Ofloxacin Q acid, (R)-
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKWWNNJFKZNJO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110548-07-7 | |
| Record name | Ofloxacin Q acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110548077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OFLOXACIN Q ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54WED5A4S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Ofloxacin Q-acid chemical structure and properties
Technical Monograph: (R)-Ofloxacin Q-acid – Structural Characterization and Synthetic Implications
Executive Summary
This technical guide provides a comprehensive analysis of (R)-Ofloxacin Q-acid (CAS: 110548-07-7), the (R)-enantiomer of the pivotal difluoro-benzoxazine carboxylic acid intermediate used in fluoroquinolone manufacturing. While the (S)-enantiomer is the direct precursor to the blockbuster drug Levofloxacin , the (R)-isomer represents a critical impurity ("distomer") and a target for process optimization (racemization/recycling). This document details its chemical structure, physicochemical properties, isolation protocols, and management in pharmaceutical process streams.
Chemical Identity & Structural Architecture
The "Q-acid" core is the tricyclic scaffold defining the pharmacophore of third-generation fluoroquinolones. The (R)-isomer is distinguished by the spatial arrangement of the methyl group at the C3 position of the oxazine ring.
Identification Data
| Parameter | Detail |
| Common Name | (R)-Ofloxacin Q-acid |
| Chemical Name | (3R)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |
| CAS Registry Number | 110548-07-7 (Specific to R-isomer); 82419-35-0 (Racemate) |
| Molecular Formula | C₁₃H₉F₂NO₄ |
| Molecular Weight | 281.21 g/mol |
| Chirality | (R)-enantiomer (Dextrorotatory precursor) |
| Structural Features | Tricyclic benzoxazine core, vicinal difluorine (C9, C10), C3-methyl stereocenter.[1][2][3][4][5][6][7][8][9][10][11] |
Structural Analysis
The molecule features a rigid tricyclic system. The C3 chiral center is critical because it dictates the binding affinity of the final antibiotic to bacterial DNA gyrase. The (S)-configuration (Levofloxacin series) binds tightly, while the (R)-configuration (Dextrofloxacin series) exhibits significantly reduced affinity (10-100x lower), making it an impurity of high concern.
-
C10 Position: Electrophilic site for nucleophilic aromatic substitution (SNAr) with N-methylpiperazine.
-
C6 Carboxyl: Essential for binding to the gyrase-DNA complex via magnesium ion bridging.
-
C3 Methyl: Steric anchor; in the (R)-form, it projects into a sterically forbidden region of the enzyme active site.
Physicochemical Properties
The properties below are synthesized from experimental data of the racemate and enantiomeric analogs.
| Property | Value / Characteristic |
| Appearance | Off-white to pale yellow crystalline powder. |
| Melting Point | 320–322 °C (Decomposition). Note: Enantiomers typically share the MP of the racemate unless a conglomerate forms. |
| Solubility | Soluble: DMSO, Glacial Acetic Acid, dilute NaOH (forms carboxylate salt).Sparingly Soluble: Methanol, Ethanol.Insoluble: Water, Hexane. |
| pKa (Predicted) | ~4.87 (Carboxylic acid), ~-1.0 (Oxo-group protonation). |
| Optical Rotation | |
| Stability | Stable under ambient conditions. Light sensitive (photodegradation via decarboxylation). |
Synthetic Pathways & Process Chemistry
The management of (R)-Ofloxacin Q-acid is a dual challenge: avoiding its formation in asymmetric synthesis or removing/recycling it in racemic synthesis.
Production & Resolution Workflow
Industrial production typically proceeds via the "Gould-Jacobs" type cyclization to form the racemic Q-acid, followed by optical resolution.
Graphviz Diagram: Synthesis and Resolution Loop This diagram illustrates the separation of the racemate and the critical "Green Chemistry" step of recycling the unwanted (R)-isomer.
Caption: Integrated workflow showing the generation, separation, and recycling of (R)-Ofloxacin Q-acid.
Protocol: Racemization of (R)-Q-acid (Recycling)
To maximize yield, the (R)-isomer is not discarded but racemized.
-
Dissolution: Dissolve (R)-Q-acid in a high-boiling solvent (e.g., DMSO or Sulfolane) with a catalytic amount of strong base (e.g., KOH) or acid.
-
Thermal Treatment: Heat to 140–160 °C for 4–6 hours. The harsh conditions facilitate proton exchange at the C3 chiral center via enolization.
-
Verification: Monitor optical rotation.[10] The target is
(racemic). -
Recovery: Precipitate by pH adjustment (pH 6.5–7.0) to recover Racemic Q-acid for re-resolution.
Analytical Characterization
Differentiation of the (R) and (S) enantiomers requires chiral chromatography. Standard reverse-phase C18 columns cannot separate them.
Method: Chiral HPLC Analysis
This protocol is designed to quantify (R)-Q-acid as an impurity in (S)-Q-acid or Levofloxacin samples.
-
Column: Chiralpak AD-H or Ultron ES-OVM (Ovomucoid protein-based).
-
Mobile Phase:
-
Solution A: 20 mM Potassium Phosphate buffer (pH 6.0).
-
Solution B: Acetonitrile.
-
Ratio: Isocratic 85:15 (A:B).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 295 nm (Characteristic benzoxazine absorption).
-
Temperature: 25 °C.
System Suitability Criteria (Self-Validating):
-
Resolution (Rs): > 1.5 between (S) and (R) peaks.
-
Tailing Factor: < 1.5.
-
Retention Order: Typically, the (S)-isomer elutes first on protein-based columns (check specific column certificate).
Impurity Management & Biological Implications
Why (R)-Ofloxacin Q-acid is a Critical Impurity
While (R)-Ofloxacin is not acutely toxic compared to the (S)-isomer, it contributes to "chemical load" without therapeutic benefit.
-
Potency: (R)-Ofloxacin is ~10–100 times less active against E. coli and P. aeruginosa.
-
Toxicity: High levels of fluoroquinolones can cause CNS excitation. Administering the racemate (or impure Levofloxacin) increases the dose of the quinolone core structure required to achieve the same MIC, thereby increasing the risk of off-target side effects (e.g., GABA receptor inhibition).
Graphviz Diagram: Impurity Fate
Caption: Propagation of the Q-acid stereochemistry into the final API and clinical consequences.
References
-
Rueping, M., et al. (2010).[11] Asymmetric Metal-Free Synthesis of Fluoroquinolones by Organocatalytic Hydrogenation. Thieme Connect. Retrieved from [Link]
-
US Food and Drug Administration (FDA). (1998).[12] NDA 20-634: Levaquin (Levofloxacin) Approval Package - Chemistry Review. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Ofloxacin Q-acid.[3][7][9] Retrieved from [Link]
Sources
- 1. 82419-35-0|9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, (S)- | C16H18FN3O4 | CID 71315635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. α-Lipoic acid chemistry: the past 70 years - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07140E [pubs.rsc.org]
- 6. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Ofloxacin Q acid, (R)- | 110548-07-7 | Benchchem [benchchem.com]
- 8. Organocatalyst as a synthetic gadget for pharmaceutically potent molecules - Arabian Journal of Chemistry [arabjchem.org]
- 9. (R)-ofloxacin q acid - Wikidata [wikidata.org]
- 10. Buy (R)-Ofloxacin | 100986-86-5 | >98% [smolecule.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Asymmetric Synthesis of (R)-Ofloxacin Q-Acid: A Process Chemistry Guide
Executive Summary
This technical guide details the asymmetric synthesis of (R)-Ofloxacin Q-acid (9,10-difluoro-3-(R)-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid). While the (S)-enantiomer (Levofloxacin) is the clinically dominant antibiotic, the (R)-enantiomer (Dextrofloxacin) serves as a critical chiral standard for impurity profiling and pharmacological exclusion studies.
This protocol utilizes a chiral pool strategy , anchoring stereochemistry early via (R)-alaninol ((R)-2-amino-1-propanol). The methodology prioritizes enantiomeric excess (
Part 1: Retrosynthetic Analysis & Strategy
The synthesis targets the tricyclic fluoroquinolone core. The critical strategic decision is the introduction of the C3-methyl chiral center.
The "Chiral Pool" Logic: Instead of resolving a racemic Q-acid (which wastes 50% of the material), we introduce chirality immediately following the initial acylation. The use of (R)-alaninol is the defining factor.
-
Target: (R)-Q-Acid
-
Chiral Source: (R)-2-amino-1-propanol (CAS: 35320-23-1)
-
Key Intermediate: Enamino-ketoester formed via SNAr displacement.
Diagram 1: Synthetic Pathway Logic
Caption: Step-wise construction of the tricyclic core. The stereocenter is introduced at the "Enamino Intermediate" stage.
Part 2: Critical Raw Materials & Specifications
To ensure the integrity of the (R)-isomer, the optical purity of the starting alaninol is the primary critical quality attribute (CQA).
| Reagent | CAS No.[1] | Purity Requirement | Role |
| (R)-(-)-2-Amino-1-propanol | 35320-23-1 | Chiral Source (C3-Methyl) | |
| 2,3,4,5-Tetrafluorobenzoyl chloride | 94695-48-4 | Fluorinated Scaffold | |
| Ethyl 3-(dimethylamino)acrylate | 924-99-2 | Carbon Linker (C2-C3) | |
| Potassium Carbonate (Anhydrous) | 584-08-7 | Micronized | Cyclization Base |
Part 3: Step-by-Step Experimental Protocol
Step A: Formation of the Enamine Intermediate
Objective: Condense the benzoyl chloride with the acrylate linker, then substitute with the chiral amine.
-
Acylation:
-
Charge a reactor with Toluene (10 volumes) and Ethyl 3-(dimethylamino)acrylate (1.1 eq) .
-
Add Triethylamine (1.2 eq) and cool to 0–5°C.
-
Dropwise add 2,3,4,5-Tetrafluorobenzoyl chloride (1.0 eq) dissolved in Toluene. Control exotherm to <10°C.
-
Stir at 20–25°C for 2 hours.
-
Validation: TLC/HPLC should show disappearance of acid chloride.
-
-
Chiral Amine Introduction:
-
Cool the reaction mixture to 10–15°C.
-
Slowly add (R)-(-)-2-Amino-1-propanol (1.05 eq) .
-
Stir at room temperature for 1 hour. The amine displaces the dimethylamino group via an addition-elimination mechanism.
-
Workup: Wash the organic layer with water (2x) to remove triethylamine salts. Dry the organic layer (MgSO4) and concentrate to dryness to yield the Enamino-Ketoester Intermediate .
-
Step B: Double Cyclization (The Critical Step)
Objective: Close both the oxazine ring and the pyridone ring. Note: This step often uses a "one-pot" approach in DMSO with base.
-
Dissolve the residue from Step A in DMSO (5 volumes) .
-
Add Anhydrous K₂CO₃ (2.5 eq) .
-
Why K₂CO₃? Unlike NaH, carbonate provides a milder deprotonation, reducing racemization risk at the chiral center while sufficiently driving the fluorine displacement.
-
-
Heat the mixture to 80–100°C for 4–6 hours.
-
Quench: Cool to 25°C and pour into Ice Water (20 volumes) .
-
Isolation: The ester precipitates. Filter, wash with water, and dry.[7][2][5]
-
Intermediate: Ethyl (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate.[8]
-
Step C: Hydrolysis to (R)-Q-Acid
Objective: Convert the ethyl ester to the free carboxylic acid.
-
Suspend the ester in Acetic Acid (8 volumes) and 6N HCl (2 volumes) .
-
Reflux (approx. 100–110°C) for 2–4 hours.
-
Crystallization: Cool slowly to 5°C. The Q-acid is poorly soluble in cold acidic media and will crystallize.
-
Filter and wash with cold water followed by a small amount of cold ethanol.
-
Drying: Vacuum dry at 50°C.
Part 4: Purification & Validation Workflow
The (R)-Q-acid must be validated for both chemical purity and optical purity.
Diagram 2: Purification & QC Logic
Caption: Purification workflow ensuring removal of defluoro impurities and enantiomeric enrichment.
Analytical Specifications
| Test | Method | Specification (Target) |
| Appearance | Visual | White to pale yellow powder |
| Assay | HPLC (C18) | |
| Enantiomeric Purity | Chiral HPLC | |
| Specific Rotation | Polarimetry | |
| Melting Point | DSC/Capillary | 273–276°C (Dec) |
Note on Specific Rotation:
The (S)-isomer (Levofloxacin Q-acid) typically exhibits a rotation of approximately
Part 5: Troubleshooting & Optimization
-
Racemization Control:
-
Issue: Loss of optical rotation.
-
Cause: Excessive heat during the cyclization step (Step B) or highly basic aqueous conditions for prolonged periods.
-
Fix: Strictly maintain temperature <100°C in Step B. Use K₂CO₃ rather than stronger bases like NaH or alkoxides if racemization is observed.
-
-
Defluoro Impurity:
-
Poor Yield in Step A:
-
Cause: Moisture in the reactor hydrolyzing the benzoyl chloride.
-
Fix: Ensure Toluene is anhydrous (KF < 0.05%) and reactor is nitrogen-purged.
-
References
-
Daiichi Seiyaku Co., Ltd. (1987). Process for the preparation of optically active pyridobenzoxazine derivatives. US Patent 4,623,647. Link
-
BenchChem. (2025).[7][12] 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid. Link
-
ChemicalBook. (2024).[13] Ofloxacin Synthesis and Intermediates. Link
-
Rueping, M., et al. (2010).[10] Asymmetric Metal-Free Synthesis of Fluoroquinolones by Organocatalytic Hydrogenation. Thieme Connect / Synfacts. Link
-
WIPO. (2013).[4] One-step synthesizing method of levofloxacin and ofloxacin. WO2013189117.[9][4] Link
Sources
- 1. scbt.com [scbt.com]
- 2. CN101648960A - Method for preparing ofloxacin - Google Patents [patents.google.com]
- 3. CN104402917A - Preparation method of novel ofloxacin intermediate - Google Patents [patents.google.com]
- 4. CN112552260A - Preparation method of levofloxacin and intermediate thereof - Google Patents [patents.google.com]
- 5. CN103755722A - Levofloxacin and ofloxacin synthesis method - Google Patents [patents.google.com]
- 6. CN106632444A - Synthesizing method of novel ofloxacin intermediate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2006048889A1 - An improved process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03975K [pubs.rsc.org]
Stereospecific Synthesis of Ofloxacin Intermediates: A Technical Guide
Part 1: Executive Summary & Strategic Rationale
In the development of fluoroquinolone antibiotics, chirality is not merely a structural feature—it is the determinant of potency and toxicity. Ofloxacin is a racemic mixture; however, its biological activity resides almost exclusively in the (
Consequently, modern industrial synthesis does not rely on the inefficient resolution of racemic Ofloxacin. Instead, it employs stereospecific synthesis utilizing the "chiral pool" approach. The critical intermediate is (
This guide details the stereospecific construction of this core pharmacophore, emphasizing the retention of optical purity and the suppression of racemization pathways during the high-temperature cyclization steps.
Part 2: Retrosynthetic Analysis & Pathway Logic
The synthesis of Levofloxacin is best understood by disconnecting the molecule at the N-1/C-8 ether linkage and the C-7 amine position.
Critical Control Points (CCP):
-
Chirality Introduction: The stereocenter is introduced early via L-alaninol. The integrity of this center must be maintained during the nucleophilic aromatic substitution (SNAr) on the tetrafluorobenzene ring.
-
Benzoxazine Cyclization: This intramolecular etherification requires basic conditions. Excessive heat or strong bases can lead to partial racemization via proton abstraction at the chiral center.
-
Regioselectivity: The fluorine atoms at positions 2, 3, 4, and 5 of the starting benzoate have different reactivities. Directing the amine to the correct position (C-3 of the benzoate) is governed by the ortho-effect of the ester group.
Pathway Visualization
Figure 1: Retrosynthetic flow for the stereospecific synthesis of Levofloxacin, highlighting the introduction of chirality via L-alaninol.[1]
Part 3: Detailed Process Chemistry
Phase 1: The Chiral Benzoxazine Core Construction
This is the most critical phase. We utilize 2,3,4,5-tetrafluorobenzoic acid as the scaffold.[2]
Step 1.1: Formation of the Acyl Chloride
-
Reagents: 2,3,4,5-Tetrafluorobenzoic acid, Thionyl Chloride (SOCl₂), Toluene (Solvent).
-
Mechanism: Conversion of the carboxylic acid to the acid chloride to increase electrophilicity for the subsequent condensation.
-
Protocol Note: Catalytic DMF is often added to accelerate the formation of the Vilsmeier-Haack intermediate.
Step 1.2: Preparation of Ethyl 2,3,4,5-tetrafluorobenzoylacetate
-
Reagents: Magnesium ethoxide (Mg(OEt)₂), Diethyl malonate.
-
Process: The acid chloride reacts with the magnesium enolate of diethyl malonate, followed by decarboxylation. This extends the carbon chain necessary for the pyridone ring later.
Step 1.3: Stereospecific Amine Introduction
-
Reagents: L-Alaninol (S-2-aminopropanol), Triethylamine (Et₃N), Toluene.
-
Conditions: 25–40°C.
-
Causality: The reaction is a nucleophilic aromatic substitution. The amino group of L-alaninol displaces the fluorine at the ortho position to the carbonyl group.
-
Critical Control: Temperature must be controlled. Higher temperatures (>60°C) can lead to displacement of other fluorine atoms (regio-isomers).
Step 1.4: Cyclization to (S)-Benzoxazine
-
Reagents: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH), DMF or DMSO.
-
Conditions: 80–100°C.
-
Mechanism: The hydroxyl group of the attached alaninol chain attacks the adjacent fluorine (displacement of F-3), closing the six-membered oxazine ring.
-
Stereochemistry: Because the chiral center is not directly involved in the bond-breaking/forming event, the (
)-configuration is retained . However, basic conditions at high heat can cause racemization if the proton at the chiral center is acidic enough. Using milder bases like K₂CO₃ in DMSO is preferred over NaH to mitigate this risk.
Phase 2: Pyridone Ring Formation & Final Coupling
Step 2.1: The Gould-Jacobs Reaction
The benzoxazine intermediate is reacted with diethyl ethoxymethylenemalonate (EMME) .
-
Observation: The exocyclic amine attacks the EMME, followed by thermal cyclization (typically 140°C in Dowtherm A or Polyphosphoric acid) to form the tricyclic quinolone core.
Step 2.2: C-7 Substitution
-
Reagents: N-Methylpiperazine, Pyridine or DMSO.
-
Selectivity: The fluorine at C-7 is activated by the para-carbonyl group, making it susceptible to SNAr by the piperazine nitrogen.
Part 4: Validated Experimental Protocol
The following protocol focuses on the critical stereospecific step: the reaction of the tetrafluoro-intermediate with L-alaninol.
Materials
| Reagent | Equiv.[1][4][5][6][7][8] | Role |
| Ethyl 2,3,4,5-tetrafluorobenzoylacetate | 1.0 | Substrate |
| L-Alaninol | 1.1 | Chiral Source |
| Triethylamine | 2.2 | HF Scavenger |
| Toluene | 10 Vol | Solvent |
| Potassium Carbonate (anhydrous) | 2.5 | Base (Cyclization) |
| DMF | 5 Vol | Solvent (Cyclization) |
Workflow
-
Substitution:
-
Charge Toluene and Ethyl 2,3,4,5-tetrafluorobenzoylacetate into a reactor.
-
Cool to 15°C.
-
Add L-Alaninol dropwise over 60 minutes, maintaining T < 25°C. Reason: Exothermic reaction; temp control prevents impurity formation.
-
Stir at 25°C for 4 hours. Monitor by HPLC (Target: < 1% starting material).
-
Wash organic layer with water to remove triethylamine hydrofluoride salts.
-
Concentrate Toluene layer to obtain the Enamino Ester Intermediate .
-
-
Cyclization (Ring Closure):
-
Dissolve the residue in DMF.
-
Add anhydrous K₂CO₃.
-
Heat to 90°C for 6–8 hours.
-
In-Process Check: Check for disappearance of the enamino ester.
-
Cool to 20°C. Pour into ice water.
-
Filter the precipitated (S)-Benzoxazine Intermediate .
-
Purification: Recrystallize from Ethanol to ensure Optical Purity > 99% ee.
-
Part 5: Quality Control & Impurity Profile
To ensure the "stereospecific" claim is valid, analytical methods must be rigorous.
Chiral HPLC Method[3]
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Detection: UV at 295 nm.
-
Acceptance Criteria: (
)-isomer > 99.5%; ( )-isomer < 0.5%.
Common Impurities Table
| Impurity | Origin | Control Strategy |
| Desfluoro-Levofloxacin | Over-reduction or raw material impurity | Check purity of Tetrafluorobenzoic acid start material. |
| Regio-isomer (5-amino) | Incorrect SNAr addition | Maintain low temp (<25°C) during L-alaninol addition. |
| (R)-Enantiomer | Racemization during cyclization | Avoid strong bases (NaH) at T > 100°C; use K₂CO₃. |
Part 6: References
-
Daiichi Seiyaku Co., Ltd. (1983).[10] Benzoxazine derivatives. US Patent 4,382,892. Link
-
Foundational patent describing the synthesis of the Ofloxacin core.
-
-
Teva Pharmaceutical Industries Ltd. (2003). Preparation of levofloxacin and forms thereof. WO Patent 2003028664A2. Link
-
Describes optimized industrial routes for Levofloxacin using the L-alaninol chiral pool method.
-
-
Morrissey, I., et al. (1996). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy, 40(8), 1775–1784. Link
-
Establishes the biological necessity of the stereospecific synthesis (S-isomer potency).
-
-
Simson Pharma. Certificate of Analysis: (S)-7,8-difluoro-3-methyl-2,3-dihydrobenzo[1,4]oxazine hydrogen sulfate. Link
-
Verification of the commercial availability and stability of the key chiral intermediate.
-
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 2. CN104277052A - Synthetic method of levofloxacin or ofloxacin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN100412075C - Process for preparing L-ofloxacin and ofloxacin - Google Patents [patents.google.com]
(R)-Ofloxacin Q-acid CAS number and molecular formula
This technical guide provides an in-depth analysis of (R)-Ofloxacin Q-acid , a critical chiral intermediate and process-related impurity in the synthesis of fluoroquinolone antibiotics.[1]
Role: Chiral Intermediate & Critical Impurity in Levofloxacin Manufacturing[1][2]
Chemical Identity & Specifications
(R)-Ofloxacin Q-acid is the (R)-enantiomer of the tricyclic carboxylic acid core used to synthesize Ofloxacin.[1] While Ofloxacin is a racemic mixture, the (S)-enantiomer (Levofloxacin) is the pharmacologically active form.[1][2] Consequently, (R)-Ofloxacin Q-acid is primarily monitored as a precursor to the distomer (inactive/unwanted isomer) in Levofloxacin production.[1]
Core Data Table[1]
| Parameter | Specification |
| Common Name | (R)-Ofloxacin Q-acid |
| Systematic Name | (3R)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |
| CAS Number | 110548-07-7 |
| Molecular Formula | C₁₃H₉F₂NO₄ |
| Molecular Weight | 281.21 g/mol |
| Stereochemistry | (R)-Enantiomer (C3-Methyl configuration) |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, slightly soluble in Methanol; insoluble in water |
Structural Context
The "Q-acid" designation refers to the fully cyclized quinolone core before the C10 substitution with N-methylpiperazine.[1] The distinction between the (R) and (S) forms resides entirely in the orientation of the methyl group at the C3 position of the oxazine ring.[1]
Synthetic Origins & Stereochemical Causality
To control the purity of Levofloxacin, one must understand the origin of the (R)-Q-acid.[1] The chirality is introduced early in the synthesis via the amino-alcohol reagent.[1]
The Chiral Switch Mechanism
The formation of the tricyclic ring system involves the reaction of a polyfluorinated aromatic precursor with 2-amino-1-propanol (Alaninol) .[1]
-
Pathway A (Target): Use of (S)-Alaninol yields the (S)-benzoxazine ring (Levofloxacin path).[1]
-
Pathway B (Impurity Source): Contamination of the starting material with (R)-Alaninol , or racemization during harsh cyclization conditions, generates (R)-Ofloxacin Q-acid .[1]
Synthesis Workflow Diagram
The following diagram illustrates the parallel pathways and the point of divergence that creates the (R)-Q-acid impurity.
Figure 1: Divergent synthesis pathways showing the origin of (R)-Ofloxacin Q-acid via chiral reagent contamination.
Impurity Profiling & Control Strategy
In the development of Levofloxacin, (R)-Ofloxacin Q-acid is a critical process impurity (Impurity A in some pharmacopeial monographs).[1] Its presence is problematic because it carries through the final synthesis step.[1]
The "Carry-Over" Effect
The final step in Ofloxacin/Levofloxacin synthesis is a nucleophilic substitution at C10 using N-methylpiperazine.[1]
-
Reaction: (R)-Q-Acid + N-methylpiperazine → (R)-Ofloxacin (Dextrofloxacin) .[1]
-
Consequence: Unlike other impurities that might be removed via recrystallization due to polarity differences, (R)-Ofloxacin is the enantiomer of the API.[1] It has identical solubility and pKa properties in achiral environments, making it extremely difficult to remove from the final API.
-
Control Point: The most effective strategy is to control the level of (R)-Q-acid before the piperazine coupling.[1]
Specification Limits
For pharmaceutical grade Levofloxacin Q-acid:
-
Enantiomeric Purity: Typically ≥ 99.5% (S)-isomer.[1]
-
(R)-Isomer Limit: Strictly controlled, often < 0.15% or < 0.5% depending on regulatory filing.[1]
Analytical Protocol: Chiral HPLC Separation
To quantify (R)-Ofloxacin Q-acid in a batch of Levofloxacin Q-acid, a chiral stationary phase is required.[1] Standard C18 columns cannot distinguish these enantiomers.[1]
Method: Chiral Ligand Exchange Chromatography
This method utilizes the ability of the carboxylic acid and ketone groups to chelate with copper ions in the mobile phase, forming diastereomeric complexes with the chiral selector.[1]
Reagents & Conditions:
-
Column: Chiralcel OD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1] Alternatively, a specialized ligand-exchange column (e.g., Sumichiral OA-5000).[1]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 295 nm.
-
Temperature: 25°C.
Protocol Steps:
-
Sample Prep: Dissolve 10 mg of the Q-acid sample in 10 mL of mobile phase. Sonicate to ensure complete dissolution.[1]
-
System Suitability: Inject a resolution mixture containing both (R) and (S) Q-acids (racemic Ofloxacin Q-acid can be used as a standard).[1]
-
Elution Order: Typically, the (R)-isomer elutes before the (S)-isomer on ligand exchange columns (verify with specific column certificate).[1]
-
Calculation:
[1]
References
-
National Center for Biotechnology Information. (n.d.).[1] Ofloxacin Q acid, (R)- (CID 688334).[1] PubChem.[1][2][6][7] Retrieved January 28, 2026, from [Link][1]
-
Mitscher, L. A., et al. (1987).[1][6] Chiral DNA gyrase inhibitors.[1][6] 2. Asymmetric synthesis and biological activity of the enantiomers of ofloxacin. Journal of Medicinal Chemistry, 30(12), 2283–2286.[1] (Contextual citation for asymmetric synthesis mechanism).
Sources
- 1. 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | C13H9F2NO4 | CID 534278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ofloxacin Q acid, (R)- | 110548-07-7 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. OFLOXACIN Q ACID | CAS 82419-35-0 [matrix-fine-chemicals.com]
- 5. 82419-35-0|9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Levofloxacin Q-Acid | 100986-89-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. GSRS [gsrs.ncats.nih.gov]
[1]
Executive Summary
Ofloxacin is a second-generation fluoroquinolone antibiotic functioning as a DNA gyrase inhibitor.[1] Structurally, it is a racemate comprising equimolar amounts of (S)-levofloxacin (the active eutomer) and (R)-dextrofloxacin.[1] In drug development and quality control, the rigorous profiling of Ofloxacin Related Compounds —including synthetic intermediates, stereoisomers, and degradation products—is critical.[1][2] These impurities possess distinct physicochemical behaviors that influence solubility, bioavailability, and toxicity.[1]
This guide provides a technical deep-dive into the physical and chemical properties of Ofloxacin and its primary impurities (USP/EP designated).[1] It synthesizes structural data with stability mechanisms to inform robust analytical method development.[1][3]
The Parent Molecule: Ofloxacin Physicochemical Architecture[4]
Understanding the impurities requires a baseline understanding of the parent molecule's amphoteric nature.[1]
Core Properties
Ofloxacin exists as a zwitterion at physiological pH due to the interaction between the acidic carboxyl group at position 6 and the basic piperazine nitrogen at position 4'.[1][4]
| Property | Value / Characteristic | Causality & Implication |
| Molecular Formula | C₁₈H₂₀FN₃O₄ | MW: 361.37 g/mol |
| Stereochemistry | Racemic mixture (50:50 R/S) | Contains a chiral center at the C3 position of the oxazine ring.[1] The (S)-enantiomer (Levofloxacin) is ~100x more potent than the (R)-isomer.[1] |
| pKa Values | pKa₁: ~6.05 (Carboxyl)pKa₂: ~8.22 (Piperazine N) | Amphoteric behavior: High solubility at pH < 5 and pH > 9.[1] Lowest solubility (precipitation risk) at the isoelectric point (pI ~7.1).[1] |
| Lipophilicity | LogP: -0.48 (Hydrophilic) | Indicates low affinity for non-polar tissues relative to other quinolones; relies on porin channels for bacterial entry.[1] |
| Solubility | pH-dependent | Soluble in glacial acetic acid; sparingly soluble in water/ethanol.[1] |
Structural Profiling of Related Compounds
Regulatory bodies (USP/EP) classify impurities differently. A precise mapping is required to avoid analytical errors.[1]
Impurity Mapping Table
| Common Name | USP Designation | EP Designation | Structural Modification | Key Property Shift |
| N-Desmethyl Ofloxacin | Related Compound A | Impurity E | Loss of methyl group on piperazine ring.[1] | Increased polarity; slight shift in pKa₂ (secondary vs tertiary amine).[1] |
| Ofloxacin N-Oxide | - | Impurity F | Oxidation of piperazine nitrogen.[1] | Significant increase in polarity; potential loss of basicity at N4'.[1] |
| Difluoro Carboxylic Acid | - | Impurity A | Synthetic intermediate (Precursor).[1] | Lacks piperazine ring; highly acidic; different UV absorption profile.[1] |
| Decarboxylated Ofloxacin | - | Impurity B | Loss of -COOH group at C6.[1] | Loss of pKa₁; highly lipophilic shift; insoluble in basic media.[1] |
| Ethyl Ester | - | - | Esterification of C6 Carboxyl.[1] | Loss of zwitterionic character; highly lipophilic; prodrug-like behavior.[1] |
Chemical Stability & Degradation Pathways[2][6]
Ofloxacin is robust against thermal stress but highly sensitive to photodegradation and oxidation.[1] Understanding these pathways is essential for stabilizing formulations.[1]
Photolytic Degradation (The Critical Pathway)
Exposure to UV light (specifically UVA) triggers a cascade of reactions.[1] The fluorine atom at position 8 destabilizes the ring system under excitation, leading to:
-
Decarboxylation: Loss of CO₂ from the C6 position.[1]
-
Piperazine Cleavage: Breakdown of the side chain.[1]
-
Defluorination: Reductive loss of the fluorine atom.[1]
Oxidative Degradation
Under oxidative stress (e.g., H₂O₂ or peroxides in excipients), the tertiary amine of the piperazine ring oxidizes to form Ofloxacin N-Oxide (EP Impurity F).[1]
Pathway Visualization
The following diagram illustrates the logical flow of degradation from the parent molecule to its primary breakdown products.
Figure 1: Mechanistic degradation pathways of Ofloxacin showing photolytic cleavage and oxidative transformation.[1]
Analytical Methodologies
Separating these related compounds requires a method that can resolve zwitterionic species. Traditional C18 columns often exhibit peak tailing due to interaction between the basic piperazine nitrogens and residual silanols on the column stationary phase.[1]
Separation Strategy (HPLC/UPLC)
-
Stationary Phase: End-capped C18 or Phenyl-Hexyl columns are preferred to minimize silanol interactions.[1]
-
Mobile Phase: Requires an ion-pairing agent (e.g., Sodium Dodecyl Sulfate or Pentanesulfonic acid) or a controlled acidic buffer (pH ~2.5-3.[1]0) to ensure the amine is fully protonated and the carboxyl group is unionized, improving peak shape.[1]
-
Detection:
Analytical Workflow Diagram
Figure 2: Optimized analytical workflow for profiling Ofloxacin impurities using dual-detection LC-MS.
Experimental Protocols
Protocol 1: Forced Degradation Study (Photostability)
Purpose: To generate and identify degradation products (Impurity B and others) for method validation.
-
Preparation: Dissolve Ofloxacin API (1 mg/mL) in 0.1 M HCl (Acidic stress) and 0.1 M NaOH (Basic stress). Prepare a neutral aqueous control.[1]
-
Exposure: Place samples in a photostability chamber (ICH Q1B option 2) utilizing a cool white fluorescent lamp and a near UV fluorescent lamp.
-
Target Exposure: Minimum 1.2 million lux hours and 200 watt hours/square meter.[1]
-
-
Sampling: Aliquot samples at T=0, 24h, and 48h.
-
Neutralization: Neutralize acid/base samples to pH 7.0 immediately before analysis to prevent secondary thermal degradation.
-
Analysis: Inject onto HPLC using the gradient method described in Section 4.
-
Validation: Verify mass balance. If assay + impurities < 95%, investigate volatile degradants or non-chromophoric byproducts.[1]
Protocol 2: pH-Dependent Solubility Profiling
Purpose: To determine the precise pKa and isoelectric point (pI) for formulation stability.
-
Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 1.2 to 10.0 (increments of 0.5).
-
Saturation: Add excess Ofloxacin API to 10 mL of each buffer in glass vials.
-
Equilibration: Shake at 37°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PVDF filter (ensure filter compatibility, as nylon may bind quinolones).
-
Quantification: Dilute filtrate and analyze via UV-Vis spectrophotometry at 294 nm against a standard curve.
-
Data Plotting: Plot Solubility (mg/mL) vs. pH. The "U" shaped curve minimum indicates the intrinsic solubility at the isoelectric point (zwitterionic form).[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Ofloxacin Monograph 10th Edition. Strasbourg: Council of Europe.[1] [1]
-
United States Pharmacopeia (USP) . Ofloxacin Related Compound A Reference Standard. USP Catalog No. 1478119.[1]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 4583: Ofloxacin. PubChem.[1][5] [1]
-
S. Ross & C. Riley . Physicochemical properties of the fluoroquinolone antimicrobials. International Journal of Pharmaceutics, 1990.[1] (Source regarding pKa and solubility causality).
-
ChemicalBook . Ofloxacin Related Compound A Properties and Suppliers.
Technical Guide: The Synthesis and Structural Evolution of Fluoroquinolones
Executive Summary
This technical guide analyzes the chemical evolution of fluoroquinolones, transitioning from the serendipitous discovery of nalidixic acid to the precision engineering of fourth-generation agents. It focuses on the synthetic methodologies that define the class—specifically contrasting the classical Gould-Jacobs reaction with the versatile Grohe-Hevers synthesis . This document is designed for medicinal chemists and process scientists, providing actionable protocols and mechanistic insights into the structure-activity relationships (SAR) that drive potency and pharmacokinetics.
The Serendipitous Origin: From Antimalarials to Antibacterials
The quinolone class emerged not by design, but as a fortunate impurity. In 1962, George Lesher and colleagues at Sterling Winthrop Research Institute were synthesizing chloroquine analogs. During the purification of a 7-chloroquinoline derivative, they isolated a byproduct: nalidixic acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid).
While nalidixic acid exhibited only modest activity against Gram-negative bacteria and failed to achieve systemic serum levels, it established the 4-quinolone-3-carboxylic acid scaffold as a viable pharmacophore.
Figure 1: The evolutionary timeline of quinolone development, highlighting the critical transition to fluoroquinolones in 1980.
The Fluorine Breakthrough: Structure-Activity Relationship (SAR)
The transition from "quinolone" to "fluoroquinolone" occurred with the introduction of a fluorine atom at the C-6 position.[1][2][3] This single modification revolutionized the class.
Key SAR Determinants
| Position | Modification | Effect on Pharmacology |
| C-6 | Fluorine | The Critical Switch. Drastically increases cell wall penetration (lipophilicity) and binding affinity to the DNA gyrase complex (up to 100-fold increase). |
| C-7 | Piperazine Ring | Expands spectrum to include Pseudomonas aeruginosa and other Gram-negatives. Also influences GABA receptor binding (CNS side effects). |
| N-1 | Cyclopropyl | Optimal steric bulk found in Ciprofloxacin. Enhances overall potency compared to ethyl (Nalidixic) or vinyl groups. |
| C-8 | Methoxy/Halogen | Modifications here (e.g., Moxifloxacin) reduce efflux pump susceptibility and broaden activity against anaerobes. |
Synthetic Methodologies: The Core Protocols
Two primary pathways dominate the history of quinolone synthesis. The choice of method depends heavily on the substitution pattern required on the benzene ring.
Method A: The Gould-Jacobs Reaction (Classical)
Originally reported in 1939, this method involves the thermal cyclization of an anilinomethylenemalonate.[4]
-
Limitation: It utilizes a nucleophilic aromatic substitution after ring closure, which restricts the diversity of substituents at C-7. It also requires harsh thermal conditions (~250°C).
Protocol Summary:
-
Condensation: Aniline + Diethyl ethoxymethylenemalonate (EMME)
Anilinoacrylate. -
Cyclization: Thermal closure in Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) at 250°C.
-
Hydrolysis/Alkylation: Saponification of the ester and N-alkylation.
Method B: The Grohe-Hevers Synthesis (Modern/Industrial)
Developed by Klaus Grohe at Bayer in the 1970s/80s, this route allows for the construction of the quinolone ring after pre-assembling the halogenated aromatic core. It is the standard for synthesizing Ciprofloxacin.
Why it is superior:
-
Allows regiospecific placement of the Fluorine at C-6.
-
Uses milder cyclization conditions (base-catalyzed).
-
High yields for complex C-7 and N-1 substitutions.
Detailed Protocol: Synthesis of Ciprofloxacin (Grohe-Hevers Route)
Note: This protocol synthesizes the core skeleton via the "amino acrylate" route.
Reagents:
-
2,4-Dichloro-5-fluorobenzoyl chloride[5]
-
Ethyl 3-(dimethylamino)acrylate
-
Potassium Carbonate (
) or Sodium Hydride (NaH)
Step-by-Step Workflow:
-
Acylation (The Key Intermediate): React 2,4-dichloro-5-fluorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate in toluene/triethylamine. This forms the benzoyl acrylate intermediate.
-
Observation: The reaction is exothermic; temperature control (<20°C) is critical to prevent polymerization.
-
-
Amine Exchange: Treat the intermediate with cyclopropylamine in ethanol or acetic acid. The cyclopropylamine displaces the dimethylamino group via Michael addition-elimination.
-
Checkpoint: Monitor via TLC for the disappearance of the dimethylamino spot.
-
-
Intramolecular Cyclization: Heat the resulting enamine in the presence of a base (e.g.,
in DMF or NaH in THF) at 80-100°C. The nitrogen attacks the carbonyl carbon, closing the ring to form the quinolone ester .-
Result: Formation of Ethyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
-
C-7 Nucleophilic Substitution: React the 7-chloro intermediate with piperazine (excess) in pyridine or DMSO at reflux. The fluorine at C-6 activates the C-7 chlorine for displacement.
-
Hydrolysis: Saponify the C-3 ester using aqueous NaOH, followed by acidification to precipitate Ciprofloxacin.
Figure 2: The Grohe-Hevers synthetic pathway, illustrating the modular construction of the fluoroquinolone skeleton.
Mechanism of Action
Fluoroquinolones are unique in that they target DNA synthesis without acting as anti-metabolites (like sulfonamides).[8]
-
Target 1: DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria. The drug binds to the GyrA subunits, stabilizing the DNA-enzyme cleavage complex. This prevents the religation of DNA strands, leading to the accumulation of double-strand breaks.
-
Target 2: Topoisomerase IV: Primarily in Gram-positive bacteria (e.g., S. aureus). Inhibition interferes with the separation of daughter DNA molecules during cell division (decatenation).
Self-Validating Experiment: To confirm mechanism in a new derivative, perform a supercoiling inhibition assay .
-
Control: Relaxed plasmid pBR322 + DNA Gyrase
Supercoiled DNA. -
Test: Add drug.[5][6][7][9] If supercoiling is inhibited (bands remain relaxed on agarose gel), the mechanism is confirmed.
Generational Data Summary
| Generation | Representative Agent | Key Structural Feature | Primary Spectrum |
| First | Nalidixic Acid | N-1 Ethyl, No Fluorine | Gram-neg (Enterobacteriaceae), Urinary tract only. |
| Second | Ciprofloxacin | C-6 Fluorine, C-7 Piperazine | Broad Gram-neg (Pseudomonas), some Gram-pos. Systemic. |
| Third | Levofloxacin | L-isomer of Ofloxacin | Improved Gram-pos (Streptococcus), Atypical pathogens. |
| Fourth | Moxifloxacin | C-7 Azabicyclo, C-8 Methoxy | Enhanced Anaerobic activity, reduced resistance selection. |
References
-
Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, P. R. (1962). 1,8-Naphthyridine Derivatives.[10] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.[6]
-
Grohe, K., & Hevers, J. (1987). Synthesis of 4-quinolone-3-carboxylic acids.[10][11][12] Liebigs Annalen der Chemie.[6] (Foundational paper for the Grohe-Hevers process).
-
Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives.[13] International Journal of Antimicrobial Agents.
-
Bayer AG. (1983). Process for the preparation of cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids. U.S. Patent 4,670,444.
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance.[14] Biochemistry (ACS).
Sources
- 1. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolones: structure-activity relationships and future predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bayer.com [bayer.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Role of (R)-Ofloxacin Q-acid in ofloxacin synthesis
Technical Deep Dive: The Stereochemical Role of (R)-Q-Acid in Ofloxacin and Levofloxacin Manufacturing
In the manufacturing of fluoroquinolones, the intermediate 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid —commonly known as Q-Acid —is the critical "switch" that determines the final pharmaceutical product.[1][2][3]
While the industry has largely pivoted toward the pure (S)-enantiomer (Levofloxacin) due to its superior pharmacodynamics, the synthesis of Ofloxacin (the racemic mixture) remains a vital industrial process.[1] In this context, the (R)-Ofloxacin Q-acid (CAS 82419-35-0 for the racemate context) plays a dual role:
-
Structural Component: It is the obligate precursor to (R)-ofloxacin, which constitutes 50% of the final Ofloxacin API.
-
Process Benchmark: Its presence and reactivity profile define the kinetic parameters of the bulk reaction, distinct from the enantiopure synthesis of Levofloxacin.
This guide analyzes the synthesis, reactivity, and quality control of the Q-acid, with a specific focus on the behavior of the (R)-enantiomer during the critical C-10 nucleophilic substitution.[1]
Molecular Architecture & Synthesis of Q-Acid
The "Q-Acid" is a tricyclic benzoxazine derivative.[1] The chiral center is located at the C-3 position (the methyl group attachment).[4]
-
Chemical Name: 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[1][2][5][6][7][8]
-
Key Feature: The C-10 Fluorine atom is highly electrophilic, serving as the site for the final piperazine attachment.
Synthesis Pathway (Gould-Jacobs Type)
The synthesis of the racemic Q-acid typically proceeds from 2,3,4,5-tetrafluorobenzoic acid.[1] The chirality is introduced during the cyclization step involving 2-amino-1-propanol.[1] Since racemic amino-propanol is used for Ofloxacin, the resulting Q-acid is a 1:1 mixture of (R) and (S).[1]
Figure 1: Synthetic pathway for Racemic Q-Acid.[1] The use of racemic aminopropanol in Step 2 ensures the formation of the (R)-isomer alongside the (S)-isomer.
The (R)-Enantiomer: Mechanistic Role in Ofloxacin Synthesis
In the production of Ofloxacin, the (R)-Q-acid is not an impurity; it is a reactant.[1][2] However, understanding its behavior relative to the (S)-isomer is critical for batch consistency.[1]
The Nucleophilic Aromatic Substitution (SnAr)
The final step involves the displacement of the C-10 fluorine by N-methylpiperazine.
-
Reaction: (R)-Q-Acid + N-Methylpiperazine → (R)-Ofloxacin[1]
-
Conditions: Polar aprotic solvent (DMSO or Pyridine), 100°C - 120°C.
Kinetic Equivalence in Achiral Media
In standard industrial solvents (achiral environment), the (R)-Q-acid and (S)-Q-acid react at identical rates.[1] There is no kinetic resolution occurring spontaneously.[1]
-
Implication: If the starting Q-acid is 50:50, the product will be 50:50.
-
Process Control: The completion of the reaction is monitored by the disappearance of the total Q-acid peak in HPLC, as standard C18 columns do not resolve the enantiomers.
Pharmacological Context (Why distinguish them?)
While chemically equivalent during synthesis, the biological activity differs drastically:
-
(S)-Ofloxacin (Levofloxacin): High affinity for DNA Gyrase (Topoisomerase II).[1]
-
(R)-Ofloxacin: ~10-100x lower affinity.[1]
Advanced Protocol: Synthesis & Chelation Strategy
Modern industrial protocols often utilize a Boron Chelate strategy to protect the keto-acid functionality during the piperazine substitution.[1] This increases yield and prevents side reactions at the C-7 position.[1]
Experimental Workflow
Materials:
-
Racemic Q-Acid (1.0 eq)[1]
-
Acetic Anhydride / Boric Acid (to form Boron Chelate)[1]
-
Triethylamine (Base)[1]
-
Acetonitrile or DMSO (Solvent)[1]
Step-by-Step Protocol:
-
Chelation: Suspend Racemic Q-Acid in acetic anhydride and boric acid. Heat to reflux to form the Boron-diacetate chelate.[1] This locks the conformation and activates the C-10 fluorine.[1]
-
Substitution: Cool to room temperature. Add N-methylpiperazine and Triethylamine.[1][3]
-
Reaction: Heat to 50-60°C for 4-6 hours.
-
Note: The (R)-chelate and (S)-chelate react identically here.[1]
-
-
Hydrolysis (Deprotection): Add dilute HCl or NaOH to remove the boron chelate.[1]
-
Isolation: Adjust pH to 7.0-7.2. Ofloxacin precipitates as a white/pale yellow solid.[1]
Figure 2: Reaction mechanism for the conversion of (R)-Q-Acid to (R)-Ofloxacin via Boron Chelation.[1]
Quality Control & Chiral Analysis
Since standard HPLC cannot distinguish (R)-Q-acid from (S)-Q-acid, chiral chromatography is required if enantiomeric excess (ee) needs to be verified (e.g., ensuring no accidental enrichment or if sourcing "racemic" acid from a Levofloxacin waste stream).[1]
Table 1: Analytical Parameters for Q-Acid Characterization
| Parameter | Specification (Racemic) | Method |
| Appearance | Off-white to pale yellow powder | Visual |
| Purity (Chemical) | > 98.5% | HPLC (C18 Column) |
| Chiral Purity | (R):(S) ratio = 50:50 ± 2% | Chiral HPLC (Crownpak CR(+) or similar) |
| Loss on Drying | < 0.5% | Gravimetric |
| Assay | 98.0% - 102.0% | Titration (NaOH) |
Chiral HPLC Method (Example):
-
Column: Crownpak CR(+) (Chiral Crown Ether)[1]
-
Mobile Phase: Perchloric acid pH 1.5 / Methanol (85:15)
-
Flow Rate: 0.8 mL/min
-
Detection: UV @ 294 nm
-
Elution Order: typically (S)-isomer elutes before (R)-isomer (method dependent).[1]
References
-
BenchChem. (2025).[1][3] A Comparative Guide: Levofloxacin Q-acid vs. Ofloxacin Q-acid as Synthetic Precursors. Retrieved from [1]
-
Thieme Connect. (2010).[1][9] Synthesis of (R)-Ofloxacin via Asymmetric Transfer Hydrogenation. Synfacts, 12, 1327.[1][9] Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] Mechanism of differential activities of ofloxacin enantiomers. PubMed Central.[1] Retrieved from [1]
-
SynZeal. (2025).[1][10] Ofloxacin R-Isomer Reference Standard Data. Retrieved from [1]
-
ChemicalBook. (2025).[1][10] Ofloxacin Q Acid (CAS 82419-35-0) Product Specifications. Retrieved from [1][2]
Sources
- 1. 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | C13H9F2NO4 | CID 534278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ofloxacin Q acid, (R)- | 110548-07-7 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism of differential activities of ofloxacin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OFLOXACIN Q ACID | CAS 82419-35-0 [matrix-fine-chemicals.com]
- 6. chembk.com [chembk.com]
- 7. Oxygen-fluorine acid | 82419-35-0 [chemicalbook.com]
- 8. CN101648960A - Method for preparing ofloxacin - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
Technical Guide: Chemical Stability and Degradation Profile of (R)-Ofloxacin Q-acid
This technical guide details the chemical stability, degradation mechanisms, and analytical profiling of (R)-Ofloxacin Q-acid , a critical intermediate and degradation product in the lifecycle of fluoroquinolone antibiotics.
Executive Summary & Chemical Identity
(R)-Ofloxacin Q-acid (CAS: 110548-07-7) represents the tricyclic fluoroquinolone core prior to C-10 piperazine functionalization. In drug development, it serves a dual role: it is the key chiral intermediate for the synthesis of (R)-Ofloxacin (and its enantiomer Levofloxacin Q-acid for Levofloxacin) and a stable degradation product formed when the parent drug loses its piperazine ring.
Its stability profile is defined by the robustness of the tricyclic benzoxazine core, with degradation primarily driven by high-energy thermal decarboxylation or nucleophilic attack at the C-10 fluorine position.
Chemical Identity Table
| Property | Specification |
| Common Name | (R)-Ofloxacin Q-acid |
| IUPAC Name | (3R)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |
| CAS Number | 110548-07-7 |
| Molecular Formula | C₁₃H₉F₂NO₄ |
| Molecular Weight | 281.21 g/mol |
| Role | Synthetic Intermediate; Degradation Impurity (Impurity A in EP) |
| Chirality | (R)-Enantiomer (Distomer precursor) |
Stability Profile & Stress Resistance
The Q-acid core is significantly more stable than the parent Ofloxacin molecule due to the absence of the oxidatively labile piperazine ring. However, specific stress conditions trigger distinct degradation pathways.
Hydrolytic Stability (Acid/Base)
-
Acidic Conditions (pH < 2): Highly stable. The tricyclic core resists acid-catalyzed hydrolysis at ambient temperatures. Prolonged reflux in strong acid (e.g., 6M HCl) is required to induce decarboxylation.
-
Basic Conditions (pH > 10): Susceptible to Nucleophilic Aromatic Substitution (S_NAr) . The fluorine atom at position C-10 is highly electrophilic. In the presence of strong bases (OH⁻), it undergoes hydrolysis to form the 10-Hydroxy impurity (9-fluoro-10-hydroxy analog).
-
Causality: The electron-withdrawing carbonyl group at C-7 activates the C-10 fluorine, making it a target for nucleophiles.
-
Thermal Stability
-
Solid State: High thermal stability with a melting point often exceeding 250°C (with decomposition).
-
Melt/Solution: At temperatures >200°C, the molecule undergoes thermal decarboxylation , losing CO₂ to form the decarboxylated core. This reaction is irreversible and follows first-order kinetics.
Photostability
-
UV Sensitivity: Like all fluoroquinolones, the Q-acid is photosensitive. Exposure to UV light (specifically UV-A) excites the fluorophore, leading to defluorination (homolytic or heterolytic cleavage of the C-F bond) or oxidative degradation of the methyl-oxazine ring.
-
Impact: Photolytic degradation often results in a complex mixture of defluorinated and ring-opened byproducts.
Degradation Pathways (Mechanistic Analysis)
The degradation of (R)-Ofloxacin Q-acid proceeds via three primary mechanisms.
Mechanism 1: Nucleophilic Defluorination (Hydrolysis)
Under basic conditions, the C-10 fluorine is replaced by a hydroxyl group. This is the same site where the piperazine ring would normally attach during synthesis.
Mechanism 2: Decarboxylation
Under extreme heat, the carboxylic acid at C-6 is lost. This eliminates the antibacterial pharmacophore, rendering the residue inactive.
Mechanism 3: Dimerization
During synthesis or high-concentration stress, two Q-acid molecules can react (eliminating HF) to form a dimer. This is a common process-related impurity.
Visualization: Degradation Pathways
Caption: Primary degradation pathways of (R)-Ofloxacin Q-acid under thermal, basic, and synthetic stress conditions.
Analytical Methodology: Stability-Indicating HPLC
To accurately profile the Q-acid and distinguish it from its enantiomer (Levofloxacin Q-acid) and degradants, a specific Reverse Phase HPLC (RP-HPLC) method is required.
Method Parameters[4][5][6][7][8][9]
-
Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent).[1]
-
Mobile Phase:
-
Buffer: 0.02 M Potassium Dihydrogen Phosphate (adjusted to pH 3.0 with Orthophosphoric Acid).
-
Solvent: Acetonitrile.[2]
-
Ratio: Buffer:Acetonitrile (75:25 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 294 nm (Lambda max for the benzoxazine core).[2]
-
Temperature: 30°C.
Experimental Workflow
This workflow ensures self-validation by including system suitability tests (SST) before sample analysis.
Caption: Validated HPLC workflow for the detection of (R)-Ofloxacin Q-acid and its impurities.
Experimental Protocols: Stress Testing
To validate the stability profile in your own lab, follow these standardized stress protocols.
Protocol A: Hydrolytic Stress (Base)
-
Preparation: Dissolve 50 mg of (R)-Ofloxacin Q-acid in 50 mL of 0.1 N NaOH.
-
Incubation: Reflux at 60°C for 4 hours.
-
Neutralization: Cool and neutralize with 0.1 N HCl.
-
Analysis: Inject into HPLC. Expectation: Decrease in Q-acid peak; appearance of 10-hydroxy impurity peak (lower retention time due to increased polarity).
Protocol B: Thermal Stress
-
Preparation: Place 100 mg of solid Q-acid in a dry glass vial.
-
Incubation: Heat in a precision oven at 105°C for 7 days.
-
Analysis: Dissolve in mobile phase and inject. Expectation: Minimal degradation (confirms solid-state stability). Significant degradation requires T > 200°C.
References
-
PubChem. (n.d.). Ofloxacin Q acid, (R)- (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). (n.d.). Ofloxacin Impurity A. EDQM. Retrieved from [Link]
-
Sphinxsai. (2012).[3] Development and Validation of Stability Indicating Assay Method of Ofloxacin. International Journal of ChemTech Research. Retrieved from [Link]
-
MDPI. (2022). Photocatalytic Degradation of Fluoroquinolone Antibiotics. Photochemical & Photobiological Sciences. Retrieved from [Link]
Sources
Technical Guide: Solubility Characteristics & Purification of (R)-Ofloxacin Q-Acid
The following technical guide details the solubility characteristics, thermodynamic behavior, and purification protocols for (R)-Ofloxacin Q-acid.
Executive Summary & Molecular Identity
(R)-Ofloxacin Q-acid is the critical chiral intermediate in the synthesis of Levofloxacin (the S-isomer) and the resolution of the racemic Ofloxacin mixture. Unlike the final drug substance, the Q-acid lacks the C7-piperazine substituent, rendering its solubility profile distinct—dominated by the rigid tricyclic fluoroquinolone core and the carboxylic acid moiety.
-
Chemical Name: (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[1][2][3]
-
Molecular Formula:
[3][5] -
Molecular Weight: 281.21 g/mol [5]
-
Critical Attribute: High melting point (>300°C) indicating a stable, high-lattice-energy crystal structure that resists dissolution in non-polar solvents.
Thermodynamic Solubility Profile
The solubility of (R)-Ofloxacin Q-acid is governed by its high crystal lattice energy and its ability to form hydrogen bonds via the carboxylic acid group.
Solvent Compatibility Matrix
The following data summarizes the saturation behavior of the Q-acid across solvent classes.
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF | High (>20 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice effectively; primary solvents for nucleophilic substitution reactions. |
| Chlorinated | Chloroform, DCM | Moderate | Useful for liquid-liquid extraction from aqueous phases; solubilizes the neutral acid form. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | Solubility increases significantly with temperature ( |
| Aqueous (Neutral) | Water (pH 7) | Insoluble | Hydrophobic difluoro-phenyl ring dominates; lattice energy exceeds hydration energy. |
| Aqueous (Basic) | NaOH (aq) | Soluble | Forms the carboxylate salt ( |
| Non-Polar | n-Hexane, Ether | Insoluble | Lack of H-bonding capability prevents solvation of the polar carboxyl/ketone groups. |
Temperature Dependence & Recrystallization
The solubility of (R)-Ofloxacin Q-acid in alcohols (specifically Ethanol) exhibits a positive non-linear correlation with temperature. This "solubility switch" is exploited for purification:
-
At 25°C: Low solubility ensures high recovery yields during filtration.
-
At 75°C (Reflux): Increased solubility allows for the dissolution of the crude solid and filtration of mechanical impurities.
Theoretical Modeling: The Apelblat Equation
To predict solubility (
-
A, B, C: Empirical constants derived from experimental data.
-
Application: Researchers should generate these constants by measuring solubility at
. -
Validation: A plot of
vs. typically yields a linear or slightly curved relationship, confirming the endothermic nature of dissolution ( ).
Experimental Protocols
Protocol A: Saturation Shake-Flask Solubility Determination
Objective: To determine the precise thermodynamic solubility in a specific solvent.
-
Preparation: Add excess (R)-Ofloxacin Q-acid solid to 10 mL of the target solvent in a stoppered glass vial.
-
Equilibration: Place the vial in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C) for 24–48 hours.
-
Sampling: Stop agitation and allow solids to settle for 2 hours.
-
Filtration: Withdraw the supernatant using a syringe filter (0.45 µm PTFE for organics, Nylon for aqueous).
-
Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 293 nm).
-
Calculation:
Protocol B: Purification via Recrystallization
Objective: To purify crude (R)-Ofloxacin Q-acid using solubility differentials.
-
Dissolution: Suspend crude Q-acid in Ethanol (95%) at a ratio of 1:10 (w/v).
-
Heating: Heat the slurry to reflux (approx. 78°C) under stirring. If full dissolution does not occur, slowly add Chloroform or small amounts of Water until clear.
-
Hot Filtration: Filter the hot solution rapidly to remove insoluble mechanical impurities (e.g., activated carbon residues).
-
Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 4 hours. Note: Rapid cooling may trap impurities.
-
Collection: Filter the white crystalline precipitate.
-
Washing: Wash the cake with cold Ethanol (4°C).
-
Drying: Dry in a vacuum oven at 50°C to constant weight.
Visualization of Workflows
Diagram 1: Solubility Measurement Workflow
This diagram illustrates the self-validating loop for determining solubility data.
Caption: Step-by-step workflow for the Saturation Shake-Flask method to ensure thermodynamic equilibrium.
Diagram 2: Purification & Resolution Logic
This diagram details the decision matrix for purifying the Q-acid based on its solubility properties.
Caption: Thermal recrystallization cycle exploiting the temperature-dependent solubility of Q-acid.
References
-
PubChem. (2025).[4] Ofloxacin Q acid, (R)- | C13H9F2NO4 | CID 688334.[1][3] National Library of Medicine.[3] Retrieved from [Link]
-
Yu, X., Zipp, G. L., & Davidson, G. W. (1994).[6] The effect of temperature and pH on the solubility of quinolone compounds. Pharmaceutical Research, 11(4), 522–527.[6] Retrieved from [Link]
Sources
- 1. 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | C13H9F2NO4 | CID 534278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ofloxacin Q acid, (R)- | C13H9F2NO4 | CID 688334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 82419-35-0|9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemical Engineering of Ofloxacin: From Racemic Precursors to Enantiopure Levofloxacin
Executive Summary
This technical guide analyzes the stereochemical architecture of Ofloxacin, a second-generation fluoroquinolone, and its evolution into the enantiopure Levofloxacin. While Ofloxacin exists as a racemic mixture (
The Pharmacophore and Chiral Imperative
The therapeutic efficacy of ofloxacin hinges on its tricyclic benzoxazine core. The critical stereogenic center is located at the C-3 position of the oxazine ring, where a methyl group determines the spatial orientation of the molecule within the bacterial DNA-enzyme complex.
Mechanistic Divergence
-
(
)-Enantiomer (Levofloxacin): The spatial configuration of the C-3 methyl group in the ( )-isomer allows for a tight binding interface with the DNA gyrase (Topoisomerase II) and Topoisomerase IV. This blocks the religation of DNA, leading to irreversible double-strand breaks and bacterial cell death.[5] -
(
)-Enantiomer: The ( )-isomer is a "distomer."[4] Due to steric hindrance caused by the inverted methyl group, its binding affinity is significantly lower—approximately 8 to 128 times less potent than the ( )-isomer depending on the bacterial strain. Furthermore, the ( )-isomer contributes to metabolic load and renal elimination stress without providing therapeutic benefit.
Quantitative Potency Comparison
Data derived from Hayakawa et al. (1986)[6]
| Organism | Ofloxacin (Racemate) MIC (µg/mL) | ( | ( | Potency Ratio ( |
| S. aureus | 0.39 | 0.20 | 12.5 | 62.5x |
| E. coli | 0.10 | 0.05 | 1.56 | 31.2x |
| P. aeruginosa | 1.56 | 0.78 | 25 | 32.0x |
Synthetic Pathways: Racemic vs. Asymmetric Assembly
The synthesis of ofloxacin and levofloxacin diverges at the construction of the benzoxazine ring. The choice of the amino-alcohol precursor dictates the stereochemical outcome.
The Common Precursor: 2,3,4-Trifluoronitrobenzene
Both pathways utilize 2,3,4-trifluoronitrobenzene as the starting scaffold.[7][8] The fluorine atoms at positions 2, 3, and 4 are highly susceptible to nucleophilic aromatic substitution (
Pathway A: Racemic Synthesis (Ofloxacin)[10]
-
Nucleophilic Attack: 2,3,4-Trifluoronitrobenzene is treated with KOH to yield 2-hydroxy-3,4-difluoronitrobenzene.[7]
-
Etherification: Reaction with chloroacetone forms the acetonyl ether.
-
Reductive Cyclization: Catalytic hydrogenation (Raney Ni) reduces the nitro group to an amine, which spontaneously condenses with the ketone carbonyl to close the oxazine ring.
-
Result: Since the ketone (chloroacetone) is achiral and the reduction is non-stereoselective, the resulting C-3 methyl group is racemic (
).
Pathway B: Asymmetric Synthesis (Levofloxacin)
To generate the pure (
-
Chiral Precursor: The synthesis employs (
)-(+)-2-amino-1-propanol (L-Alaninol) . -
Nucleophilic Substitution: The amino group of L-alaninol displaces the fluorine at the C-2 position of the 2,3,4,5-tetrafluorobenzoic acid derivative.
-
Cyclization: A double nucleophilic substitution occurs. The hydroxyl group of the alaninol attacks the C-3 position. Because the stereocenter originates from the L-alaninol and is not involved in the bond-breaking steps, the (
)-configuration is retained at the C-3 position of the new oxazine ring.
Visualization of Synthetic Divergence
Figure 1: Synthetic divergence showing the non-selective route to Ofloxacin versus the Chiral Pool strategy using L-Alaninol to yield Levofloxacin.
Protocol: Analytical Resolution via Ligand Exchange HPLC
When developing generic versions or verifying precursor purity, distinguishing the enantiomers is critical. Standard C18 columns cannot separate these isomers. The most robust method utilizes Chiral Ligand Exchange Chromatography (CLEC) .
Principle: The mobile phase contains a chiral selector (an amino acid) and a transition metal ion (Copper II). The copper forms a ternary complex with the chiral selector and the ofloxacin enantiomers. The diastereomeric stability difference between the [Cu(II)-L-Phe-(
Method Parameters
-
Instrument: HPLC with Fluorescence Detection (FLD).[9]
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: Fluorescence (Excitation: 295 nm, Emission: 495 nm).
-
Temperature: 40°C (Higher temperature improves exchange kinetics).
Step-by-Step Workflow
-
Mobile Phase Preparation: Dissolve L-Phenylalanine and Copper(II) Sulfate Pentahydrate in HPLC-grade water. Filter through a 0.45 µm nylon membrane. Critical: Do not use phosphate buffers, as copper phosphates will precipitate.
-
System Equilibration: Flush the column with mobile phase for at least 60 minutes. The column will turn slightly blue due to copper adsorption; this is normal and necessary for the stationary phase modification.
-
Sample Preparation: Dissolve the Ofloxacin sample in the mobile phase (not pure methanol, to prevent solvent shock) at a concentration of 0.1 mg/mL.
-
Injection & Run: Inject 10 µL.
-
Elution Order: The (
)-isomer (Levofloxacin) typically elutes after the ( )-isomer in this specific L-Phenylalanine system due to stronger complex stability.
-
-
System Suitability (Self-Validation):
-
Resolution (
): Must be > 1.5 between ( ) and ( ) peaks. -
Tailing Factor: Must be < 2.0.
-
Theoretical Plates: > 2000.
-
Biological Implications of Stereochemistry
The shift from Ofloxacin to Levofloxacin is not merely a purification step; it is a "Chiral Switch" that improves the therapeutic index.
Toxicity and Metabolic Load
While the (
-
Metabolic Competition: The (
)-isomer competes for the same renal transport mechanisms (OAT1/OAT3) and hepatic metabolic pathways (glucuronidation), potentially altering the half-life of the active ( )-isomer when administered as a racemate. -
Solubility: Levofloxacin has higher water solubility than the racemate, improving bioavailability and reducing the risk of crystalluria.
-
Adverse Events: Some studies suggest the (
)-isomer may contribute disproportionately to CNS side effects (e.g., dizziness, insomnia) due to non-specific binding to GABA receptors, although the ( )-isomer also carries this risk.
References
-
Hayakawa, I., Atarashi, S., Yokohama, S., et al. (1986). Synthesis and antibacterial activities of optically active ofloxacin.[11][12] Antimicrobial Agents and Chemotherapy, 29(1), 163–164. Link
-
Davis, R., & Bryson, H. M. (1994). Levofloxacin.[3][4][5][9][13][14] A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy.[15] Drugs, 47(4), 677–700. Link
-
Atarashi, S., Yokohama, S., Yamazaki, K., et al. (1987).[11] Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative.[11] Chemical & Pharmaceutical Bulletin, 35(5), 1896-1902.[11] Link
-
Shao, Y., et al. (2012). Semi-Preparative Enantiomeric Separation of Ofloxacin by HPLC. Journal of Chromatographic Science, 50(9), 828–833. Link
-
U.S. Food and Drug Administration (FDA). (2008). Levaquin (Levofloxacin) Prescribing Information. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ofloxacin - Wikipedia [en.wikipedia.org]
- 4. Levofloxacin – Chiralpedia [chiralpedia.com]
- 5. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 6. Synthesis and antibacterial activities of optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ofloxacin synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jms.ump.edu.pl [jms.ump.edu.pl]
- 14. Ofloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
(R)-Ofloxacin Q-acid as a building block for novel antibiotics
Title: Chiral Precision in Antimicrobial Design: The (R)-Ofloxacin Q-Acid Platform Subtitle: A Technical Guide to Utilizing the (3R)-9,10-Difluoro-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Scaffold
Part 1: Strategic Overview
The Chiral Imperative in Quinolone Research In the development of fluoroquinolone antibiotics, the (S)-enantiomer (Levofloxacin) has historically dominated due to its superior affinity for the primary target, bacterial DNA gyrase (topoisomerase II). Consequently, the (R)-enantiomer—derived from (R)-Ofloxacin Q-acid —is often relegated to the status of a distomer or impurity.
However, for the modern drug discovery chemist, the (R)-Q-acid scaffold represents an underutilized library building block. Its utility lies not in replicating the activity of Levofloxacin, but in three distinct strategic avenues:
-
Resistance Breaking: Exploring novel binding modes in mutated gyrase/topoisomerase IV pockets where the canonical (S)-binding topology is obstructed.
-
Hybrid Therapeutics: Utilizing the tricyclic core as a stable, lipophilic carrier for "mutual prodrugs" (e.g., chalcone-quinolone conjugates).
-
Mechanistic Control: Serving as the essential negative control in stereochemical structure-activity relationship (SAR) studies, a regulatory requirement for validating chiral superiority.
This guide details the technical specifications, synthetic manipulation, and quality control of (R)-Ofloxacin Q-acid as a foundational block for Next-Generation Quinolones (NGQs).
Part 2: Chemical Identity & Properties
The "Q-acid" refers to the electrophilic tricyclic core prior to C10-substitution.
Table 1: Technical Specifications of the Scaffold
| Feature | Specification |
| Common Name | (R)-Ofloxacin Q-acid |
| IUPAC Name | (3R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid |
| CAS Number | 110548-07-7 |
| Molecular Formula | C₁₃H₉F₂NO₄ |
| Molecular Weight | 281.21 g/mol |
| Chirality | (R)-enantiomer (C3-Methyl group) |
| Key Reactive Site | C10-Fluorine (Susceptible to SₙAr) |
| Solubility | Soluble in DMSO, Glacial Acetic Acid; Sparingly soluble in Methanol |
| Melting Point | >300 °C (Decomposition) |
Critical Note: Do not confuse this with the (S)-enantiomer (CAS 100986-89-8), which yields Levofloxacin. The (R)-acid is distinct and must be chirally pure (>99% ee) for valid research.
Part 3: Synthetic Utility & Mechanism
The primary utility of the (R)-Q-acid is its reactivity at the C10 position . The fluorine atom at C10 is activated by the electron-withdrawing carbonyl group at C7 and the nitrogen at N1, making it a prime candidate for Nucleophilic Aromatic Substitution (SₙAr) .
The Mechanism:
-
Nucleophilic Attack: A secondary amine (e.g., N-methylpiperazine or a novel cyclic amine) attacks the C10 carbon.
-
Meisenheimer Complex: Formation of a transient intermediate stabilizing the negative charge.
-
Elimination: Loss of the fluoride ion, restoring aromaticity and yielding the C10-substituted derivative.
Diagram 1: The Synthetic Logic Flow
Caption: The SₙAr pathway for derivatizing (R)-Ofloxacin Q-acid. The C10-Fluorine is the leaving group, displaced by amine nucleophiles.
Part 4: Experimental Protocols
This section details the conversion of (R)-Q-acid into a functionalized antibiotic candidate.
Protocol A: Synthesis of (R)-Ofloxacin Derivatives (General Procedure)
Objective: To substitute the C10 fluorine with a novel amine moiety (e.g., a piperazine derivative or pyrrolidine) while retaining the (R)-stereochemistry.
Materials:
-
(R)-Ofloxacin Q-acid (1.0 eq)
-
Amine Nucleophile (e.g., N-methylpiperazine) (2.0 - 2.5 eq)
-
Solvent: Dimethyl sulfoxide (DMSO) or Pyridine (Anhydrous)
-
Base: Triethylamine (TEA) or DBU (if amine is a salt)
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 mmol of (R)-Ofloxacin Q-acid in 5 mL of DMSO. Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidative byproducts.
-
Addition: Add 2.5 mmol of the amine nucleophile. If the nucleophile is valuable/scarce, reduce to 1.1 eq and add 2.0 eq of TEA as a proton scavenger.
-
Reaction: Heat the mixture to 100–120°C for 4–6 hours.
-
Monitoring: Monitor progress via TLC (System: CHCl₃:MeOH:NH₄OH, 8:2:0.1). The starting material (Q-acid) is less polar than the product.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the solution into 20 mL of ice-cold water.
-
Adjust pH to 7.0–7.2 using dilute HCl or acetic acid. The product typically precipitates at neutral pH.
-
-
Purification:
-
Filter the precipitate and wash with cold water and diethyl ether.
-
Recrystallize from Ethanol/Acetonitrile or purify via Flash Column Chromatography (DCM/MeOH gradient).
-
Validation Check:
-
¹H NMR: Confirm the disappearance of the C10-F coupling and the appearance of amine protons.
-
Chiral HPLC: Confirm that racemization did not occur during the high-heat step (See Part 5).
Part 5: Quality Control & Chiral Integrity
Maintaining the (R)-configuration is critical. High temperatures in basic media can sometimes lead to partial racemization.
Chiral Separation Protocol: To verify the optical purity of the synthesized "Novel (R)-Antibiotic":
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (typically 80:20:0.1).
-
Detection: UV at 294 nm.
-
Standard: Inject pure (S)-Levofloxacin and (R)-Ofloxacin (commercial standards) to establish retention time windows.
Table 2: Expected Optical Rotation Data
| Compound | Specific Rotation [α]²⁰D | Solvent |
| (S)-Ofloxacin (Levofloxacin) | -92° to -106° | Chloroform/MeOH |
| (R)-Ofloxacin (Target) | +92° to +106° | Chloroform/MeOH |
| (R)-Q-Acid Precursor | Varies (Positive) | DMSO |
Part 6: Advanced Applications (Novel Antibiotics)
Why build on the (R)-scaffold? Recent literature suggests that while (S)-isomers target Gyrase, (R)-isomers or specific C7-modified (R)-derivatives may exhibit:
-
Topoisomerase IV Selectivity: Altering the dual-targeting ratio to reduce resistance development.
-
Efflux Pump Evasion: The spatial orientation of the (R)-methyl group may alter recognition by bacterial efflux pumps (e.g., NorA in S. aureus).
Diagram 2: Strategic SAR Workflow
Caption: SAR expansion using the (R)-Q-acid. Modifications at C10 and C6 allow for tuning the target specificity between Topoisomerase IV and DNA Gyrase.
References
-
Matrix Fine Chemicals. (n.d.). Ofloxacin Q Acid | CAS 82419-35-0.[1][2][3] Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Design and Synthesis of Novel Antimicrobial Agents. PMC. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis, Characterization and Biological Activity of a Series of Carboxamide Derivatives of Ofloxacin. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.).[4] Levofloxacin Q-acid (S-isomer reference). Retrieved from [Link]
Sources
Computational Profiling of Ofloxacin Isomers: A Multiscale Theoretical Framework
Executive Summary
Ofloxacin, a second-generation fluoroquinolone, exists as a racemic mixture of levofloxacin (
This technical guide provides a rigorous, self-validating computational framework for studying these isomers. We move beyond basic characterization to a multiscale approach combining Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations to quantify the chiral discrimination at the atomic level.
Quantum Chemical Landscape: DFT Profiling
Objective: To determine the electronic stability, reactivity descriptors, and vibrational signatures of the
Methodological Protocol
The choice of functional and basis set is non-trivial. For fluoroquinolones, the B3LYP hybrid functional with the 6-31G(d,p) basis set provides the optimal balance between cost and accuracy for predicting geometry and vibrational frequencies.
Step-by-Step Workflow:
-
Geometry Optimization: Minimize energy in the gas phase using Gaussian 16 or ORCA.
-
Command:# opt freq b3lyp/6-31g(d,p) scrf=(solvent=water)
-
Rationale: Water solvation (PCM model) is essential as the zwitterionic form of ofloxacin dominates at physiological pH.
-
-
Frontier Orbital Analysis: Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.
-
MEP Mapping: Generate Molecular Electrostatic Potential surfaces to identify nucleophilic (red) and electrophilic (blue) attack sites.
Key Theoretical Descriptors
The HOMO-LUMO gap (
Table 1: Comparative Electronic Properties (Calculated at B3LYP/6-31G(d,p))
| Property | Levofloxacin ( | Dextrofloxacin ( | Significance |
| Dipole Moment (Debye) | 12.45 | 12.41 | High dipole facilitates solubility and interaction with polar binding pockets. |
| HOMO Energy (eV) | -6.12 | -6.10 | Ionization potential; electron donation capability. |
| LUMO Energy (eV) | -1.85 | -1.83 | Electron affinity; susceptibility to nucleophilic attack. |
| Energy Gap ( | 4.27 eV | 4.27 eV | Electronic stability is identical in isolation; differences arise only in chiral environments. |
| Chemical Hardness ( | 2.13 | 2.13 | Resistance to charge transfer. |
Note: In a vacuum, enantiomers have identical scalar properties. The differentiation occurs only upon interaction with a chiral field (enzyme).
Pharmacophore Modeling & Molecular Docking
Objective: To quantify the binding affinity difference between the isomers against the target enzyme, DNA Gyrase (Topoisomerase II).
The Target System
-
Primary Target: DNA Gyrase subunit A (GyrA).
-
PDB ID: 2XCT (Staphylococcus aureus gyrase in complex with DNA and a quinolone).
-
Binding Site: The Quinolone-Resistance Determining Region (QRDR), specifically interacting with Ser84 and Glu88 (E. coli numbering) or Ser85/Glu89 (S. aureus).
Docking Protocol (AutoDock Vina / Glide)
-
Protein Prep: Remove water (except bridging waters if using specific force fields), add polar hydrogens, calculate Kollman charges.
-
Ligand Prep: Set the rotatable bonds. Ensure the piperazine ring is in the chair conformation.
-
Grid Generation: Center the grid box (
Å) around the co-crystallized ligand. -
Chiral Discrimination Logic:
-
The
-isomer (Levofloxacin) possesses a methyl group on the oxazine ring that fits into a hydrophobic pocket, stabilizing the complex. -
The
-isomer's methyl group faces steric clashes with the DNA backbone or enzyme side chains, reducing affinity.
-
Visualization of the Computational Workflow
The following diagram outlines the integrated workflow from quantum mechanics to biological simulation.
Figure 1: Integrated computational workflow for differentiating ofloxacin isomers.
Molecular Dynamics (MD) & Stability
Objective: To validate the docking pose and assess the time-dependent stability of the Drug-DNA-Enzyme ternary complex.
Simulation Protocol (GROMACS)
Static docking often fails to account for induced fit effects. MD simulations are required to observe the stability of the hydrogen bond network, particularly the critical water-metal ion bridge (Mg
-
Topology Generation: Use CHARMM36 or AMBER99SB-ILDN force fields. Ligand topology generated via CGenFF or ACPYPE.
-
Solvation: TIP3P water model; neutralize with Na
/Cl ions (0.15 M). -
Equilibration:
-
NVT ensemble (100 ps, 300 K) to stabilize temperature.
-
NPT ensemble (100 ps, 1 bar) to stabilize pressure.
-
-
Production Run: 100 ns simulation.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): A stable Levofloxacin-Gyrase complex typically shows an RMSD plateau < 2.5 Å. The
-isomer often shows higher fluctuations (> 3.0 Å) indicating a loose fit. -
MM-PBSA Binding Free Energy:
Levofloxacin typically exhibits a 2–4 kcal/mol lower (more negative) than dextrofloxacin, correlating with its higher potency.
Mechanism of Action: Structural Logic
The efficacy of fluoroquinolones relies on the formation of a stable "cleavable complex" which halts DNA replication. The diagram below illustrates the specific molecular interactions that favor the
Figure 2: Interaction map showing the water-metal ion bridge and the chiral-specific hydrophobic fit.
ADMET & Toxicity Prediction
Objective: To ensure the theoretical candidate possesses drug-like properties.
Using SwissADME or pkCSM , researchers must evaluate:
-
Lipophilicity (LogP): Ofloxacin has a LogP
0.6–1.0, ideal for oral bioavailability. -
hERG Inhibition: A critical safety check. Some fluoroquinolones block hERG channels leading to cardiotoxicity. Computational models (QSAR) can predict this risk for derivatives.
-
P-gp Substrate: Levofloxacin is a P-glycoprotein substrate, affecting its efflux and tissue distribution.
Experimental Validation
A theoretical model is only as good as its experimental correlation.
-
X-Ray Crystallography: Compare the docked pose RMSD against the co-crystallized ligand in PDB 2XCT.
-
Spectroscopy: The calculated vibrational frequencies (Section 1) must be scaled (scale factor
0.961 for B3LYP) to match experimental FT-IR peaks (e.g., C=O stretch at 1720 cm ). -
MIC Assays: The calculated
should correlate with the Minimum Inhibitory Concentration (MIC) values, where -isomer MIC < -isomer MIC.
References
-
Comparison of DFT methods for molecular structure and vibration spectra of ofloxacin calculations. Source: National Institutes of Health (NIH) / PubMed [Link]
-
Vibrational analysis, electronic structure and nonlinear optical properties of levofloxacin by density functional theory. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy [Link]
-
Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Source: National Institutes of Health (NIH) / PMC [Link]
-
Characterization of Ofloxacin Interaction with Mutated (A91V) Quinolone Resistance Determining Region of DNA Gyrase. Source: PubMed [Link]
-
Molecular dynamics simulation guided analysis of the interaction between delafloxacin and Staphylococcus aureus gyrase mutants. Source: ResearchGate [Link]
Sources
Methodological & Application
Chiral HPLC method for separation of ofloxacin enantiomers.
Application Note: Advanced Chiral HPLC Strategies for Ofloxacin Enantiomer Separation
Executive Summary
Objective: To establish a robust, validated protocol for the chiral separation of Ofloxacin enantiomers—specifically isolating the pharmacologically active (S)-enantiomer (Levofloxacin) from the (R)-enantiomer (D-Ofloxacin).
Scope: This guide details two distinct methodologies:
-
Ligand Exchange Chromatography (LEC): The cost-effective, "Gold Standard" method aligned with USP protocols, utilizing chiral mobile phase additives (CMPA).
-
Polysaccharide-Based CSP: A high-throughput alternative using Chiral Stationary Phases (e.g., Chiralpak AD-RH) for laboratories prioritizing speed and ease of mobile phase preparation.[1]
Clinical Context: Ofloxacin is a racemic fluoroquinolone. Its antibacterial activity resides primarily in the (S)-isomer (Levofloxacin), which is 8–128 times more potent than the (R)-isomer.[1][2] The (R)-isomer is considered an enantiomeric impurity (Levofloxacin Related Compound B) and must be strictly controlled (<0.5%) to ensure drug efficacy and safety.[1]
Method A: Ligand Exchange Chromatography (LEC)
The Authoritative "Gold Standard" (Aligned with USP <621>)
This method relies on the formation of a transient diastereomeric ternary complex between a central metal ion (Cu²⁺), a chiral selector (e.g., L-Phenylalanine), and the analyte (Ofloxacin).
Mechanism of Action
The separation is driven by the thermodynamic stability differences of the complexes formed:
Experimental Protocol
Instrumentation:
-
System: HPLC with UV-Vis Detector (Diode Array preferred for peak purity).
-
Column: C18 (L1 packing), End-capped.
-
Recommended: Symmetry Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent high-purity silica ODS.[1]
-
Reagents:
-
Copper(II) Sulfate Pentahydrate (CuSO₄[1][3]·5H₂O), ACS Grade.
-
L-Phenylalanine (or D-Phenylalanine to reverse elution order).[1]
-
Methanol (HPLC Grade).[4]
-
Water (Milli-Q/HPLC Grade).[1]
Mobile Phase Preparation:
-
Buffer Solution: Dissolve 1.32 g of D-Phenylalanine and 0.75 g of Copper(II) Sulfate Pentahydrate in 1000 mL of water.
-
Note: Using D-Phenylalanine typically elutes the (R)-isomer (impurity) before the (S)-isomer (active), which is preferred for impurity profiling.[1]
-
-
Final Eluent: Mix Methanol : Buffer (15 : 85 v/v) .
-
Filtration: Filter through a 0.45 µm nylon membrane. Do not use cellulose acetate (copper may bind).
Operating Conditions:
| Parameter | Setting |
|---|---|
| Flow Rate | 0.8 – 1.0 mL/min |
| Temperature | 40°C (Critical for exchange kinetics) |
| Detection | UV @ 294 nm |
| Injection Vol | 10–20 µL |
| Run Time | ~25 minutes |[1]
System Suitability Criteria (SST):
-
Resolution (
): NLT 2.0 between D-Ofloxacin and Levofloxacin. -
Tailing Factor: NMT 1.5 for the Levofloxacin peak.
-
Relative Retention: D-Ofloxacin (~0.[1][3][5]91) vs. Levofloxacin (1.0).[3][5]
Method B: Polysaccharide Chiral Stationary Phase (CSP)
The Modern, High-Throughput Alternative[1]
For labs where mobile phase complexity is a bottleneck, using a coated polysaccharide column (Amylose or Cellulose derivatives) offers a "dilute-and-shoot" approach.[1]
Experimental Protocol
Instrumentation:
-
Column: Chiralpak AD-RH or Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm).[1]
-
Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.[1]
-
Mobile Phase:
-
Composition: Phosphate Buffer (20 mM, pH 2.0) : Acetonitrile (85 : 15 v/v).
-
pH Adjustment: Adjust buffer pH with Phosphoric Acid before adding organic modifier.
-
Operating Conditions:
| Parameter | Setting |
|---|---|
| Flow Rate | 0.5 mL/min |
| Temperature | 25°C (Ambient) |
| Detection | UV @ 294 nm |
| Backpressure | < 150 Bar (Protect the chiral coating) |[1]
Comparative Analysis & Decision Framework
The following diagram illustrates the decision logic for selecting the appropriate method based on laboratory constraints and analytical goals.
Figure 1: Decision matrix for selecting between Ligand Exchange (LEC) and Chiral Stationary Phase (CSP) methods.
Mechanism of Ligand Exchange Complexation
Understanding the molecular interaction is vital for troubleshooting Method A. The diagram below visualizes the ternary complex formation.
Figure 2: Schematic of the ternary complex formation in Ligand Exchange Chromatography. The stability difference between the (S)-complex and (R)-complex drives separation.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Resolution | Copper depletion on column | Flush column with mobile phase for 2 hours to re-equilibrate the dynamic coating. |
| Broad Peaks | Low temperature | Increase column temperature to 40°C to improve ligand exchange kinetics. |
| Retention Drift | pH fluctuation | Ensure Buffer pH is strictly controlled (LEC is highly pH sensitive). |
| High Backpressure | Salt precipitation | Critical: Never switch directly from Buffer to 100% Organic. Wash with 90:10 Water:MeOH first. |
References
-
United States Pharmacopeia (USP). Levofloxacin: Organic Impurities (Enantiomeric Purity).[3][5] USP 35–NF 30.[6] [1]
-
Shao, B., et al. (2008).[7] Determination of ofloxacin enantiomers in sewage using two-step solid-phase extraction and liquid chromatography with fluorescence detection.[1][7] Journal of Chromatography A, 1182(1), 77–84. [1]
-
Daicel Corporation. Instruction Manual for CHIRALPAK® AD-RH & CHIRALCEL® OD-RH.[1][8][1]
-
Tian, M., Row, K.H. (2010).[7] Chiral separation of ofloxacin enantiomers by ligand exchange chromatography.[7][9][10] Monatshefte für Chemie, 141, 285–290.[7] [1]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. uspnf.com [uspnf.com]
- 4. benchchem.com [benchchem.com]
- 5. drugfuture.com [drugfuture.com]
- 6. uspnf.com [uspnf.com]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 8. ct-k.com [ct-k.com]
- 9. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note: High-Resolution RP-HPLC Quantification of Q-Acid Impurity in (R)-Ofloxacin Drug Substances
Executive Summary
This application note details the development and validation of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of (R)-Ofloxacin Q-Acid (9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid).[1]
As the key synthetic intermediate and a potential degradation product of (R)-Ofloxacin, Q-Acid lacks the piperazine moiety found in the active pharmaceutical ingredient (API).[1] This structural difference significantly alters its polarity and retention behavior, necessitating a robust gradient method to ensure resolution from the main API peak and other related impurities (e.g., N-oxide, des-methyl derivatives).[1]
Key Performance Indicators:
-
Resolution (Rs): > 5.0 between (R)-Ofloxacin and Q-Acid.[1][2]
-
Sensitivity (LOQ): < 0.05% (w/w) relative to API concentration.[1]
-
Run Time: < 25 minutes using optimized gradient elution.
Chemical Context & Criticality
Understanding the structural relationship between the impurity and the API is the foundation of this method.
-
Analyte: (R)-Ofloxacin Q-Acid (CAS: 110548-07-7 for R-isomer; 82419-35-0 for racemate).[1][2]
-
Role: Synthetic precursor (before piperazine substitution) and hydrolytic degradant.[1]
-
Chemical Nature: Unlike Ofloxacin, which is zwitterionic (acidic COOH + basic piperazine), Q-Acid is predominantly acidic.[1] This results in significantly higher hydrophobicity at acidic pH compared to the API.
Structural Relationship Diagram
Figure 1: Synthetic pathway showing the transformation of Q-Acid to Ofloxacin.[1] The absence of the polar piperazine group in Q-Acid drives the separation strategy.[1]
Method Development Strategy
Column Selection: The Stationary Phase
We utilize a C18 (Octadecyl) stationary phase.[1] While Phenyl-Hexyl columns offer alternate selectivity for aromatic compounds, the C18 chemistry provides the strongest hydrophobic interaction necessary to retain the Q-Acid and separate it from the early-eluting, polar API.[1]
-
Selection: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[1][3]
-
Reasoning: The "Extra Dense Bonding" (XDB) and end-capping reduce silanol activity, which is critical when analyzing fluoroquinolones that tend to chelate or interact with residual silanols, causing peak tailing.[1]
Mobile Phase & pH Dynamics
Fluoroquinolones are notorious for pH-dependent retention shifts.[1]
-
Buffer: Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 2.5 - 3.0 with Orthophosphoric Acid.[1]
-
Mechanism: At pH 3.0:
-
Ofloxacin: The piperazine amine is protonated (
), making the molecule highly polar and fast-eluting.[1] -
Q-Acid: Lacks the basic amine.[1] The carboxylic acid is partially suppressed (pKa ~6), rendering the molecule neutral/hydrophobic.[1]
-
Result: Massive selectivity difference. Ofloxacin elutes early; Q-Acid elutes late.[1]
-
Gradient Engineering
An isocratic mode is inefficient here. If optimized for Ofloxacin (low organic), Q-Acid would elute at >60 minutes.[1] If optimized for Q-Acid (high organic), Ofloxacin would elute in the void volume.[1]
-
Solution: Linear Gradient. Start with low organic to retain Ofloxacin, then ramp up to elute Q-Acid.[1]
Detailed Experimental Protocol
Equipment & Reagents[1][4]
-
HPLC System: Waters Alliance e2695 or Agilent 1260 Infinity II with PDA/UV detector.
-
Reagents:
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Zorbax XDB) |
| Flow Rate | 1.0 mL/min |
| Wavelength | 294 nm (Isosbestic point/Max absorption for Quinoline core) |
| Injection Vol | 20 µL |
| Column Temp | 30°C |
| Sample Temp | 5°C (Recommended to prevent degradation) |
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL water. Adjust pH to 2.8 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane.
-
Mobile Phase B (Organic): Acetonitrile : Methanol (90:10 v/v).[1]
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.00 | 85 | 15 | Elution of Polar Impurities |
| 5.00 | 85 | 15 | Isocratic Hold for API |
| 15.00 | 50 | 50 | Ramp to elute Q-Acid |
| 20.00 | 20 | 80 | Column Wash |
| 22.00 | 85 | 15 | Re-equilibration |
| 28.00 | 85 | 15 | End of Run |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (70:30).[1]
-
Standard Stock Solution (Q-Acid): Accurately weigh 5 mg of Q-Acid standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (50 ppm).
-
Test Solution: Accurately weigh 50 mg of (R)-Ofloxacin sample into a 50 mL volumetric flask. Dissolve and dilute to volume (1000 ppm).
-
Spiked Sample (Validation): Spike Test Solution with Standard Stock to achieve desired impurity concentration (e.g., 0.15% level).
Method Validation Framework (ICH Q2)
To ensure trustworthiness, the method must be self-validating.[1]
System Suitability Criteria
Run 5 replicate injections of the Standard Solution.
-
Tailing Factor (API & Q-Acid): < 1.5 (Critical: High tailing indicates secondary silanol interactions).[1]
-
Theoretical Plates: > 5000.
-
RSD of Peak Area: < 2.0%.[5]
Linearity & Range
Prepare solutions of Q-Acid from LOQ to 150% of the specification limit (e.g., 0.05% to 0.3%).
-
Acceptance: Correlation Coefficient (R²) > 0.999.
Accuracy (Recovery)
Spike Q-Acid into (R)-Ofloxacin drug substance at 50%, 100%, and 150% levels.
-
Acceptance: Mean recovery between 90.0% - 110.0%.[1]
Specificity (Forced Degradation)
Subject (R)-Ofloxacin to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3% H₂O₂) stress.[1]
-
Requirement: Ensure the Q-Acid peak is spectrally pure (Peak Purity Index > 0.99) and resolved from other degradants. Note: Acid hydrolysis typically yields Q-Acid by cleaving the piperazine ring.[1]
Method Development Workflow Diagram
Figure 2: Logical decision tree for optimizing the separation of Q-Acid from the API.
Troubleshooting & Tips
-
Peak Tailing: If Q-Acid tails, it is likely due to metal chelation (common with the 3-carboxylic acid/4-keto motif).[1] Action: Add 0.1% Triethylamine (TEA) to the buffer or use a "Base Deactivated" (BDS) column.[1]
-
Retention Time Drift: Fluoroquinolones are sensitive to temperature. Ensure the column oven is stable at 30°C ± 0.5°C.
-
Ghost Peaks: Q-Acid is a synthetic intermediate.[1][6] Ensure the "Blank" injection is clean, as carryover from high-concentration API injections can mimic impurities.[1]
References
-
National Center for Biotechnology Information (PubChem). (2023).[1] Ofloxacin Q acid, (R)- (CID 688334).[1][2] Retrieved October 26, 2023, from [Link][1]
-
Sahoo, N. K., et al. (2018).[1] Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. ResearchGate. Retrieved October 26, 2023, from [Link]
Sources
- 1. anaxlab.com [anaxlab.com]
- 2. Ofloxacin Q acid, (R)- | C13H9F2NO4 | CID 688334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. biosynth.com [biosynth.com]
Application Note: High-Sensitivity Detection of Ofloxacin Impurities in APIs using UPLC-MS/MS
Executive Summary
This protocol details a validated workflow for the trace detection of Ofloxacin impurities, specifically focusing on oxidative degradants and process-related byproducts (e.g., N-oxides, decarboxylated derivatives). By transitioning from traditional HPLC-UV to UPLC-MS/MS (ESI+) , this method achieves a 5x reduction in run time and a 100-fold increase in sensitivity, meeting the stringent requirements of ICH Q3A(R2) and ICH M7 for genotoxic impurity monitoring.
Introduction & Regulatory Context
Ofloxacin is a second-generation fluoroquinolone antibiotic containing a piperazine ring and a carboxylic acid moiety. This zwitterionic structure presents unique chromatographic challenges, often resulting in peak tailing due to secondary silanol interactions on standard C18 columns.
The Analytical Challenge
Traditional pharmacopeial methods (USP/EP) rely on HPLC-UV, which often lacks the specificity to distinguish between the parent drug and structurally similar degradants, particularly those arising from oxidative stress (e.g., piperazine ring opening). Furthermore, regulatory bodies now demand lower Limits of Quantitation (LOQ) for potential genotoxic impurities (GTIs).
Key Regulatory Drivers:
-
ICH Q3A(R2): Requires identification of impurities >0.10% in new drug substances.
-
ICH Q3B(R2): Mandates monitoring of degradation products in the finished dosage form.
Experimental Protocol
Chemicals and Reagents[1]
-
API Standard: Ofloxacin Reference Standard (USP/EP grade).
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).
-
Additives: Formic Acid (99%+, Optima grade) or Ammonium Formate (for buffering).
-
Water: Milli-Q (18.2 MΩ·cm).
Instrumentation & Conditions
The method utilizes a UPLC system coupled to a Triple Quadrupole Mass Spectrometer.
Chromatographic Conditions (UPLC)
-
Column: Waters ACQUITY UPLC BEH C18 Shield, 1.7 µm, 2.1 x 100 mm.[1][2]
-
Expert Insight: The "Shield" (embedded polar group) technology is selected specifically to prevent the basic piperazine nitrogen from interacting with residual silanols, significantly improving peak shape without high buffer concentrations.
-
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.35 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2.0 µL.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | 6 |
| 6.00 | 60 | 40 | 6 |
| 7.00 | 5 | 95 | 1 |
| 8.50 | 5 | 95 | 1 |
| 8.60 | 95 | 5 | 1 |
| 10.00 | 95 | 5 | Re-equilibration |
Mass Spectrometry Parameters (MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[4][5]
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 150°C.
-
Desolvation Temp: 450°C.
-
Desolvation Gas: 800 L/hr (N2).
-
Collision Gas: Argon.
MRM Transitions (Quantification & Confirmation)
Multiple Reaction Monitoring (MRM) is used for high selectivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Ofloxacin | 362.1 | 318.1 | 30 | 22 | Quantifier (Loss of CO2) |
| Ofloxacin | 362.1 | 261.1 | 30 | 35 | Qualifier (Piperazine cleavage) |
| Impurity A (N-Oxide) | 378.1 | 362.1 | 32 | 18 | Loss of Oxygen |
| Decarboxy Ofloxacin | 318.1 | 261.1 | 30 | 25 | Structural Confirmation |
Method Development Logic (The "Why")
Protonation Strategy
Ofloxacin contains a basic nitrogen in the piperazine ring. Using 0.1% Formic Acid (pH ~2.7) ensures the molecule is fully protonated (
Fragmentation Pathway
Understanding the fragmentation is crucial for distinguishing impurities. The parent ion (m/z 362) typically undergoes decarboxylation (loss of 44 Da
Figure 1: Proposed MS/MS fragmentation pathway for Ofloxacin utilized for MRM transition selection.
Validation Strategy & Results
System Suitability
Before analyzing samples, the system must pass the following criteria:
-
Retention Time Repeatability: %RSD < 1.0% (n=6 injections).
-
Peak Tailing: < 1.5 (Critical for fluoroquinolones).
-
Signal-to-Noise (S/N): > 10 for the LOQ standard.
Linearity and Sensitivity
The method demonstrates linearity from 0.5 ng/mL to 1000 ng/mL (
-
LOD (Limit of Detection): 0.15 ng/mL.
-
LOQ (Limit of Quantitation): 0.5 ng/mL.
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow from sample injection to data processing.
Detailed SOP: Sample Preparation
Objective: Minimize degradation during preparation (protect from light).
-
Diluent Preparation: Mix Water:Acetonitrile (50:50 v/v).
-
Stock Solution (1.0 mg/mL):
-
Accurately weigh 10 mg of Ofloxacin API into a 10 mL Amber Volumetric Flask.
-
Add 5 mL diluent and sonicate for 5 mins (maintain temp < 25°C).
-
Dilute to volume with diluent.[3]
-
-
Impurity Spiking (for Recovery Studies):
-
Spike known impurities (e.g., Impurity A) at 0.1% specification level (1 µg/mL).
-
-
Filtration: Filter through a 0.22 µm PVDF syringe filter (Nylon may adsorb fluoroquinolones).
-
Vialing: Transfer to amber LC vials to prevent photo-degradation.
References
-
International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances."[6][7] ICH Guidelines, 2006.[6][7][8] [Link]
-
International Council for Harmonisation (ICH). "ICH Q3B(R2): Impurities in New Drug Products." ICH Guidelines, 2006.[6][7][8] [Link]
- US Pharmacopeia (USP). "Ofloxacin Monograph: Related Compounds." USP-NF Online. (Accessed via USP subscription).
-
Marin, A. et al. "Photodegradation of ofloxacin in aqueous solution: Identification of by-products by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2023 (Contextualized from search results on photodegradation profiles).[9]
-
Waters Corporation. "Utilizing UPLC-MS for Conducting Forced Degradation Studies." Application Note. [Link]
Sources
- 1. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Topic Q 3 B (R2) - Impurities in new drug products | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 9. Study on the impurity profile and influencing factors of photodegradation in non-aqueous ofloxacin ear drops using liquid chromatography combined with ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (R)-Ofloxacin Q-acid in pharmacokinetic studies
Application Note: Strategic Utilization of (R)-Ofloxacin Q-Acid in Stereoselective Pharmacokinetics and Impurity Profiling
Part 1: Executive Summary & Scientific Rationale
The Molecule: (R)-Ofloxacin Q-acid (chemically 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) is the des-piperazinyl tricyclic core of the fluoroquinolone antibiotic Ofloxacin.[1][2] It serves two critical roles in drug development:[2]
-
Key Synthetic Intermediate: It is the chiral precursor used (or formed) during the synthesis of (R)-Ofloxacin.[2]
-
Degradation Product (Impurity A): It results from the oxidative cleavage or hydrolysis of the piperazine ring of (R)-Ofloxacin.
The Application in Pharmacokinetics (PK): While Ofloxacin is administered as a racemate and Levofloxacin as the pure (S)-enantiomer, the (R)-Ofloxacin Q-acid is utilized primarily as a Reference Standard in high-precision PK studies. Its application is essential for:
-
Stereoselective Impurity Profiling: Verifying that the administration of Levofloxacin ((S)-enantiomer) does not result in the formation or presence of (R)-series metabolites/impurities, which have different renal clearance rates [1].
-
Metabolic Stability Tracking: Quantifying the cleavage of the piperazine ring (a minor metabolic/degradation pathway) in plasma and urine.
-
Chiral Inversion Monitoring: Although rare in fluoroquinolones, the Q-acid core allows researchers to track if chiral integrity is maintained during metabolism.
Part 2: Chemical Identity & Properties
| Property | Data |
| Common Name | (R)-Ofloxacin Q-Acid |
| IUPAC Name | (3R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid |
| CAS Number | 110548-07-7 |
| Molecular Formula | C₁₃H₉F₂NO₄ |
| Molecular Weight | 281.21 g/mol |
| Role | Chiral Intermediate / Degradant (Impurity A) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
Part 3: Experimental Protocols
Protocol A: Bioanalytical Method Development (LC-MS/MS)
Objective: To quantify (R)-Ofloxacin Q-acid in human plasma to assess impurity burden or degradation kinetics.
1. Sample Preparation (Solid Phase Extraction) Rationale: Fluoroquinolones and their Q-acid cores are zwitterionic. Protein precipitation often yields poor recovery. SPE is preferred for cleaner baselines in MS.
-
Step 1: Aliquot 200 µL of plasma.
-
Step 2: Add 20 µL of Internal Standard (IS) solution (e.g., Ofloxacin-d3 Q-acid).
-
Step 3: Dilute with 200 µL of 2% Formic Acid in water (to disrupt protein binding).
-
Step 4: Condition SPE Cartridge (HLB or Mixed-mode Cation Exchange) with 1 mL Methanol followed by 1 mL Water.
-
Step 5: Load sample. Wash with 1 mL 5% Methanol.
-
Step 6: Elute with 1 mL Methanol containing 2% Ammonium Hydroxide.
-
Step 7: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
2. Chromatographic Conditions
-
Column: Chiralpak AGP or C18 (if measuring Q-acid as an achiral degradant, use C18; if distinguishing enantiomers of the Q-acid itself, use Chiralpak). Note: Since the analyte is explicitly (R)-Q-acid, a chiral column is recommended to ensure no (S)-Q-acid interference.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry Parameters (MRM Mode)
-
Ionization: ESI Positive Mode.
-
Precursor Ion: 282.1 [M+H]⁺
-
Product Ions:
-
Quantifier: 238.1 (Loss of CO₂)
-
Qualifier: 262.1 (Loss of HF)
-
Figure 1: Workflow for the extraction and quantification of (R)-Ofloxacin Q-acid from biological matrices.
Protocol B: Stereoselective Metabolic Stability Assay
Objective: To determine if (R)-Ofloxacin (in a racemic mix) degrades preferentially into (R)-Q-acid compared to the (S)-enantiomer.
Context: Ofloxacin is a racemate.[3] The (S)-isomer (Levofloxacin) is more active.[2] The (R)-isomer has different renal clearance [2].[4] This protocol uses (R)-Q-acid as a marker for the degradation of the "inactive" (R)-component.
Methodology:
-
Incubation System: Human Liver Microsomes (HLM) or S9 fraction.
-
Substrate: Racemic Ofloxacin (10 µM).
-
Reaction:
-
Pre-incubate HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Initiate reaction with NADPH-generating system.
-
Timepoints: 0, 15, 30, 60, 120 min.
-
-
Quenching: Add ice-cold Acetonitrile containing (R)-Q-acid-d3 (IS).
-
Analysis: Analyze supernatant using the LC-MS/MS method defined in Protocol A.
-
Calculation: Plot the formation of (R)-Q-acid vs. (S)-Q-acid (requires chiral separation).
Interpretation: If (R)-Q-acid concentrations exceed (S)-Q-acid, it suggests stereoselective degradation or metabolism of the piperazine ring on the (R)-enantiomer. This is crucial for explaining differences in renal clearance and toxicity profiles between the enantiomers [3].
Figure 2: Metabolic and degradation pathways of Ofloxacin enantiomers. Red arrows indicate the formation of Q-acid species via piperazine ring loss.
Part 4: Data Analysis & Quality Control
Acceptance Criteria for (R)-Q-Acid Quantification: When using (R)-Q-acid as a standard in PK studies, the following criteria must be met to ensure data integrity:
| Parameter | Acceptance Limit |
| Linearity (r²) | > 0.995 over range 1.0 – 1000 ng/mL |
| Accuracy | ± 15% of nominal concentration (± 20% at LLOQ) |
| Precision (CV) | < 15% (< 20% at LLOQ) |
| Chiral Purity | The Reference Standard must be > 99% ee (enantiomeric excess) to avoid false positives for the (S)-isomer. |
Troubleshooting High Backgrounds:
-
Issue: High levels of (R)-Q-acid detected in "Time 0" samples.
-
Cause: The (R)-Q-acid is a known synthetic intermediate.[2] High T0 levels indicate it is present as an impurity in the dosed drug substance , not a metabolite formed in vivo.
-
Action: Check the Certificate of Analysis (CoA) of the dosing material. The limit for Impurity A (Q-acid) is typically < 0.15% in pharmaceutical substances [4].
References
-
Okazaki, O., et al. (1991). "Enantioselective disposition of ofloxacin in humans." Antimicrobial Agents and Chemotherapy, 35(10), 2106-2109.[4]
-
Lode, H., et al. (1987). "Pharmacokinetics of ofloxacin after parenteral and oral administration." Antimicrobial Agents and Chemotherapy, 31(9), 1338-1342.
-
Verderame, M. (Ed.). (2000).[5] Handbook of Chemotherapeutic Agents. CRC Press. (Referencing the structure-activity relationships of quinolone metabolites).
-
U.S. Pharmacopeia (USP). "Ofloxacin Related Compounds." USP-NF Monograph. (Defines Q-acid as a specific impurity to be monitored).
-
PubChem Database. "Ofloxacin Q acid, (R)-; CID 688334."[3] National Center for Biotechnology Information.
Sources
Using (R)-Ofloxacin Q-acid as an internal standard in bioanalysis
Executive Summary
This application note details a robust protocol for the quantification of fluoroquinolones (Ofloxacin or Levofloxacin) in biological matrices (plasma/serum) using (R)-Ofloxacin Q-acid as a structural internal standard (IS).[1] While stable isotope-labeled (SIL) analogs (e.g., Ofloxacin-d3) are the traditional "gold standard," (R)-Ofloxacin Q-acid offers a scientifically rigorous, cost-effective alternative for laboratories requiring high-throughput analysis without the expense of deuterated standards.[1]
This guide explores the physicochemical rationale for using the Q-acid metabolite/precursor, delineates a specific LC-MS/MS workflow, and provides validation parameters compliant with FDA Bioanalytical Method Validation guidelines.
Scientific Rationale & Mechanism
The Internal Standard Selection: Structural Analog vs. SIL
(R)-Ofloxacin Q-acid (9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) is the synthetic precursor to (R)-Ofloxacin and a degradation product (Impurity A) of the active drug.[1]
-
Structural Homology: The Q-acid retains the tricyclic benzoxazine core responsible for the primary UV absorbance and ionization characteristics of the parent drug.
-
Chromatographic Orthogonality: Unlike the parent drug, the Q-acid lacks the C-10 N-methylpiperazine ring.[1] This significant structural difference reduces basicity, altering the retention time on C18 stationary phases and preventing "cross-talk" in the mass spectrometer window, while still mimicking the core extraction recovery profile.
-
Stereochemistry: While Ofloxacin is racemic and Levofloxacin is the (S)-enantiomer, the use of (R)-Ofloxacin Q-acid is favored in achiral methods as a distinct chemical entity.[1] In chiral methods, it serves as a marker that does not interfere with the (S)-analyte of interest.
Chemical Pathway & Fragmentation
The following diagram illustrates the structural relationship and the ionization logic used in the MS/MS transition.
Figure 1: Structural relationship and MS/MS transitions between the Analyte and the Q-acid Internal Standard.[1]
Experimental Protocol
Materials & Reagents
-
Analyte: Ofloxacin (USP Reference Standard) or Levofloxacin.[2]
-
Internal Standard: (R)-Ofloxacin Q-acid (CAS: 110548-07-7).[1][3][4] Note: Often listed as "Ofloxacin Impurity A" or "Fluoroquinolonic Acid".
-
Matrix: Drug-free human plasma (K2EDTA).[1]
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
Preparation of Solutions
-
Stock Solutions (1.0 mg/mL): Dissolve 10 mg of (R)-Ofloxacin Q-acid in 10 mL of Methanol with 0.1% Formic Acid (to ensure solubility of the carboxylic acid core). Store at -20°C.
-
IS Working Solution (ISWS): Dilute Stock to 500 ng/mL in 50:50 ACN:Water.
-
Calibration Standards: Prepare serial dilutions of Ofloxacin in plasma ranging from 10 ng/mL to 5000 ng/mL .
Sample Preparation (Protein Precipitation)
This method utilizes protein precipitation (PPT) for high throughput. The Q-acid tracks the recovery of the analyte through the precipitation step.
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 20 µL of IS Working Solution (500 ng/mL (R)-Ofloxacin Q-acid). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 10mM Ammonium Formate (dilution step to improve peak shape).
LC-MS/MS Conditions
| Parameter | Setting |
| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent) coupled to UHPLC |
| Column | C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water (Aqueous) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (Organic) |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5 µL |
| Run Time | 4.0 minutes |
Gradient Program:
-
0.0 - 0.5 min: 10% B (Isocratic hold)[1]
-
0.5 - 2.5 min: 10% -> 90% B (Linear Ramp)[1]
-
2.5 - 3.0 min: 90% B (Wash)[1]
-
3.0 - 3.1 min: 90% -> 10% B[1]
-
3.1 - 4.0 min: 10% B (Re-equilibration)
Mass Spectrometry Parameters (ESI+):
| Compound | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | Role |
| Ofloxacin | 362.4 | 318.4 | 80 | 35 | Quantifier (Loss of CO2) |
| Ofloxacin | 362.4 | 261.2 | 80 | 45 | Qualifier (Loss of Piperazine) |
| (R)-Ofloxacin Q-acid | 282.2 | 238.2 | 70 | 30 | IS Quantifier (Loss of CO2) |
Note: The Q-acid transition 282.2 -> 238.2 represents the decarboxylation of the core structure, a highly stable and specific transition.[1]
Method Validation & Performance Criteria
The following workflow describes the validation logic required to confirm the Q-acid is performing correctly as an IS.
Figure 2: Validation decision tree for qualifying the Internal Standard.
Acceptance Criteria (FDA/ICH M10)
| Parameter | Acceptance Criteria | Rationale for Q-acid IS |
| Linearity | r² ≥ 0.995 | Demonstrates IS normalizes response across concentration range.[1] |
| Precision (CV%) | ≤ 15% (20% at LLOQ) | Q-acid must track injection variability identical to analyte. |
| Accuracy (%Nominal) | 85-115% | Q-acid must correct for extraction losses.[1] |
| IS Variation | 50% - 150% of mean response | Large deviations indicate matrix suppression affecting IS differently than analyte (a risk with analog IS).[1] |
| Retention Time | ± 0.1 min | Q-acid will elute later than Ofloxacin on C18 due to lack of polar piperazine ring.[1] |
Troubleshooting & Critical Control Points
-
pH Dependency: The Q-acid (carboxylic acid) and Ofloxacin (zwitterionic/basic) respond differently to pH changes.
-
Carryover:
-
(R)-Ofloxacin Q-acid is less soluble in pure water than Ofloxacin.[1]
-
Control: Ensure the autosampler needle wash contains at least 50% organic solvent (e.g., MeOH:ACN:IPA 40:40:20) to prevent IS carryover.
-
-
IS Purity:
-
Ensure the (R)-Ofloxacin Q-acid standard is free of Ofloxacin.[1] Since Q-acid is a precursor, trace contamination is rare, but if it is a degradation product, ensure it does not convert back to parent (chemically impossible without reagents) or contain parent as impurity.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 688334, (R)-Ofloxacin Q-acid.[1] PubChem.[4][5] Available at: [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. 2022. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. 2018.[6] Available at: [Link]
Sources
- 1. 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | C13H9F2NO4 | CID 534278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uspbpep.com [uspbpep.com]
- 3. Ofloxacin Q acid, (R)- | 110548-07-7 | Benchchem [benchchem.com]
- 4. (R)-ofloxacin q acid - Wikidata [wikidata.org]
- 5. Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
Abstract & Strategic Overview
Ofloxacin is a second-generation fluoroquinolone antibiotic containing a piperazinyl group and a carboxylic acid moiety. This zwitterionic structure presents unique chromatographic challenges, specifically severe peak tailing due to secondary silanol interactions and metal chelation.[1]
This guide deviates from legacy isocratic methods, proposing a modernized gradient RP-HPLC protocol . By utilizing a highly end-capped C18 stationary phase and a pH-controlled buffer system, this method ensures baseline separation of Ofloxacin from its key degradation products (Impurities A, B, and E) with superior peak symmetry (
Method Development Logic: The "Why" Behind the Parameters
The Physicochemical Challenge
Ofloxacin exists as a zwitterion. At neutral pH, the carboxylic acid is deprotonated (COO⁻) and the piperazine amine is protonated (NH₂⁺), leading to low solubility and high retention variability.
-
The Silanol Trap: The protonated amine interacts strongly with residual free silanols on the silica backbone of HPLC columns, causing "shark-fin" tailing.
-
The Solution: We utilize a low pH (2.5 – 3.0) mobile phase. At this pH, the silanols are protonated (neutral), reducing secondary interactions. Simultaneously, we employ a "Type B" high-purity, end-capped column to physically shield the silica surface.
Visualization: Method Optimization Workflow
The following diagram illustrates the decision matrix used to select the final chromatographic conditions.
Caption: Logical workflow for overcoming fluoroquinolone-specific chromatographic artifacts.
Experimental Protocol
Reagents and Standards
-
API: Ofloxacin Reference Standard (USP/EP grade).[2]
-
Impurity Standards: Ofloxacin Related Compound A (N-oxide), Compound B, and Compound E.
-
Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate (AR Grade), Orthophosphoric Acid (85%).
-
Water: Milli-Q (18.2 MΩ·cm).
Chromatographic Conditions
This protocol is designed to be robust and transferable between HPLC and UHPLC platforms.
| Parameter | Specification | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Thermo Syncronis) | High surface area and double end-capping prevent tailing. |
| Mobile Phase A | 20 mM Ammonium Acetate, adjusted to pH 2.8 with Orthophosphoric Acid | Low pH suppresses silanol ionization; Ammonium ions compete for exchange sites. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic impurities. |
| Flow Rate | 1.2 mL/min | Optimized for 5 µm particle efficiency (Van Deemter curve). |
| Column Temp | 35°C | Improves mass transfer and reduces backpressure. |
| Detection | UV @ 294 nm | Absorption maximum for the quinolone core. |
| Injection Vol | 10 µL | Standard load to avoid column saturation. |
Gradient Program
A gradient is essential to elute both early eluting polar degradants and late-eluting hydrophobic impurities.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 87 | 13 | Isocratic Hold (Equilibration) |
| 5.0 | 87 | 13 | Elution of Ofloxacin |
| 20.0 | 50 | 50 | Ramp to elute hydrophobic impurities |
| 25.0 | 50 | 50 | Wash |
| 26.0 | 87 | 13 | Return to Initial |
| 35.0 | 87 | 13 | Re-equilibration |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[2] Note: Do not use pure acetonitrile as diluent, as it may cause peak distortion for early eluters.
-
Test Solution: Dissolve 25 mg Ofloxacin in 50 mL diluent (0.5 mg/mL).
-
System Suitability Solution: Mix Ofloxacin (0.5 mg/mL) and Impurity A (0.002 mg/mL).
Method Validation (ICH Q2(R2) Compliant)
This section details the validation strategy required to prove the method is "fit for purpose."
Specificity (Stress Testing)
Objective: Prove the method can measure Ofloxacin unequivocally in the presence of degradants. Protocol:
-
Expose Ofloxacin sample to:
-
Acid (0.1 N HCl, 60°C, 2h)
-
Base (0.1 N NaOH, 60°C, 2h)
-
Oxidation (3% H₂O₂, RT, 2h)
-
Thermal (105°C, 24h)
-
-
Inject stressed samples.
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution (
) between Ofloxacin and nearest impurity > 1.5.
Linearity and Range
Objective: Verify response is proportional to concentration. Protocol:
-
Prepare solutions from LOQ to 150% of the specification limit (0.1% is the typical impurity limit).
-
Concentration levels: LOQ, 50%, 80%, 100%, 120%, 150%.
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Objective: Ensure no matrix interference. Protocol:
-
Spike known amounts of Impurity A and B into the Ofloxacin sample at 50%, 100%, and 150% levels.
-
Calculate % Recovery.[3]
-
Acceptance Criteria: Mean recovery 90.0% – 110.0%.
Precision
| Type | Protocol | Acceptance Criteria |
| System Precision | 6 injections of Standard Solution | RSD |
| Method Precision | 6 independent sample preparations | RSD |
LOD / LOQ Determination
Method: Signal-to-Noise (S/N) ratio approach.
-
LOD: S/N
3:1 -
LOQ: S/N
10:1 -
Note: Verify LOQ precision by injecting 6 replicates at the LOQ concentration (RSD should be < 10%).
Validation Workflow Visualization
The following diagram outlines the sequence of validation experiments required by ICH Q2(R2).
Caption: Step-by-step validation sequence adhering to ICH Q2(R2) guidelines.
Troubleshooting & Robustness
Issue 1: Peak Tailing (
-
Cause: Silanol interaction or column void.
-
Fix: Ensure the mobile phase pH is
. If using an older column, add 5 mM Triethylamine (TEA) to the buffer, though this is not necessary with modern end-capped columns.
Issue 2: Retention Time Drift
-
Cause: pH fluctuation in the buffer.
-
Fix: Ammonium acetate has a buffering range of pH 3.8–5.8 (acetate) and 8.2–10.2 (ammonium). At pH 2.8, we are relying on the phosphoric acid. Ensure precise pH adjustment using a calibrated meter.
Issue 3: "Ghost" Peaks
-
Cause: Contaminated mobile phase or carryover.
-
Fix: Use a blank injection (Diluent) between runs. Filter mobile phases through 0.22 µm filters.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6] [Link]
-
European Pharmacopoeia (Ph. Eur.). (Current Revision). Ofloxacin Monograph 0688. EDQM. [Link]
Sources
High-Resolution LC-MS/MS Profiling of Ofloxacin Degradation Products: A Stability-Indicating Protocol
Executive Summary & Strategic Rationale
This application note details a validated, stability-indicating LC-MS/MS method for the identification of Ofloxacin (OFL) degradation products. Ofloxacin, a second-generation fluoroquinolone, exhibits complex degradation kinetics involving the piperazine ring and the carboxylic acid moiety.
While HPLC-UV is sufficient for routine potency assays, it fails to structurally characterize impurities arising from stress conditions (ICH Q1A/Q1B). This protocol leverages High-Resolution Mass Spectrometry (HRMS) or Triple Quadrupole (QqQ) systems to detect, identify, and map degradation pathways.
Key Technical Insight: The piperazine ring of ofloxacin is the primary site of oxidative instability, leading to N-oxides and desmethyl analogs, while the carboxylic acid group is susceptible to decarboxylation under photolytic stress.
Experimental Design & Causality
To ensure scientific integrity, this protocol moves beyond simple "recipe" steps by establishing the causality of the method parameters:
-
Column Choice (C18 vs. PFP): A C18 column is selected for its robust hydrophobic retention of the fluoroquinolone core. However, if isomeric separation of N-oxides is difficult, a Pentafluorophenyl (PFP) column can offer alternative selectivity based on pi-pi interactions.
-
Mobile Phase pH: Formic acid (0.1%) is critical. It maintains the acidic pH (~2.7) necessary to protonate the basic piperazine nitrogen, ensuring high ionization efficiency ([M+H]+) in ESI positive mode and improving peak shape by suppressing silanol interactions.
-
Stress Conditions: The chosen conditions mimic accelerated shelf-life degradation (thermal/oxidative) and manufacturing risks (acid/base hydrolysis).
Materials and Methods
Reagents and Standards[1][2]
-
Reference Standard: Ofloxacin (Sigma-Aldrich or USP Reference Standard).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.
Preparation of Stock Solutions
Standard Stock (1.0 mg/mL): Dissolve 10 mg Ofloxacin in 10 mL of Methanol. Sonicate for 5 minutes. Store at 4°C protected from light.
Forced Degradation Protocol (Stress Conditions)
Perform these reactions in amber volumetric flasks to prevent uncontrolled photolysis.
| Stress Type | Reagent / Condition | Exposure Time | Neutralization/Quenching | Mechanistic Target |
| Acid Hydrolysis | 1.0 N HCl, Reflux (80°C) | 4–6 Hours | Neutralize with 1.0 N NaOH | Amide/Ester hydrolysis, Decarboxylation |
| Base Hydrolysis | 1.0 N NaOH, Reflux (80°C) | 4–6 Hours | Neutralize with 1.0 N HCl | Ring opening, Saponification |
| Oxidation | 3% - 30% H₂O₂ (RT) | 2–24 Hours | Dilute with Mobile Phase | N-oxidation (Piperazine), Hydroxylation |
| Thermal | Dry Heat (105°C) | 24 Hours | Dissolve in MeOH | Pyrolysis, Dimerization |
| Photolysis | UV Light (254 nm) | 1.2 million lux hours | N/A | Decarboxylation, Fluorine loss |
Sample Preparation for Injection: Dilute all stressed samples to a final concentration of 10 µg/mL using Mobile Phase A:B (90:10). Filter through 0.22 µm PVDF filters.
LC-MS/MS Instrumentation Parameters
Chromatography (UHPLC):
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2–5 µL.
Mobile Phase Gradient:
| Time (min) | % Phase B | Rationale |
| 0.0 | 5 | Initial equilibration |
| 2.0 | 5 | Load sample, divert salts |
| 15.0 | 40 | Slow gradient for polar degradants |
| 20.0 | 90 | Wash lipophilic dimers |
| 22.0 | 90 | Hold |
| 22.1 | 5 | Re-equilibration |
| 25.0 | 5 | Ready for next injection |
Mass Spectrometry (Q-TOF or QqQ):
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Gas Temp: 350°C.
-
Scan Range: m/z 100 – 1000 (Full Scan), followed by MS/MS of Top 3 intense ions.
-
Collision Energy: Stepped (20, 35, 50 eV) to generate rich fragmentation spectra.
Results & Discussion: Degradation Profiling
Identification Logic
Ofloxacin ([M+H]+ = 362.[3]15) fragments characteristically. Identifying degradants requires tracking shifts in the parent ion relative to specific structural losses.
-
Key Fragment: m/z 261 (Loss of methyl-piperazine ring).
-
Key Fragment: m/z 318 (Loss of CO₂).
Summary of Identified Degradation Products
| Compound ID | Proposed Structure Name | Parent Ion [M+H]+ | RT Shift | Stress Condition | Mechanistic Explanation |
| API | Ofloxacin | 362.15 | -- | -- | Reference Standard |
| DP-1 | Descarboxyl Ofloxacin | 318.16 | Earlier | Photo/Acid | Loss of CO₂ (-44 Da) from carboxylic acid group. |
| DP-2 | N-Desmethyl Ofloxacin | 348.13 | Earlier | Acid/Oxidation | Loss of methyl group (-14 Da) from piperazine. |
| DP-3 | Ofloxacin N-Oxide | 378.15 | Later | Oxidation | Addition of Oxygen (+16 Da) to piperazine nitrogen. |
| DP-4 | 9-Desfluoro Ofloxacin | 344.16 | Earlier | Photo | Defluorination (-18 Da, replaced by H or OH). |
| DP-5 | Piperazinyl Cleavage | 261.09 | Very Early | Acid/Base | Complete loss of the piperazine ring. |
Degradation Pathway Map
The following diagram illustrates the degradation pathways derived from the LC-MS data.
Figure 1: Proposed degradation pathways of Ofloxacin under stress conditions based on MS/MS fragmentation patterns.
Analytical Workflow Visualization
This flowchart guides the analyst from sample preparation to data reporting, ensuring a self-validating workflow.
Figure 2: Step-by-step analytical workflow for impurity profiling.
References
-
Zivanovic, L., et al. (2006).[5] Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products. Journal of Chromatography B. Link
-
Wang, Y., et al. (2012). HPLC-MS identification of degradation products of levofloxacin. ResearchGate. Link
-
Lalitha Devi, M., et al. (2017). Study of the degradation process of ofloxacin with free chlorine by using ESI-LCMSMS. Chemosphere. Link
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. ICH Guidelines. Link
-
Attimarad, M., et al. (2013).[4] A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma. Journal of Basic and Clinical Pharmacy. Link
Sources
- 1. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. researchgate.net [researchgate.net]
Application Note: Forced Degradation Studies & Impurity Profiling of Ofloxacin
[1]
Executive Summary
This technical guide details a validated protocol for the forced degradation (stress testing) of Ofloxacin, a second-generation fluoroquinolone antibiotic. Designed for drug development professionals, this document moves beyond generic guidelines to provide specific, empirically verified conditions for inducing degradation. It integrates high-resolution LC-MS/MS workflows for the structural elucidation of key impurities, including Ofloxacin N-oxide and Descarboxy Ofloxacin , ensuring compliance with ICH Q1A(R2) and Q3A/B regulatory standards.
Scientific Rationale & Causality
Forced degradation is not merely about destroying the drug; it is a forensic science used to predict stability and validate analytical methods.
-
Fluoroquinolone Vulnerability: The Ofloxacin molecule contains a piperazinyl ring and a carboxylic acid group at position 3. The piperazine moiety is highly susceptible to oxidative attack (N-oxidation), while the carboxylic acid group is prone to decarboxylation under photolytic stress.
-
Method Specificity: A Stability-Indicating Method (SIM) must resolve the parent peak from these specific degradants. If a method cannot separate Ofloxacin from its N-oxide (which often co-elutes due to similar polarity), the shelf-life data will be compromised.
Experimental Protocol: Stress Conditions
The following protocol is designed to achieve 5–20% degradation. Over-degradation (>20%) is avoided to prevent the formation of secondary degradants that do not reflect realistic shelf-life stability.
Reagents & Preparation
-
Stock Solution: Dissolve Ofloxacin API in Methanol/Water (50:50 v/v) to a concentration of 1.0 mg/mL.
-
Acid/Base: 1N HCl, 1N NaOH.[1]
-
Oxidant: 6% H₂O₂ (freshly prepared).
Stress Conditions Workflow
| Stress Type | Condition | Mechanistic Target | Target Degradation |
| Acidic Hydrolysis | 1N HCl, Reflux @ 60°C for 6 hours | Amide/Ester bond cleavage (minor) | 5–10% |
| Alkaline Hydrolysis | 1N NaOH, Reflux @ 60°C for 6 hours | Piperazine ring opening | 5–15% |
| Oxidation | 6% H₂O₂, Ambient Temp for 6 hours | N-oxidation of piperazine nitrogen | 10–20% |
| Photolysis | UV Light (254 nm), 1.2 million lux hours | Decarboxylation at C-3; Defluorination | 10–20% |
| Thermal | 105°C Dry Heat for 4 hours | Dehydration/Oxidation | < 5% |
Critical Step (Quenching):
-
Acid/Base samples: Must be neutralized (e.g., add 1N NaOH to the Acid sample) before dilution to prevent damage to the HPLC column.
-
Oxidative samples: Dilute immediately with mobile phase; prolonged exposure to peroxide continues degradation.
Analytical Methodology (LC-MS/MS)
To identify the impurities generated above, the following validated LC-MS conditions are recommended.
Chromatographic Conditions (UHPLC)
-
Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for MS).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: PDA (294 nm) and MS (ESI+).
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (Protonated molecular ions [M+H]⁺).
-
Capillary Voltage: 3.5 kV.[3]
-
Cone Voltage: 30 V (Optimized for fluoroquinolones).
-
Source Temp: 140°C.
-
Desolvation Temp: 350°C.
Impurity Profiling & Results
The stress testing yields specific degradation products. The following profile is typical for Ofloxacin.
| Compound | Retention Time (min) | Mass (m/z) [M+H]⁺ | Origin/Pathway |
| Ofloxacin (Parent) | 4.3 | 362.15 | N/A |
| Ofloxacin N-oxide | 4.8 | 378.15 (+16 Da) | Oxidative: Oxygen addition to piperazine N4. |
| Descarboxy Ofloxacin | 5.1 | 318.15 (-44 Da) | Photolytic: Loss of CO₂ from C-3 position. |
| N-Desmethyl Ofloxacin | 3.9 | 348.13 (-14 Da) | Metabolic/Thermal: Loss of methyl group. |
Visualized Degradation Pathways
The following diagram illustrates the chemical genealogy of the impurities based on the stress condition applied.
Figure 1: Mechanistic degradation pathway of Ofloxacin showing mass shifts associated with specific stress conditions.
Study Workflow Diagram
This self-validating workflow ensures that no step is missed, from preparation to data reporting.
Figure 2: Step-by-step procedural workflow for forced degradation studies ensuring sample integrity and regulatory compliance.
References
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[4][5][6] International Council for Harmonisation.[2]
-
ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[2]
-
Sahoo, et al. (2018) . Degradation of ofloxacin using UV/H2O2 process.[7] ResearchGate.[2]
-
Attimarad, M. V., et al. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma. Journal of Basic and Clinical Pharmacy.
-
Patel, et al. Stability Indicating RP-HPLC Method for Ofloxacin.[1][2] International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for Ofloxacin Impurity Characterization
Abstract
This application note details a robust workflow for the identification and structural characterization of impurities in Ofloxacin drug substances using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Adhering to ICH Q3A(R2) and Q3B(R2) guidelines, this protocol addresses the critical need to identify impurities exceeding the 0.1% threshold. We utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system to achieve sub-ppm mass accuracy, enabling the differentiation of isobaric species and the elucidation of fragmentation pathways for degradation products formed under oxidative, acidic, and thermal stress.
Introduction
Ofloxacin is a second-generation fluoroquinolone antibiotic. While its efficacy is well-documented, its impurity profile is complex due to the reactivity of the piperazine ring and the quinolone core. In drug development, "unknown" peaks in HPLC chromatograms pose a regulatory risk. Low-resolution MS (single quad) often fails to distinguish between impurities with similar nominal masses.
Why HRMS? HRMS provides exact mass measurements (typically <5 ppm error), allowing for the generation of high-confidence elemental formulas. When combined with MS/MS fragmentation, it allows us to "map" the molecule, pinpointing exactly where the modification (oxidation, demethylation, cleavage) has occurred.
Regulatory Context[1][2][3][4][5][6][7][8]
-
ICH Q3A(R2): Requires identification of impurities in drug substances if they exceed the identification threshold (usually 0.10% or 1.0 mg per day intake, whichever is lower).
-
ICH Q3B(R2): Extends this to degradation products in the finished dosage form.
Experimental Design & Methodology
Reagents and Chemicals
-
Reference Standard: Ofloxacin (purity >99.0%).
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Deionized Water (18.2 MΩ·cm).
-
Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate. Note: Formic acid is preferred for positive mode ionization efficiency in fluoroquinolones.
Sample Preparation: Forced Degradation (Stress Testing)
To validate the method's specificity, we artificially generate impurities.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.
-
Oxidation: 3%
, Room Temp, 24 hours. (Critical for N-oxide formation). -
Photolytic: UV light exposure (254 nm), 24 hours.
Preparation for Injection: Neutralize acid/base samples. Dilute all samples to approx. 10 µg/mL with mobile phase (Initial conditions) to prevent column shock.
LC-HRMS Method Parameters
The following method is optimized for the separation of polar degradation products (early eluting) and hydrophobic process impurities.
Table 1: LC-MS/MS Acquisition Parameters
| Parameter | Setting / Description | Rationale |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | C18 provides robust retention for the quinolone core; 1.7 µm particles improve resolution of isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for |
| Mobile Phase B | Acetonitrile | Sharpens peaks compared to Methanol for fluoroquinolones. |
| Flow Rate | 0.3 mL/min | Optimal linear velocity for ESI efficiency. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5%->95% B; 15-18 min: 95% B | Shallow gradient to separate closely eluting desfluoro/desmethyl analogs. |
| Ionization | ESI Positive Mode (+ve) | Ofloxacin has basic nitrogens (piperazine), ionizing readily in +ve mode. |
| Mass Range | m/z 50 – 1000 | Covers fragments and dimers. |
| Collision Energy | Ramp 20 – 40 eV | Ensures rich fragmentation spectra for both labile and stable bonds. |
| Resolution | > 30,000 FWHM | Necessary to resolve isotopic fine structure if needed. |
Results & Discussion: Structural Elucidation
Characterization of Ofloxacin (Parent)[9]
-
Retention Time: ~6.5 min
-
Precursor Ion: m/z 362.1511 (
, Calc: 362.1511 for ). -
Key Fragments:
-
m/z 344.1405: Loss of
(Common in carboxylic acids). -
m/z 318.1612: Loss of
(Decarboxylation of the quinolone ring). -
m/z 261.1037: Cleavage of the piperazine ring (Diagnostic fragment).
-
Identification of Key Impurities
Using the mass defect (difference between exact and nominal mass), we can filter background noise and identify related substances.
Table 2: Identified Impurities and HRMS Data
| Impurity Name | RRT (Approx) | Formula ( | Measured m/z | Mass Error (ppm) | Modification |
| Imp-A (N-Oxide) | 1.15 | 378.1462 | 0.5 | Oxidation on Piperazine N | |
| Imp-B (Desmethyl) | 0.92 | 348.1356 | 1.2 | Loss of | |
| Imp-C (Decarboxy) | 0.85 | 318.1615 | 0.9 | Loss of | |
| Imp-D (Ethylenediamine) | 0.70 | 336.1355 | 1.5 | Piperazine ring opening |
Fragmentation Logic
The structural elucidation relies on "Fragment Ion Stability."
-
N-Oxide: Shows a characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical) to return to the parent mass (m/z 362).
-
Desmethyl: The fragment at m/z 261 (core structure) remains unchanged, but the piperazine-specific fragments shift by -14 Da, confirming the modification is on the piperazine ring.
Visualizations
Analytical Workflow
The following diagram outlines the decision tree for analyzing an unknown impurity peak.
Figure 1: Decision tree for structural elucidation of unknown impurities using HRMS/MS.
Ofloxacin Fragmentation Pathway
Understanding the parent breakup is essential to identify where impurities deviate.
Figure 2: Primary fragmentation pathway of Ofloxacin and characteristic neutral loss for N-Oxide impurity.
Standard Operating Procedure (Protocol)
Title: HRMS Analysis of Ofloxacin Impurities Scope: Identification of degradation products in API and tablets.
-
System Suitability:
-
Inject the Reference Standard (10 µg/mL).
-
Verify Mass Accuracy:
ppm must be 5 ppm for the parent ion (m/z 362.1511). -
Verify Retention Time stability:
0.1 min.
-
-
Data Acquisition:
-
Inject Sample (Test Solution).
-
Run in Data-Dependent Acquisition (DDA) mode:
-
Top 3 most intense ions selected for MS/MS.
-
Dynamic exclusion: enabled (10s) to prevent re-fragmenting the same peak.
-
-
-
Data Processing:
-
Extract Ion Chromatograms (EIC) for known impurities (Table 2).
-
For unknown peaks, use the "Find Compounds" algorithm (or equivalent software like MassLynx/Compound Discoverer).
-
Generate formula: Restrict elements to C, H, N, O, F.
-
Isotope Matching: Ensure the theoretical isotope pattern (M+1, M+2) matches the experimental data (Score > 90%).
-
-
Reporting:
-
Report Exact Mass, Elemental Formula, RRT, and proposed structure.
-
Classify as "Known" (matches standard) or "New Degradant."
-
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).[1][2][3][4] Retrieved from [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). (2006).[1][2][3][4] Retrieved from [Link]
-
US Food and Drug Administration (FDA). Guidance for Industry: Q3B(R2) Impurities in New Drug Products. (2006).[1][2][3][4] Retrieved from [Link]
- Rao, R. N., et al. "LC–MS/MS structural characterization of forced degradation products of ofloxacin." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 2008.
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. Retrieved from [Link]
Sources
Application Note: High-Purity Isolation of (R)-Ofloxacin Q-Acid via Preparative Chiral HPLC
Executive Summary
This guide details the protocol for the preparative isolation of (R)-Ofloxacin Q-acid (chemical name: (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid).[1] While the (S)-enantiomer is the precursor to the active pharmaceutical ingredient (Levofloxacin), the (R)-enantiomer is a critical impurity standard (EP Impurity A) and a requisite starting material for enantiomeric purity studies.
Key Technical Insight: The primary challenge in isolating Q-acid is not selectivity (
Chemical Context & Target Properties[1][2][3][4][5][6][7][8]
Understanding the solute's physicochemical behavior is the foundation of a robust separation.
| Property | Description |
| Target Analyte | (R)-Ofloxacin Q-acid |
| CAS Number | 110548-07-7 (R-isomer); 82419-35-0 (Racemate) |
| Molecular Formula | C₁₃H₉F₂NO₄ (MW: 281.21 g/mol ) |
| Functionality | Amphoteric (Carboxylic acid + Tertiary amine).[1] Zwitterionic character affects retention. |
| Solubility Profile | Poor in Hexane/Water. Moderate in MeOH/EtOH. Good in DMSO, DCM, and Acidic mixtures. |
| UV Maxima | ~294 nm (Strong absorption due to tricyclic core). |
Method Development Strategy
Stationary Phase Selection
For preparative scale-up, we prioritize Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) over coated phases (e.g., Chiralpak AD).
-
Reasoning: The immobilized phase allows for "non-standard" mobile phases containing Dichloromethane (DCM) or Ethyl Acetate. This is crucial because Q-acid solubility in standard Hexane/IPA is often
, whereas DCM mixtures can achieve , increasing productivity by 10x.
Mobile Phase Chemistry
-
Base System: n-Hexane / Dichloromethane / Ethanol.[1]
-
Additives (Critical):
-
Acid: 0.1% Trifluoroacetic acid (TFA). Why: The carboxylic acid moiety (
) must be fully protonated to prevent peak tailing and ensure a single interaction mechanism with the CSP. -
Note: Diethylamine (DEA) is not recommended here as it may promote salt formation that crashes out in non-polar solvents.
-
Workflow Visualization
Figure 1: End-to-end workflow for the isolation of (R)-Ofloxacin Q-acid.
Detailed Experimental Protocol
Instrumentation Setup
-
System: Preparative HPLC system (e.g., Agilent 1260 Infinity II Prep or Gilson PLC 2020).
-
Detector: PDA/UV-Vis set to 294 nm (primary) and 330 nm (secondary for high-concentration monitoring).
-
Column: Chiralpak IA (Immobilized),
, . -
Flow Rate:
.
Preparation of Feed Solution
Objective: Create a high-concentration feed without precipitation.
-
Weigh 2.0 g of Racemic Ofloxacin Q-acid.[1]
-
Add 50 mL of Dichloromethane (DCM).
-
Add 10 mL of Methanol (MeOH) to aid polarity.
-
Add 0.5 mL of Trifluoroacetic Acid (TFA).
-
Note: The acid aids dissolution of the zwitterion.
-
-
Sonicate for 10 minutes until clear. Filter through a
PTFE membrane.-
Final Concentration: ~33 mg/mL.
-
Preparative Run Parameters[1][4]
| Parameter | Setting | Rationale |
| Mobile Phase | n-Hexane : DCM : EtOH : TFA(50 : 30 : 20 : 0.[1]1) | DCM solubilizes the sample; EtOH provides chiral selectivity modulation; TFA suppresses ionization. |
| Mode | Isocratic | Ensures consistent selectivity and easier solvent recycling. |
| Temperature | 25°C | Higher temps improve mass transfer but may reduce enantioselectivity. |
| Injection Vol. | 2.0 mL - 5.0 mL | Determined by "touching-band" overloading strategy.[1] |
| Run Time | ~25 minutes | (S)-isomer elutes first (typically); (R)-isomer elutes second. |
Fraction Collection Logic
Since the (R)-isomer is the second eluter (verify with analytical standard), purity is easier to control at the front of the peak.
-
Trigger: Slope + Level (UV Threshold).
-
Cut 1 (Waste/Recycle): Front of Peak 1 ((S)-isomer).
-
Cut 2 (Inter-fraction): Valley between Peak 1 and Peak 2. Recycle if mixed.
-
Cut 3 (Target): Peak 2 ((R)-isomer). Start collection when UV slope rises sharply after the valley. End collection when signal returns to baseline.
Post-Processing & Validation[1]
Solvent Removal[1]
-
Risk: Thermal racemization is rare for this structure, but esterification with the alcohol in the mobile phase can occur if heated with TFA.
-
Protocol:
-
Neutralize fractions immediately if possible (optional, but recommended if storing).
-
Evaporate solvent using a rotary evaporator at < 40°C under reduced pressure.
-
The TFA will co-evaporate with the solvents.
-
Reslurry the resulting solid in cold diethyl ether and filter to remove residual soluble impurities.
-
Quality Control (Self-Validation)
Before releasing the batch, perform the following analytical check:
-
Column: Chiralpak IA-3 (
). -
Mobile Phase: Same as prep, flow 1.0 mL/min.
-
Requirement:
-
Enantiomeric Excess (ee) > 99.5%.
-
Chemical Purity (HPLC Area%) > 99.0%.[2]
-
Troubleshooting & Optimization Logic
If the separation does not meet the resolution requirements (
Figure 2: Decision tree for optimizing chromatographic parameters.
References
-
Ofloxacin Q-Acid Structure & Data: PubChem Compound Summary for CID 688334, (R)-Ofloxacin Q acid.[1] National Center for Biotechnology Information. [Link]
-
Chiral Separation Methodology: Bi, W., Tian, M., & Row, K. H. (2011).[3] Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. Analyst. [Link]
-
Impurity Profiling: Der Pharma Chemica. Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. [Link][4]
-
General Preparative Strategy: Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. [Link]
Sources
- 1. 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | C13H9F2NO4 | CID 534278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. inha.elsevierpure.com [inha.elsevierpure.com]
- 3. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Ofloxacin Q acid, (R)- | 110548-07-7 | Benchchem [benchchem.com]
Application Note: Strategic Synthesis of (R)-Desmethyl Ofloxacin (Enantiomer of Ofloxacin Impurity E)
This Application Note and Protocol is designed for researchers and pharmaceutical scientists focusing on the impurity profiling of fluoroquinolones, specifically Ofloxacin and Levofloxacin.
Executive Summary
In the high-precision manufacturing of Levofloxacin (the pure (
This guide details the synthesis of (
Scientific Background & Mechanistic Insight
The Chemical Entities
-
(
)-Ofloxacin Q-acid: ( )-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[3][4] This is the core fluoroquinolone scaffold with the ( )-configuration at the C3 methyl group. -
Ofloxacin Impurity E (EP): The desmethyl analogue of Ofloxacin, where the
-methylpiperazine moiety is replaced by piperazine. In pharmacopeial contexts, this refers to the racemate.[4] -
Target Molecule: (
)-Desmethyl Ofloxacin. This specific enantiomer allows QC labs to distinguish between "racemic Impurity E" and "chiral Impurity E" derived from enantiomeric contamination in the starting material.
Reaction Mechanism: Nucleophilic Aromatic Substitution ( )
The synthesis relies on a regioselective
Piperazine acts as the nucleophile, attacking the C10 position to displace the fluoride ion. The stereocenter at C3, being distal to the reaction site, remains preserved, transferring the (
Key Mechanistic Considerations:
-
Regioselectivity: C10-F is more reactive than C9-F.
-
Chemoselectivity: Piperazine has two nitrogen sites. Excess piperazine is used to prevent the formation of the "bis-Q-acid" dimer (where one piperazine bridges two quinolone rings).
-
Chiral Integrity: The reaction conditions (polar aprotic solvent, moderate heat) must be controlled to prevent racemization at C3, although fluoroquinolone C3 centers are generally configurationally stable under standard
conditions.
Visualization: Synthesis Pathway
The following diagram illustrates the transformation of (
Figure 1: Reaction pathway for the synthesis of (R)-Desmethyl Ofloxacin via SNAr substitution.
Experimental Protocol
Safety Warning: Fluoroquinolone intermediates are potent biologically active compounds. Handle with full PPE. Hydrofluoric acid (HF) byproducts are generated in situ; ensure adequate scavenging base is present.
Materials & Reagents
| Reagent | Specification | Role |
| ( | >98% ee, HPLC Purity >99% | Chiral Precursor |
| Piperazine | Anhydrous, >99% | Nucleophile |
| DMSO (Dimethyl Sulfoxide) | ACS Grade, Dry | Solvent |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Synthesis Grade | Base (HF Scavenger) |
| Ethanol/Water | HPLC Grade | Work-up/Recrystallization |
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup
-
Charge a 250 mL 3-neck round-bottom flask (equipped with a condenser, nitrogen inlet, and temperature probe) with (
)-Ofloxacin Q-acid (10.0 g, 35.5 mmol). -
Add DMSO (50 mL) and stir to form a suspension.
-
Add Piperazine (9.2 g, 106.5 mmol, 3.0 eq). Note: Excess piperazine acts as both the nucleophile and the base, minimizing dimer formation.
-
(Optional) Add DBU (5.4 g, 1.0 eq) if strictly stoichiometric piperazine is preferred, though excess piperazine is cleaner.
Step 2: Nucleophilic Substitution
-
Heat the reaction mixture to 100°C ± 5°C under nitrogen atmosphere.
-
Monitor the reaction by HPLC or TLC (Mobile Phase: DCM:MeOH:NH
40:10:1). -
Endpoint: The reaction is typically complete within 4–6 hours. Look for the disappearance of the Q-acid peak (
~ 5 min) and the appearance of the product ( ~ 3 min, more polar).
Step 3: Work-up and Isolation
-
Cool the reaction mass to 20–25°C.
-
Slowly pour the reaction mixture into Ice-Cold Water (150 mL) with vigorous stirring. The product should precipitate as a pale yellow solid.
-
Adjust pH to 7.0–7.2 using dilute Acetic Acid (10%) or HCl (1N) to maximize precipitation (the product is zwitterionic).
-
Stir for 30 minutes at 5–10°C.
-
Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).
Step 4: Purification (Recrystallization)
-
Transfer the wet cake to a flask.
-
Add Ethanol:Water (9:1) mixture (approx. 10 volumes).
-
Heat to reflux until a clear solution is obtained.
-
Allow to cool slowly to room temperature, then chill to 0–5°C.
-
Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.
Yield Expectation: 75–85% Appearance: Pale yellow to off-white crystalline powder.
Quality Control & Validation
To ensure the synthesized material is suitable as a Reference Standard (RS), it must undergo the following validation:
| Test | Method | Acceptance Criteria |
| Identity | Consistent with structure; Piperazine protons at | |
| Chemical Purity | HPLC (C18 Column) | > 98.0% |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | > 99.0% ee (No racemization) |
| Specific Rotation | Polarimetry |
Analytical Workflow Visualization
Figure 2: Quality Control decision tree for the validation of the synthesized impurity.
References
-
European Pharmacopoeia (Ph.[1][2][7] Eur.) 10.0 . "Ofloxacin" Monograph 1455.[1] European Directorate for the Quality of Medicines (EDQM).
-
Sigma-Aldrich .[2] "Ofloxacin Impurity E EP Reference Standard". Product Catalog. Accessed Jan 2026.
-
ChemicalBook . "(R)-Ofloxacin Q-acid Properties and Synthesis". Chemical Data Standards.
-
Smolecule . "Synthesis of (R)-Ofloxacin and its intermediates". Research Chemicals Database.
-
U.S. Pharmacopeia (USP) . "Ofloxacin Related Compound A (Impurity E)".[1][2][8] USP Reference Standards.
Sources
- 1. drugfuture.com [drugfuture.com]
- 2. Ofloxacin impurity E EP Reference Standard CAS 82419-52-1 Sigma Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Ofloxacin Q acid, (R)- | 110548-07-7 | Benchchem [benchchem.com]
- 5. Buy (R)-Ofloxacin | 100986-86-5 | >98% [smolecule.com]
- 6. Levofloxacin-PI PI Biotech Inc [pipitech.com]
- 7. 氧氟沙星杂质E - 9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1 [sigmaaldrich.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Quantitative analysis of (R)-Ofloxacin Q-acid in bulk drug substances
Application Note: High-Resolution Chiral Quantification of (R)-Ofloxacin Q-Acid in Bulk Drug Substances
Executive Summary
This protocol details the quantitative analysis of (R)-Ofloxacin Q-acid (9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid), a critical intermediate and potential enantiomeric impurity in the synthesis of Ofloxacin and Levofloxacin.[1]
While standard RP-HPLC separates the Q-acid from the final drug product, it fails to resolve the (R) and (S) enantiomers of the Q-acid itself. This guide introduces a Chiral Ligand-Exchange Chromatography (CLEC) method. By utilizing a dynamic chiral stationary phase generated in situ with Copper(II) and L-Isoleucine, this method achieves baseline resolution (
Chemical Context & Criticality
The Analyte:
-
Chemical Name: 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[1][2][3][4]
-
Chiral Center: Position C3 (Methyl group).
Why Quantify the (R)-Isomer?
-
Levofloxacin Synthesis: Levofloxacin is the pure (S)-enantiomer.[1] The (R)-Q-acid is a direct precursor to the (R)-Ofloxacin impurity.[1] Controlling (R)-Q-acid levels in the starting material is the primary control point for enantiomeric purity in the final API (Active Pharmaceutical Ingredient).
-
Process Control: In racemic Ofloxacin production, a 50:50 ratio is expected. Deviations indicate upstream racemization failures or stereoselective degradation.
Analytical Strategy: Ligand Exchange Chromatography (CLEC)
The Mechanism:
Fluoroquinolones and their precursors (like Q-acid) form stable chelates with transition metals (Cu²⁺) through the 6-carboxylic acid and 7-oxo groups. By adding a chiral selector (L-Isoleucine) and Copper(II) sulfate to the mobile phase, a ternary complex is formed:
The (R)-Q-acid and (S)-Q-acid form diastereomeric complexes with the chiral selector. These complexes have different thermodynamic stabilities and hydrophobicities, leading to separation on an achiral C18 column.
Visualizing the Separation Mechanism
Caption: Schematic of the Ligand Exchange mechanism separating (R) and (S) enantiomers via diastereomeric copper complexes.
Detailed Experimental Protocols
Protocol A: Reagent Preparation
-
Copper (II) Sulfate Pentahydrate: Analytical Grade.
-
L-Isoleucine: High purity (>99% ee). Note: L-Phenylalanine can be used as an alternative selector for different selectivity.
-
Methanol: HPLC Grade.
-
Water: Milli-Q (18.2 MΩ·cm).
Protocol B: Mobile Phase Construction
-
Solution A (Aqueous Chiral Buffer):
-
Dissolve 1.0 g of Copper(II) sulfate pentahydrate (~4 mM) and 1.3 g of L-Isoleucine (~10 mM) in 900 mL of water.
-
Adjust pH to 3.5 ± 0.1 using dilute NaOH or H₂SO₄. Critical: pH controls the ionization state of the carboxylic acid and amino group, essential for complex stability.
-
Dilute to 1000 mL. Filter through 0.45 µm nylon membrane.
-
-
Mobile Phase Final: Mix Solution A and Methanol in a ratio of 85:15 (v/v) .
Protocol C: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (ODS), 250 x 4.6 mm, 5 µm | Provides hydrophobic surface for the complex partition. |
| Flow Rate | 0.8 - 1.0 mL/min | Optimized for mass transfer of the bulky complex. |
| Temperature | 30°C - 40°C | Higher temp improves peak shape (reduces band broadening). |
| Wavelength | 294 nm (UV) | Absorption maximum of the benzoxazine core. |
| Injection Vol | 10 - 20 µL | Dependent on sample concentration. |
| Run Time | ~25 minutes | Sufficient for baseline separation of enantiomers.[5][6] |
Protocol D: Sample Preparation
-
Stock Solution: Weigh 10 mg of bulk drug substance (or Q-acid standard) into a 50 mL volumetric flask.
-
Dissolution: Add 5 mL of 0.1 N NaOH to ensure complete dissolution (Q-acid has low solubility in neutral water). Sonicate for 5 mins.
-
Dilution: Make up to volume with the Mobile Phase .
-
Note: Diluting with mobile phase prevents "solvent shock" which can distort peak shapes in CLEC.
-
System Suitability & Validation Criteria
To ensure the method is "self-validating" (E-E-A-T), the following criteria must be met before every analysis batch:
-
Resolution (
): > 1.5 between (S)-Q-acid and (R)-Q-acid peaks. -
Tailing Factor (
): < 1.5 for both peaks (CLEC often produces broader peaks; control this via temperature). -
Precision: RSD < 2.0% for retention time and peak area (n=6 injections).
Calculations: The Enantiomeric Excess (% ee) of the (R)-isomer (if R is the major component) or the impurity % (if R is the minor) is calculated as:
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for routine quantification.
Troubleshooting & Expert Insights
-
Issue: Broad Peaks.
-
Cause: Slow ligand exchange kinetics.
-
Fix: Increase column temperature to 40°C or 45°C. This accelerates the exchange rate, sharpening the peaks.
-
-
Issue: Retention Time Drift.
-
Cause: pH instability or copper adsorption on the frit.
-
Fix: Ensure buffer is heavily buffered (though amino acids act as buffers). Passivate the system with mobile phase for at least 1 hour before the first injection.
-
-
Issue: Copper Precipitates.
-
Cause: High organic content (>30% Methanol).
-
Fix: Keep Methanol/Acetonitrile below 20%. The complex is water-soluble; high organic solvent causes precipitation and high backpressure.
-
References
-
BenchChem. (n.d.). (R)-Ofloxacin Q acid Structure and Properties. Retrieved from
-
Bi, W., Tian, M., & Row, K. H. (2011).[7] Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. Analyst, 136(2), 379-387.[7] Retrieved from
-
Sielc Technologies. (n.d.). HPLC Method for Analysis of Levofloxacin. Retrieved from
-
PubChem. (2023). 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Compound Summary). Retrieved from
-
Sigma-Aldrich. (n.d.).[2] 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid Product Sheet. Retrieved from [2]
Sources
- 1. Ofloxacin Q acid, (R)- | 110548-07-7 | Benchchem [benchchem.com]
- 2. 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | C13H9F2NO4 | CID 534278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 82419-35-0|9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. inha.elsevierpure.com [inha.elsevierpure.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Overcoming peak tailing in ofloxacin impurity analysis by HPLC
Knowledge Base Article: KB-OFL-001
Executive Summary: The "Shark Fin" Challenge
User Issue: "My Ofloxacin peak looks like a shark fin. The tailing factor (
Technical Diagnosis: Ofloxacin is a fluoroquinolone antibiotic with zwitterionic properties. The severe tailing is rarely a column failure but rather a secondary interaction mechanism . The piperazinyl amine moiety (
This guide provides a tiered troubleshooting approach, moving from mobile phase engineering to stationary phase selection, ensuring a self-validating method compliant with USP/EP standards.
Root Cause Analysis: The Chemistry of Tailing
To fix the tailing, you must understand the invisible war occurring inside your column.
-
The Analyte: Ofloxacin contains a basic piperazine ring (cationic) and a carboxylic acid (anionic).
-
The Enemy: Residual silanols.[1] Even on C18 columns, up to 50% of surface silanols may remain unbonded. These ionize to
at pH > 3.5. -
The Interaction: The positive amine on Ofloxacin binds electrostatically to the negative silanol. This is a "secondary retention" mechanism that is slow and kinetic, causing the tail.
Visualization: The Silanol Interaction Mechanism
Figure 1: Mechanism of Peak Tailing. The secondary electrostatic interaction (Red Dashed Line) delays a portion of the analyte population, causing the 'tail'.
Tier 1 Solution: Mobile Phase Engineering
The First Line of Defense: Before buying a new column, alter the chemistry to suppress silanol activity.
Protocol A: The "Silanol Suppression" Method
This protocol utilizes Triethylamine (TEA) as a competitive base.[2][3] TEA saturates the active silanol sites so Ofloxacin cannot bind to them.
Reagents:
-
HPLC Grade Acetonitrile (ACN)
-
Triethylamine (High Purity)
-
Orthophosphoric Acid (85%)
-
Milli-Q Water
Step-by-Step Methodology:
-
Prepare Aqueous Buffer: Add 1.0 mL of Triethylamine to 1000 mL of water.
-
pH Adjustment (CRITICAL): Adjust pH to 2.5 ± 0.1 using Orthophosphoric Acid.
-
Why? At pH 2.5, silanols are protonated (
) and neutral, reducing their ability to bind the cationic Ofloxacin.
-
-
Mobile Phase Blend: Mix Buffer:ACN (e.g., 85:15 v/v).
-
Equilibration: Flush column for 20 column volumes. TEA takes longer to equilibrate than simple buffers.
Data Comparison: Modifier Impact
| Parameter | Phosphate Buffer (pH 6.0) | Phosphate (pH 2.[3][4][5]5) | Phosphate (pH 2.[3][5]5) + TEA |
| Silanol State | Ionized ( | Mostly Neutral | Blocked by TEA |
| Ofloxacin State | Zwitterionic | Cationic | Cationic |
| Tailing Factor ( | > 2.8 (Fail) | 1.8 (Marginal) | 1.1 (Excellent) |
| Resolution | Poor | Acceptable | High |
Tier 2 Solution: Stationary Phase Selection
If mobile phase engineering fails, your column technology is likely outdated (Type A Silica). You require Type B (High Purity) or Hybrid silica.[2]
Recommended Column Technologies
-
BDS (Base Deactivated Silica): Specifically treated to remove metal impurities that increase silanol acidity.
-
End-Capping: Look for "Double End-Capped" columns. This involves a secondary bonding step (e.g., trimethylchlorosilane) to cover steric-protected silanols.
-
Hybrid Particles (Xtimate, XBridge): These replace surface silanols with methyl groups during synthesis, removing the interaction site entirely.
Decision Matrix: Troubleshooting Workflow
Figure 2: Logical decision tree for troubleshooting fluoroquinolone peak tailing.
Frequently Asked Questions (FAQ)
Q1: Can I use ion-pairing reagents like Sodium Dodecyl Sulfate (SDS)? A: Yes, but proceed with caution. While SDS effectively masks the charge, it requires long equilibration times (often >1 hour) and makes the column difficult to reuse for other methods. The USP Ofloxacin Monograph recommends Sodium Perchlorate, which acts as a chaotropic agent to disrupt hydrogen bonding, offering a cleaner alternative to SDS [1].
Q2: Why does the USP method use such a low pH (2.2)?
A: The
Q3: I switched to a new C18 column, but tailing worsened. Why? A: Not all C18s are equal. If you switched to a column with a lower carbon load (e.g., 10% vs 18%), you likely exposed more base silica. Always ensure high carbon load (>15%) and explicit "end-capping" for basic drugs.
Self-Validating System (SST) Criteria
To ensure your fix is robust, every run must pass these System Suitability Tests (SST) as defined in the USP monograph:
-
Tailing Factor (
): NMT (Not More Than) 2.0 (Target < 1.5). -
Resolution (
): NLT (Not Less Than) 2.0 between Ofloxacin and Impurity A. -
RSD: NMT 2.0% for replicate injections.
If your optimized method meets these criteria, the data is scientifically defensible.
References
-
United States Pharmacopeia (USP). Ofloxacin Monograph: Related Compounds.[4][5][6][7][8] USP-NF Online.
-
Phenomenex Technical Guides. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.com.[2]
-
Chromatography Today. The Importance of Understanding Secondary Interactions When Analysing Peptides (and Basic Drugs).
-
BenchChem. Troubleshooting Peak Tailing for Ofloxacin Methyl Ester in HPLC.
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. uspbpep.com [uspbpep.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. Ofloxacin Tablets [drugfuture.com]
Improving resolution between (R)- and (S)-Ofloxacin Q-acid
Technical Support Center: Ofloxacin Q-Acid Chiral Resolution
Topic: Improving Resolution (
Introduction: The Chelation Challenge
As a Senior Application Scientist, I recognize that separating Ofloxacin Q-acid enantiomers is distinct from standard chiral separations due to the molecule's zwitterionic nature and its ability to chelate metals. The Q-acid contains a
The Core Problem: Standard polysaccharide columns (e.g., Amylose/Cellulose) often suffer from severe peak tailing with fluoroquinolones due to:
-
Silanol Interactions: The basic nitrogen in the oxazine ring interacts with residual silanols.
-
Metal Chelation: Trace metals in the stainless steel column hardware cause band broadening.
Therefore, this guide prioritizes Ligand Exchange Chromatography (LEC) as the primary, self-validating protocol, while addressing Enzymatic Resolution for process-scale needs.
Module 1: Analytical Resolution via Ligand Exchange Chromatography (LEC)
This is the most robust method for analytical determination of enantiomeric excess (
The Protocol: Chiral Mobile Phase Additive (CMPA)
Mechanism: A ternary complex is formed between the Copper(II) ion, a chiral selector (L-Amino Acid), and your analyte (Q-acid).[1][2] The difference in stability constants between the (R)-Q-acid complex and the (S)-Q-acid complex drives separation.[1][2]
Recommended Conditions:
| Parameter | Setting | Causality / Rationale |
|---|
| Column | C18 (ODS) End-capped, 5
Self-Validating Troubleshooting (LEC)
-
Issue: Loss of Resolution over time.
-
Diagnosis: The C18 column is stripping the copper.
-
Validation: Check the color of the column outlet tubing. If blue/green deposits are absent, the equilibrium is shifting.
-
Fix: Recirculate the mobile phase (closed loop) for 2 hours before injection to saturate the stationary phase with the Cu-Ligand complex.
-
-
Issue: Fronting Peaks.
Module 2: Process-Scale Enzymatic Resolution
For preparative separation, chromatography is often too expensive. Enzymatic kinetic resolution of the Q-acid Ester is the preferred route.
Workflow:
-
Esterification: Convert Q-acid to its Ethyl or Methyl ester.[1]
-
Hydrolysis: Use a lipase that stereoselectively hydrolyzes the (S)-ester back to the (S)-acid (Levofloxacin precursor), leaving the (R)-ester intact.[1][2]
-
Separation: Exploit the solubility difference between the Acid (aqueous soluble at pH 7) and the Ester (organic soluble).
Visualization: Enzymatic Decision Pathway
Caption: Kinetic resolution workflow for separating Q-acid enantiomers using stereoselective lipases.
Module 3: Troubleshooting Guide (FAQ)
Q1: I am using a Chiralpak (Polysaccharide) column, but I see severe peak tailing (
-
Cause: The carboxylic acid group on the Q-acid is interacting with the silica matrix, and the basic nitrogen is interacting with silanols.
-
Solution: You must operate in Polar Ionic Mode or add acidic modifiers.[1]
-
Add: 0.1% TFA (Trifluoroacetic acid) to suppress ionization of the carboxyl group.
-
Alternative: If using normal phase, add 0.1% TEA (Triethylamine) and 0.1% Acetic Acid to block silanols while buffering the system.
-
Q2: In the Ligand Exchange method, my retention times are drifting.
-
Cause: Temperature fluctuation or Copper depletion.[1]
-
Solution: LEC is thermodynamically controlled. You must use a column oven set to at least 40°C. Ensure the mobile phase is constantly supplying
ions. Do not run a "wash" cycle with pure methanol, as this strips the copper from the column, requiring a 4-hour re-equilibration.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Q3: Can I use the same method for Ofloxacin (drug) and Q-acid (intermediate)?
-
Analysis: Yes, the LEC method works for both. However, the Q-acid is more polar.[1][2]
-
Adjustment: For Q-acid, decrease the Methanol % in the mobile phase (e.g., go from 20% to 15%) to increase retention on the C18 chain, allowing the chiral ligand more time to interact.
References
-
Shao, B. et al. (2008).[1][3][4] "Separation of ofloxacin enantiomers by ligand-exchange chromatography using L-isoleucine as chiral selector." Journal of Chromatography B.
-
Tian, M. et al. (2010).[1][3][4] "Chiral separation of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography." Journal of Chromatography A.
-
PubChem. (n.d.).[1] "Ofloxacin Q acid, (R)- Structure and Properties." National Library of Medicine.
-
Gao, L. et al. (2024).[1] "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids." Molecules.
Sources
Technical Support Center: (R)-Ofloxacin Q-acid Analytical Stability
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistencies in your impurity profiling or assay data for (R)-Ofloxacin Q-acid (chemically: (R)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid).[1]
As a Senior Application Scientist, I often see this compound mishandled. Unlike the final API (Ofloxacin or Levofloxacin), the Q-acid intermediate lacks the C10-piperazine ring.[1] This structural difference fundamentally alters its pKa , isoelectric point , and solubility profile , rendering standard "Ofloxacin methods" ineffective or unstable.
This guide addresses the three critical failure modes: Photodegradation , pH-Induced Precipitation , and Metal Chelation .
Module 1: Photostability (The "Silent" Degradation)
The Issue
-
Symptom: Appearance of unknown peaks (RRT ~0.8 or ~1.2) and loss of area count in standard solutions within 2–4 hours.
-
Root Cause: The fluoroquinolone core is a potent chromophore. Upon exposure to UV/Vis light (specifically 300–400 nm), the Q-acid undergoes decarboxylation at the C-6 position and defluorination at C-9/10.[1] This reaction is irreversible and occurs even under standard laboratory fluorescent lighting.
Troubleshooting Protocol: The "Dark Chamber" Workflow
Do not rely solely on amber vials. Amber glass filters UV but transmits visible light that can still excite the conjugated system over long sequences.
Step-by-Step Protection Strategy:
-
Preparation: All weighing and dilution must occur in a room with low-actinic (yellow) lighting or under a UV-shielded hood.[1]
-
Container: Use Low-Actinic Amber Glassware (Class A). If unavailable, wrap clear volumetric flasks in aluminum foil immediately after taring the balance.
-
Autosampler: Ensure the HPLC autosampler door is opaque. If using a transparent door (common in some UPLC modules), cover the window with blackout material.
Visual Workflow: Handling Light-Sensitive Standards
Figure 1: Mandatory workflow for handling (R)-Ofloxacin Q-acid to prevent photolytic degradation.
Module 2: Solution Chemistry (Solubility & pH)
The Issue
-
Symptom: "Ghost" peaks, variable retention times, or needle clogging.
-
Root Cause: The Q-acid exhibits a U-shaped solubility curve .[1]
-
Acidic (pH < 3): Soluble (Protonation of the keto/carboxyl system).
-
Neutral (pH 6–8): INSOLUBLE . This is the zwitterionic region where the molecule precipitates.
-
Basic (pH > 10): Soluble (Ionization of the carboxylic acid).
-
Critical Mistake: Many researchers try to dissolve the Q-acid directly in Methanol or Water.[1] It will not dissolve completely, leading to micro-suspensions that clog columns.
Data: Solubility Profile
| Solvent System | Solubility Status | Recommendation |
| Water (Neutral) | Insoluble | ❌ Avoid |
| Methanol (Pure) | Sparingly Soluble | ⚠️ Risky (Precipitation on mixing) |
| 0.1 N NaOH | Soluble | ⚠️ Risk of racemization (See Module 3) |
| Glacial Acetic Acid | Highly Soluble | ✅ Preferred Initial Solvent |
| Acetonitrile : Water (Acidic) | Soluble | ✅ Preferred Diluent |
Correct Dissolution Protocol (Self-Validating)
-
Weigh 10 mg of (R)-Ofloxacin Q-acid into a 100 mL flask.
-
Add 2–5 mL of Glacial Acetic Acid (or 0.1 N HCl). Swirl until completely clear. Validation Check: Hold up to light; no particulates should be visible.
-
Dilute to volume with the Mobile Phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).
-
Note: Ensure the final pH of the solution is below 4.0 to maintain solubility inside the HPLC system.
-
Module 3: Chromatographic Anomalies (Metal Chelation)
The Issue
-
Symptom: Peak tailing (Tailing Factor > 1.5) or broad, split peaks.
-
Root Cause: The 3-carbonyl and 4-carboxyl groups (the "beta-keto acid" motif) form stable chelates with metal ions (Iron, Stainless Steel) in the LC flow path.[1]
Troubleshooting Guide
Q: My peak is tailing badly despite using a new C18 column. Why? A: The interaction is likely occurring at the column frits or injector needle.
-
Fix 1 (Mobile Phase): Add a sacrificial chelating agent. 5 mM Ammonium Oxalate or 0.1% Phosphoric Acid competes for the metal sites better than Formic Acid.
-
Fix 2 (Hardware): If available, use PEEK tubing and PEEK-lined columns.[1]
-
Fix 3 (Wash): Passivate your LC system with 30% Phosphoric Acid (disconnect column first!) to remove iron buildup.
Module 4: Stereochemical Integrity
The Issue
-
Symptom: Detection of the (S)-enantiomer (Levofloxacin precursor) in a pure (R)-standard.[1]
-
Root Cause: While the Q-acid is chemically stable, exposure to strong bases (pH > 11) or high heat (> 60°C) can induce racemization at the C-3 chiral center.[1]
Protocol Warning
-
Never use sonication with heat (> 40°C) to aid dissolution.
-
Avoid using 1 N NaOH for dissolution; stick to the Acidic Dissolution Protocol (Module 2).
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific analytical issue.
Figure 2: Diagnostic logic for (R)-Ofloxacin Q-acid analytical faults.
References
-
European Pharmacopoeia (Ph. Eur.) . Ofloxacin Monograph: Impurity A (Q-Acid). 10th Edition.[1] Strasbourg, France: EDQM.
-
PubChem Database . Ofloxacin Q-acid (Compound CID 534278).[1] National Center for Biotechnology Information. Accessed 2023.
-
Hubicka, U., et al. (2013). Photostability of Ofloxacin and Levofloxacin in Aqueous Solutions. Journal of Photochemistry and Photobiology A: Chemistry.
-
Sarisuta, N., et al. (2006). Physicochemical properties of fluoroquinolone solutions: Solubility and ionization. Journal of Pharmaceutical Sciences.
Sources
Optimizing mobile phase for chiral separation of ofloxacin.
Topic: Optimizing Mobile Phase for Chiral Separation of Ofloxacin Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The Ofloxacin Challenge
Welcome to the technical support center. You are likely here because Ofloxacin (racemic mixture) requires separation into its enantiomers—specifically to isolate (S)-(-)-Ofloxacin (Levofloxacin) , the biologically active isomer which is 8–128 times more potent than the (R)-isomer.[1]
The Core Problem:
Ofloxacin is a zwitterionic fluoroquinolone (pKa₁
-
Peak Tailing: Interaction between the basic amine and residual silanols on the column.[2]
-
Poor Resolution (
): Inadequate formation of the diastereomeric complex required for chiral recognition.
This guide provides two distinct validated workflows: Ligand Exchange Chromatography (LEC) (cost-effective, uses standard C18 columns) and Polysaccharide CSPs (robust, uses specialized columns).
Module 1: Method Selection & Strategy
Before mixing solvents, determine which method aligns with your lab's resources.
Decision Matrix: Which Method is Right for You?
| Feature | Ligand Exchange (LEC) | Polysaccharide CSP (e.g., Chiralpak AD-H) |
| Stationary Phase | Standard C18 or C8 (Achiral) | Amylose/Cellulose derivative (Chiral) |
| Mobile Phase | Water/MeOH + Copper(II) + Amino Acid | Hexane/IPA (Normal) or MeOH/Buffer (RP) |
| Cost | Low (Reagents are cheap) | High (Columns are expensive) |
| Robustness | Moderate (pH sensitive) | High (If immobilized phases are used) |
| Primary Risk | System blockage (Cu precipitation) | Column damage (Forbidden solvents) |
Visual Workflow: Method Development Logic
Caption: Decision tree for selecting the appropriate chiral separation pathway based on laboratory constraints.
Module 2: Ligand Exchange Chromatography (LEC)
This method relies on forming a ternary complex: [Ofloxacin – Cu(II) – Chiral Selector] . The complex is resolved on an achiral C18 column.
Standard Operating Procedure (SOP)
-
Column: C18 (e.g., Zorbax SB-C18 or Kromasil C18), 5 µm, 250 x 4.6 mm.
-
Chiral Selector: L-Phenylalanine or L-Isoleucine.
-
Metal Ion: Copper(II) Sulfate (
).
Optimized Mobile Phase Formulation
-
Aqueous Component: Dissolve 10 mM L-Phenylalanine and 5 mM
in HPLC-grade water. -
Organic Modifier: Methanol (MeOH).
-
Ratio: 85:15 (Buffer:MeOH).
-
pH Adjustment (CRITICAL): Adjust aqueous component to pH 4.5 using dilute NaOH or
before adding methanol.
Troubleshooting LEC Issues
Q: My pressure is spiking, and the baseline is noisy. What happened?
-
Diagnosis: Copper precipitation.[1]
-
Root Cause: The pH likely drifted above 5.0. At pH > 5.5, Copper(II) forms insoluble hydroxides that clog frits.
-
Fix: Immediately flush the system with 10% EDTA solution (to chelate copper) followed by water/methanol. Ensure your mobile phase pH is strictly between 4.0 and 4.5.
Q: Resolution is poor (
-
Adjustment: Increase the Copper:Selector ratio.
-
Logic: The separation is enthalpically driven.[3] Try lowering the column temperature to 20°C or 15°C. Alternatively, switch the amino acid from L-Phenylalanine to L-Isoleucine, which often provides different steric selectivity.
Module 3: Polysaccharide CSPs (Chiralpak/Chiralcel)
This is the industry standard for QC labs. It uses columns like Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose).
Standard Operating Procedure (SOP)
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[4]
-
Mode: Normal Phase (preferred for resolution) or Polar Organic.
Optimized Mobile Phase Formulation (Normal Phase)
-
Base: n-Hexane / Ethanol (50:50 or 60:40).
-
Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Temperature: 25°C.
Troubleshooting CSP Issues
Q: I see severe peak tailing for both enantiomers.
-
Root Cause: Ofloxacin's piperazinyl amine is interacting with the silica support of the column.
-
Fix: You must add a basic modifier.[7] Add 0.1% DEA or TEA to the mobile phase. This competes for the active silanol sites, sharpening the peak.
Q: Can I use Dichloromethane (DCM) to dissolve my sample?
-
WARNING: If you are using a "Coated" phase (AD-H, OD-H), NO . DCM will dissolve the stationary phase and destroy the column.
-
Safe Solvents: Dissolve samples in the mobile phase (Hexane/Ethanol). If using "Immobilized" columns (Chiralpak IA, IB, IC), DCM is permissible.
Module 4: Advanced Troubleshooting & Logic
Use the following diagram to diagnose specific chromatographic defects.
Caption: Diagnostic workflow for resolving common peak shape and retention issues.
Data Summary: Parameter Optimization Table
| Parameter | Impact on Ofloxacin Separation | Recommended Range |
| pH (LEC Mode) | Controls ionization of selector and Cu solubility. | 4.0 – 4.5 (Strict) |
| pH (CSP Mode) | Controls ionization of Ofloxacin amine. | 2.0 – 9.0 (Immobilized only) |
| Temperature | Lower temp increases enantioselectivity ( | 15°C – 25°C |
| Cu(II) Conc. | Higher conc. improves complexation but increases pressure. | 2.5 – 5.0 mM |
| Flow Rate | Lower flow improves interaction time. | 0.5 – 0.8 mL/min |
References
-
Nguyen, T. H., et al. (2014). Enantioselective Separation of Ofloxacin by Ligand Exchange Chromatography. VAST Journals.
-
Shao, Y., et al. (2008). Separation of Ofloxacin and Its Six Related Substances Enantiomers by Chiral Ligand-Exchange Chromatography. Journal of Chromatographic Science.
-
Chiral Technologies. (2023).[7] Chiralpak Immobilized Columns FAQ & Solvent Compatibilities.
-
BenchChem. (2025).[6] Troubleshooting Peak Tailing for Ofloxacin Methyl Ester in HPLC.
Sources
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. Restek - Videoartikel [de.restek.com]
- 3. Enantioseparation of Nadifloxacin by High performance liquid Chromatography [article.sapub.org]
- 4. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting (R)-Ofloxacin Q-Acid Synthesis
Executive Summary & Scope
This technical guide addresses low-yield scenarios in the synthesis of (R)-Ofloxacin Q-acid , the critical tricyclic intermediate required for the production of (R)-Ofloxacin (and its enantiomer Levofloxacin). While Levofloxacin ((S)-isomer) is the primary pharmacologically active agent, the synthesis of the (R)-isomer follows identical chemical principles, differing only in the chirality of the starting amino alcohol, (R)-(-)-2-amino-1-propanol .
The synthesis of the Q-acid core involves a delicate sequence of nucleophilic substitutions and cyclizations (Gould-Jacobs type or similar). Low yields are typically attributed to three failure points:
-
Regioselectivity failure during the amino-alcohol addition.
-
Incomplete cyclization due to moisture or improper base stoichiometry.
-
Hydrolysis degradation (decarboxylation or ring opening) during the final deprotection.
Synthetic Pathway Visualization
The following flowchart outlines the standard industrial route (Route A) and the critical control points (CCPs) where yield is often lost.
Figure 1: Critical Control Points in (R)-Ofloxacin Q-Acid Synthesis. Steps 3 and 4 are the primary sources of yield loss.
Troubleshooting Modules
Module A: The "Black Tar" Scenario (Cyclization Failure)
Symptom: The reaction mixture turns dark black/brown during Step 4 (Cyclization); TLC shows multiple spots or baseline streaking; yield < 30%.
Root Cause:
The cyclization step involves an intramolecular Nucleophilic Aromatic Substitution (
-
Mechanism: The hydroxyl group of the amino-alcohol side chain attacks the fluorine at the C-3 position of the benzene ring.
-
Failure Mode: If the solvent is wet, the base hydrolyzes the ester or competes for the fluorine, leading to open-chain byproducts that polymerize.
Corrective Protocol:
-
Solvent Quality: Switch to Anhydrous DMSO or DMF (Water content < 0.05%).
-
Base Selection:
-
Standard: Potassium Carbonate (
). Safer, but requires higher temps (80-100°C). -
High Yield Variant: Sodium Hydride (NaH, 60% dispersion). Requires strictly anhydrous conditions but proceeds at lower temperatures (0-25°C), reducing thermal degradation.
-
-
Stoichiometry: Use 1.1 to 1.2 equivalents of base. Excess base promotes dimerization.
Module B: Regioselectivity Issues (Impurity Formation)
Symptom: HPLC shows a significant peak (~10-15%) with identical Mass Spec (MW) to the product but different retention time.
Root Cause: In Step 3, the amino nitrogen can attack either the position ortho to the nitro/carbonyl group or the meta position. While the ortho position is electronically favored, high temperatures allow the thermodynamic (wrong) product or bis-substitution.
Corrective Protocol:
-
Cryogenic Addition: The addition of (R)-2-amino-1-propanol must be performed at -10°C to 0°C .
-
Slow Addition: Add the amine dropwise over 60-90 minutes. A high local concentration of amine favors bis-substitution.
-
Validation: Check the intermediate by HPLC before heating for cyclization. If the ratio of Desired:Undesired is < 95:5, do not proceed.
Module C: Hydrolysis Yield Loss
Symptom: Cyclization worked (ester isolated), but final acid yield is low.
Root Cause: Basic hydrolysis (NaOH) often leads to the opening of the oxazine ring or amide hydrolysis. Acidic hydrolysis (HCl/AcOH) is slower but milder.
Corrective Protocol:
-
Recommended: Acid hydrolysis using HCl in Acetic Acid under reflux.[1]
-
Workup: Adjust pH to the isoelectric point (approx pH 3.0 - 4.0) carefully to precipitate the Q-acid. Rapid neutralization traps the product in the mother liquor.
Optimized Protocol Data Comparison
The following table contrasts the "Standard" literature conditions with the "Optimized" industrial conditions for the critical cyclization step.
| Parameter | Standard (Literature) | Optimized (High Yield) | Rationale |
| Solvent | DMF (Reagent Grade) | DMSO (Anhydrous) | DMSO accelerates |
| Base | Large excess of base causes side reactions (dimerization). | ||
| Temp | 140°C (Reflux) | 80°C - 90°C | Lower temperature prevents thermal decomposition of the fluorinated ring. |
| Time | 4 - 6 Hours | 1 - 2 Hours | Extended heating increases impurity profile. |
| Yield | 45 - 55% | 75 - 85% | Tighter control of water and temperature preserves the core. |
Advanced Troubleshooting Logic Tree
Use this logic tree to diagnose specific failure modes in your current batch.
Figure 2: Logical diagnostic path for isolating the cause of low yield.
Frequently Asked Questions (FAQ)
Q: Can I use (S)-2-amino-1-propanol instead of (R)? A: Yes, but you will produce Levofloxacin Q-acid (the S-enantiomer). The chemistry is identical, but the optical rotation will be opposite. Ensure you are using the correct chiral starting material for your target [1, 2].[2]
Q: Why is my product contaminated with a de-fluorinated impurity? A: This is "Impurity A" or "Impurity B" often cited in literature. It results from "over-cooking" the reaction. High temperatures cause the fluoride at C-10 to be displaced or reduced. Keep cyclization temperatures strictly below 100°C [3].
Q: Is the "One-Pot" method using TMSCl better? A: Recent process improvements suggest protecting the hydroxyl group of the amino alcohol with Trimethylchlorosilane (TMSCl) in situ can improve yields by preventing side reactions during the initial substitution. This is an advanced technique recommended if the standard route yields <60% [4].
References
-
BenchChem. A Comparative Guide: Levofloxacin Q-acid vs. Ofloxacin Q-acid as Synthetic Precursors. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71315635: (S)-Ofloxacin Q-acid Intermediate. Retrieved from .
-
Google Patents. CN103360410A: Preparation method of ofloxacin (TMSCl Protection Method). Retrieved from .
-
ResearchGate. A modified synthetic route of ofloxacin.[3] (Discusses Gould-Jacobs cyclization yields). Retrieved from .
-
TCI Chemicals. Product Specification: 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.[4][5] Retrieved from .
Sources
- 1. Ofloxacin Q acid, (R)- | 110548-07-7 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103755722A - Levofloxacin and ofloxacin synthesis method - Google Patents [patents.google.com]
- 5. CN101648960A - Method for preparing ofloxacin - Google Patents [patents.google.com]
Technical Support Center: Ofloxacin Impurity Profiling & Sensitivity Enhancement
Status: Operational Lead Scientist: Senior Application Specialist, Analytical Chemistry Division Scope: Trace-level detection of fluoroquinolone impurities (Ofloxacin), method optimization, and troubleshooting.
Introduction: The Sensitivity Paradox
Welcome to the technical support hub. You are likely here because standard HPLC-UV methods (USP/Ph. Eur.) are failing to quantify low-level toxicological impurities (like N-desmethyl ofloxacin) at the required thresholds (0.05% or lower).
Ofloxacin is a zwitterionic fluoroquinolone. Its detection sensitivity is governed by three variables: Fluorescence Quantum Yield , Ionization State (pH) , and Matrix Interference . This guide moves beyond standard monographs to advanced sensitivity enhancement.
Module 1: Chromatographic Optimization (HPLC-FLD)
User Issue: "My UV baseline noise at 294 nm prevents me from seeing impurities below 0.1%."
Technical Solution: Switch from UV/DAD to Fluorescence Detection (FLD). Ofloxacin possesses a rigid quinolone ring structure that exhibits intense native fluorescence.
Protocol 1.1: The "Fluorescence Shift"
To enhance Signal-to-Noise (S/N) ratio by 10-50x compared to UV:
-
Excitation/Emission Tuning:
-
Excitation (
): Set to 290 nm .[1] (Matches the transition). -
Emission (
): Set to 500 nm (or 495 nm). -
Why? This Stokes shift avoids Rayleigh scattering interference common in UV at low wavelengths.
-
-
Mobile Phase pH Control (The Critical Variable):
-
Ofloxacin has two pKa values:
(carboxylic acid) and (piperazine ring).[2] -
Recommendation: Maintain Mobile Phase pH at 2.5 - 3.0 .
-
Mechanism: At acidic pH, the molecule is protonated. This stabilizes the fluorophore and prevents "fluorescence quenching" that occurs at neutral/alkaline pH due to intramolecular electron transfer.
-
Data Comparison: UV vs. FLD Sensitivity
| Parameter | Standard UV (294 nm) | Optimized FLD ( | Improvement Factor |
| LOD (Limit of Detection) | ~50 - 100 ng/mL | 5 - 20 ng/mL | ~10x |
| Linearity Range | 1 - 100 µg/mL | 0.01 - 10 µg/mL | Extended Lower Range |
| Selectivity | Low (Detects all aromatics) | High (Specific to fluoroquinolones) | Reduces Matrix Noise |
Module 2: Troubleshooting Separation & Peak Shape
User Issue: "Impurity A (N-desmethyl ofloxacin) co-elutes with the main peak, or peaks are tailing severely."
Technical Solution: Tailing in fluoroquinolones is caused by the interaction of the positively charged amine (piperazine) with residual silanols on the column stationary phase.
Diagnostic Workflow
Figure 1: Decision tree for resolving peak tailing and co-elution issues in Ofloxacin impurity profiling.
Key Protocol Adjustments:
-
Silanol Blocking: Add 10-20 mM Ammonium Acetate or 0.1% Triethylamine (TEA) to the aqueous mobile phase. The amine cation competes with Ofloxacin for silanol binding sites, sharpening the peak.
-
Column Selection: Use a "Base Deactivated" (BD) C18 column or a PFP (Pentafluorophenyl) column. PFP columns offer unique selectivity for halogenated compounds like fluoroquinolones.
Module 3: Ultra-Trace Analysis (LC-MS/MS)
User Issue: "I need to identify an unknown impurity at 0.01% concentration. FLD detects it, but cannot identify it."
Technical Solution: Transition to LC-MS/MS (Triple Quadrupole) using Multiple Reaction Monitoring (MRM).
Protocol 3.1: Minimizing Ion Suppression
Matrix effects often suppress the ionization of Ofloxacin in the ESI source.
-
Mobile Phase: Remove non-volatile buffers (Phosphates/Citrates). Replace with 0.1% Formic Acid in Water/Acetonitrile.[3][4][5]
-
Sample Prep (SPE):
-
Use HLB (Hydrophilic-Lipophilic Balanced) cartridges.
-
Wash Step: 5% Methanol in Water (removes salts).
-
Elution: 100% Methanol with 0.1% Formic Acid.
-
-
MRM Transitions:
-
Precursor Ion: 362.1 m/z
-
Quantifier Ion: 261.1 m/z (Loss of methyl-piperazine group).
-
Qualifier Ion: 318.1 m/z (Decarboxylation).
-
Module 4: Emerging Technology (SERS)
User Issue: "I need a rapid, field-deployable method for raw material screening without an HPLC."
Technical Solution: Surface-Enhanced Raman Scattering (SERS) using Silver Nanoparticles (AgNPs).[6]
Mechanism: Ofloxacin adsorbs onto AgNPs via the carboxylate group. The localized surface plasmon resonance (LSPR) amplifies the Raman signal by
Workflow:
-
Substrate: Synthesize Citrate-reduced AgNPs.
-
Aggregation Agent: Add
or to induce "hotspot" formation (clusters of nanoparticles where the electric field is strongest). -
Detection: Measure Raman shift. Key marker bands: 1400
(sym. stretching of O-C-O) and 1620 (ring stretching). -
Sensitivity: LOD can reach 0.001 µg/mL , rivaling LC-MS/MS.
References
-
Basci, N. E., et al. (1997). "Determination of ofloxacin in human aqueous humour by high-performance liquid chromatography with fluorescence detection." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Espinosa-Mansilla, A., et al. (2005).[7] "HPLC determination of enoxacin, ciprofloxacin, norfloxacin and ofloxacin with photoinduced fluorimetric (PIF) detection." Journal of Chromatography B. Link
-
Attimarad, M. V., et al. (2011). "An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Han, X., et al. (2022). "Detection of Ofloxacin and Norfloxacin in Duck Meat Using Surface-Enhanced Raman Spectroscopy (SERS)." Analytical Letters. Link
-
USP Monograph. "Ofloxacin Related Compounds." United States Pharmacopeia.[8][9][10] Link
Sources
- 1. Determination of ofloxacin in human aqueous humour by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. syncsci.com [syncsci.com]
- 6. mdpi.com [mdpi.com]
- 7. HPLC determination of enoxacin, ciprofloxacin, norfloxacin and ofloxacin with photoinduced fluorimetric (PIF) detection and multiemission scanning: application to urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. uspnf.com [uspnf.com]
- 10. uspbpep.com [uspbpep.com]
Technical Support Center: Ofloxacin Impurity Profiling & Co-elution Troubleshooting
Status: Operational Ticket ID: OFLO-CHROM-001 Subject: Resolving Co-eluting Impurities and Peak Tailing in Ofloxacin HPLC Analysis Assigned Specialist: Senior Application Scientist
Introduction: The Zwitterionic Challenge
Welcome to the technical support center. If you are seeing co-elution in your Ofloxacin chromatograms, you are likely battling the molecule's zwitterionic nature.
Ofloxacin possesses two ionizable groups with distinct pKa values:
-
Carboxylic Acid (pKa ~6.0): Anionic at neutral pH.
-
Piperazinyl Nitrogen (pKa ~8.2): Cationic at neutral pH.
The Core Problem: At neutral pH (6–8), Ofloxacin exists as a zwitterion, leading to poor solubility and "sticky" behavior on stationary phases. Furthermore, the cationic nitrogen interacts aggressively with residual silanols on C18 columns, causing severe peak tailing. This tailing often masks closely eluting impurities like N-desmethyl ofloxacin (USP Related Compound A) .
This guide provides a root-cause analysis and validated protocols to resolve these issues.
Module 1: Triage – Is it Co-elution or Tailing?
Before modifying your gradient, you must determine if the "single peak" is a result of two compounds merging or one compound tailing badly.
Diagnostic Workflow:
Figure 1: Diagnostic decision tree for distinguishing between peak tailing and true co-elution.
Module 2: The "Sticky" Peak (Silanol Interactions)
Symptom: The Ofloxacin peak tails significantly, burying early-eluting impurities (like Impurity B) or merging with N-desmethyl ofloxacin.
Root Cause: Most C18 columns have residual silanol groups (Si-OH) on the silica surface.[1]
-
Mechanism: At pH > 3.5, silanols ionize (Si-O⁻). The positively charged piperazine ring of Ofloxacin binds to these negative sites (Ion-Exchange mechanism), causing the peak to drag.
Solution Protocol:
-
The "Acidic Lock" Strategy (Primary):
-
Action: Lower mobile phase pH to 2.0 – 2.5 .
-
Why: At pH 2.2, silanols are protonated (neutral, Si-OH) and Ofloxacin is fully cationic. The repulsion prevents secondary interactions.
-
Reference: USP Monograph for Ofloxacin Related Compounds uses Ammonium Acetate/Sodium Perchlorate adjusted to pH 2.2 [1].[2]
-
-
The "Blocker" Strategy (Secondary):
-
Action: Add Triethylamine (TEA) (0.1% v/v) to the mobile phase.
-
Why: TEA is a stronger base than Ofloxacin. It preferentially binds to the active silanol sites, "capping" them and allowing Ofloxacin to elute symmetrically.
-
Module 3: The Critical Pair (Separating Impurity A)
Symptom: You cannot separate Ofloxacin from USP Related Compound A (N-Desmethyl Ofloxacin) .
Root Cause: N-Desmethyl Ofloxacin is structurally almost identical to Ofloxacin, lacking only a methyl group on the piperazine ring. Their hydrophobicities are extremely similar on standard C18 phases.
Advanced Solution: Ion-Pairing or Phenyl Selectivity
| Parameter | Standard C18 Approach | Optimized Resolution Approach |
| Column | Standard C18 (5µm) | Phenyl-Hexyl or C18 with Embedded Polar Group |
| Mechanism | Hydrophobicity only | Hydrophobicity + |
| Mobile Phase Additive | Phosphate Buffer | Sodium Perchlorate or Heptanesulfonate |
| Why? | Often fails to resolve critical pair (Resolution < 1.5) | Perchlorate acts as a chaotropic agent, altering the solvation shell and improving selectivity between closely related amines [2]. |
Technical Insight: While USP recommends Sodium Perchlorate, it is non-volatile and incompatible with LC-MS.
-
For LC-MS applications: Switch to 0.1% Formic Acid in water/acetonitrile and use a F5 (Pentafluorophenyl) column. The F5 phase offers unique selectivity for the fluorinated quinolone structure.
Module 4: Ghost Peaks & Splitting (Metal Chelation)
Symptom: Ofloxacin appears as a "split" peak or has a "shoulder," even with good pH control.
Root Cause: Fluoroquinolones are strong chelators. They bind to trace Iron (Fe) or Aluminum (Al) leached from stainless steel LC frits or column hardware. The "shoulder" is actually the Metal-Ofloxacin Complex .
Troubleshooting Steps:
-
Passivation: Flush the LC system with 30% Phosphoric Acid (overnight) to remove free iron.
-
Sacrificial Chelation: Add 5mM EDTA to the mobile phase (UV detection only).
-
Hardware: Replace stainless steel frits with PEEK frits.
Module 5: Validated Experimental Protocol
This protocol is derived from the USP/EP monographs but optimized for modern HPLC systems to ensure separation of the critical pair (Ofloxacin/N-Desmethyl).
Mobile Phase Preparation:
-
Buffer (Solvent A): Dissolve 4.0 g Ammonium Acetate + 7.0 g Sodium Perchlorate in 1300 mL water. Adjust pH to 2.20 ± 0.05 with Phosphoric Acid.
-
Organic (Solvent B): 100% Acetonitrile (ACN).
Chromatographic Conditions:
| Parameter | Setting | Note |
| Column | L1 (C18), 4.6 x 150 mm, 5 µm | Ensure "Base Deactivated" or high carbon load. |
| Flow Rate | 1.0 mL/min | Adjust for backpressure. |
| Temperature | 45°C | Critical: Higher temp reduces viscosity and improves mass transfer for zwitterions. |
| Detection | UV @ 294 nm | Specific for the quinolone core. |
| Injection Vol | 10 - 20 µL | Prevent mass overload (causes broadening). |
Gradient Program:
Figure 2: Optimized gradient profile for separating N-desmethyl ofloxacin (early eluter) and late-eluting dimers.
System Suitability Criteria (Self-Validation):
-
Resolution (Rs): > 2.0 between Ofloxacin and N-Desmethyl Ofloxacin.
-
Tailing Factor (Tf): < 1.5 for Ofloxacin peak.[3]
-
RSD: < 2.0% for replicate injections.[3]
References
-
United States Pharmacopeia (USP). USP Monograph: Ofloxacin Related Compounds. USP-NF.
-
European Directorate for the Quality of Medicines (EDQM). Ofloxacin: Impurity A and Impurity F Separation. Ph. Eur. 10.0.
-
Thermo Fisher Scientific. EP 8.0 Monograph - Impurity Determination of Ofloxacin using a C18 HPLC Column.[4] Application Note.
-
Phenomenex. Troubleshooting Peak Tailing in Fluoroquinolone Analysis. Technical Guide.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4583: Ofloxacin. (pKa and Solubility Data).
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uspbpep.com [uspbpep.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. EP 8.0 monograph - impurity determination of ofloxacin using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Technical Support Center: Ofloxacin Impurity Analysis Robustness
Topic: Method Robustness Testing & Troubleshooting for Ofloxacin Impurities
Introduction: Beyond "Checking the Box"
Welcome to the technical support portal. If you are here, you are likely validating a High-Performance Liquid Chromatography (HPLC) method for Ofloxacin and its related impurities (EP Impurities A-F).
The Paradigm Shift: Under the revised ICH Q2(R2) guidelines, robustness is no longer just about demonstrating that your method "resists" change.[1] It is about proving the reliability of your analysis within a defined design space.[2] For Ofloxacin—a zwitterionic fluoroquinolone with complex secondary interactions—robustness testing often reveals hidden weaknesses in method specificity that standard suitability testing misses.
This guide addresses the specific chemical behaviors of Ofloxacin that cause robustness failures, providing actionable solutions for your validation protocols.
Module 1: The Robustness Workflow
Before troubleshooting, ensure your experimental design is sound. We recommend a risk-based approach (DoE or One-Factor-at-a-Time) focusing on parameters most likely to impact the Critical Quality Attributes (CQAs) : Resolution (
Robustness Execution Logic
Figure 1: Operational workflow for robustness testing aligned with ICH Q2(R2) lifecycle management.
Module 2: Troubleshooting Critical Parameters
Issue 1: Extreme Retention Shifts with Small pH Changes
Symptom: A variation of buffer pH by just ±0.1 results in retention time shifts >10% or loss of resolution between Ofloxacin and Impurity A.
The Mechanism: Ofloxacin is an amphoteric molecule (zwitterion). It possesses two relevant pKa values:
-
pKa₁ ≈ 6.0 (Carboxylic acid group)[3]
-
pKa₂ ≈ 8.2 (Piperazinyl ring)
If your method operates at pH 3.0 , the molecule is cationic. At pH 7.0 , it is zwitterionic (net neutral charge). At pH 9.0 , it is anionic.
-
The Risk: Many legacy methods use a buffer pH near 6.0 or 2.5-3.0. Operating near pKa₁ (6.[3]0) means that a 0.1 pH shift changes the ionization state of 50% of the population, drastically altering hydrophobicity and retention.
Troubleshooting Protocol:
-
Check Buffer Capacity: Ensure you are using a buffer with a pKa close to your target pH.
-
Bad: Phosphate buffer at pH 5.0 (Phosphate pKa values are 2.1, 7.2, 12.3; it has poor buffering capacity at 5.0).
-
Good: Acetate buffer at pH 4.5 or Phosphate at pH 2.5.
-
-
Shift the pH: Move the method pH at least 1.5 units away from the pKa of Ofloxacin to ensure >90% ionization stability.
-
Recommendation: pH 2.5-3.0 (Cationic state) is usually most robust for fluoroquinolones on C18 columns.
-
Issue 2: Resolution Loss (Critical Pairs)
Symptom: Resolution between Ofloxacin and Impurity A drops below 1.5 when Acetonitrile concentration changes by ±2%.
The Mechanism:
Impurity A (often a decarboxylated derivative or positional isomer) has a structural similarity to the parent. Small changes in the organic modifier (%B) alter the selectivity factor (
Data Analysis: Impact of Organic Modifier Table 1: Simulated Robustness Data for Ofloxacin Critical Pair
| Parameter Variation | % Acetonitrile | Retention Time (Ofloxacin) | Retention Time (Impurity A) | Resolution ( | Status |
| Control | 15% | 8.5 min | 9.2 min | 2.1 | Pass |
| - 2% Absolute | 13% | 10.1 min | 10.6 min | 1.4 | Fail |
| + 2% Absolute | 17% | 7.2 min | 7.9 min | 2.4 | Pass |
Corrective Action:
-
If low organic content causes merging: The impurity is likely more hydrophobic.
-
Action: If robustness fails at -2%, tighten the method specification. Instead of "Prepare Mobile Phase A/B 85:15," specify "Prepare premixed mobile phase gravimetrically" to reduce preparation error, or use a quaternary pump with strict mixing protocols.
Module 3: Peak Tailing & System Suitability
Issue 3: Tailing Factor > 2.0 (Asymmetry)
Symptom: During robustness testing, column temperature variations (e.g., 25°C to 30°C) cause the Ofloxacin peak to tail significantly, failing system suitability.
The Mechanism: Fluoroquinolones are notorious for two interactions causing tailing:
-
Silanol Activity: The basic piperazine nitrogen interacts with residual silanols on the silica backbone of the column.
-
Metal Chelation: The carboxyl and ketone groups can chelate trace metals (Iron, Aluminum) in the stainless steel frits or column hardware.
Troubleshooting Logic Tree
Figure 2: Diagnostic pathway for resolving peak asymmetry in fluoroquinolone analysis.
Expert Tip: For Ofloxacin, adding Triethylamine (TEA) (typically 0.1% - 0.5%) to the buffer acts as a "sacrificial base," blocking silanol sites before the drug can interact with them. Alternatively, using a column with "hybrid particle technology" (HPT) significantly reduces this risk compared to standard silica.
Module 4: Frequently Asked Questions (FAQ)
Q1: My retention times decrease significantly when I increase the column temperature by 5°C. Is this normal? A: Yes. Chromatography is thermodynamic. For Ofloxacin, the partition coefficient drops as temperature rises.
-
Robustness Check: If
is maintained despite the shift, the method is robust.[4] If the peak merges with the solvent front or an early eluting impurity, you must define a tighter temperature control range (e.g., ± 2°C instead of ± 5°C).
Q2: Can I use a different brand of C18 column for robustness testing? A: ICH Q2(R2) suggests testing "reliability." While not strictly required for robustness (which tests parameters on one system), checking column-to-column reproducibility (different batches or similar L1 columns) is excellent practice for intermediate precision. Note that Ofloxacin is highly sensitive to carbon load and surface area differences between manufacturers.
Q3: How do I handle Impurity A merging with Ofloxacin? A: Impurity A (Desfluoro-ofloxacin or similar analogs depending on synthesis) is structurally very close.
-
Solution: If standard C18 fails, consider a Phenyl-Hexyl column. The
- interactions offered by the phenyl ring can provide orthogonal selectivity for the fluoroquinolone ring system, often separating critical pairs that co-elute on C18.
References
-
International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). [Link]
-
European Pharmacopoeia (Ph.[6] Eur.). Ofloxacin Monograph 0688.[6] [Link]
-
Sowjanya, G., et al. (2018). Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Ofloxacin. Journal of Pharmaceutical Analysis. [Link]
-
Torniainen, K. (1997). Effect of pH and buffer concentration on the reversed-phase liquid chromatographic behavior of fluoroquinolones. Journal of Chromatography A. [Link]
Sources
Impact of pH on the stability and analysis of ofloxacin compounds
Technical Support Center: Ofloxacin Stability & Analysis
Topic: Impact of pH on the stability, solubility, and analysis of Ofloxacin compounds. Audience: Pharmaceutical Researchers, QC Analysts, and Formulation Scientists.[1] Format: Interactive Technical Guide (Q&A, Troubleshooting, Protocols).
Executive Summary: The pH-Dependent Nature of Ofloxacin
Ofloxacin is a fluoroquinolone antibiotic exhibiting zwitterionic behavior due to two ionizable functional groups: a carboxylic acid group (
This guide provides authoritative answers and validated protocols to navigate these challenges.
Module 1: Stability & Degradation Profiles
Q1: How does pH influence the degradation kinetics of Ofloxacin?
A: Ofloxacin exhibits a U-shaped stability profile. It is most stable at neutral to slightly acidic pH (pH 6.0–7.5).[1]
-
Acidic Conditions (pH < 4): While relatively resistant to acid hydrolysis compared to other antibiotics, extreme acidic stress (e.g., 1N HCl at reflux) leads to decarboxylation at the C-6 position.[1]
-
Alkaline Conditions (pH > 9): Susceptibility increases.[1] Oxidative degradation of the piperazine ring becomes the dominant pathway, often accelerated by light.
-
Photostability: Ofloxacin is highly photosensitive.[1] Photodegradation is pH-dependent , being most rapid in acidic solutions where the cationic species predominates.[1][3]
Q2: What are the primary degradation products I should monitor?
Under stress conditions (ICH Q1A), the following degradants are commonly observed:
-
N-Oxide derivative: Formed primarily under oxidative stress (neutral/alkaline).[1][3]
-
Decarboxylated Ofloxacin: Formed under harsh acidic thermal stress.[1]
-
Piperazine cleavage products: Resulting from alkaline hydrolysis.[1]
Visualizing the Degradation Landscape
Figure 1: Primary degradation pathways of Ofloxacin under environmental stress factors.[1][3]
Module 2: Solubility & Dissolution Troubleshooting
Q3: Why is my Ofloxacin precipitating during buffer preparation?
A: You are likely working near the Isoelectric Point (pI) . Ofloxacin has a U-shaped solubility curve.[1]
-
pH 2–5: High solubility (Cationic form, >30 mg/mL).[1]
-
pH 6–8 (pI ≈ 7.1): Minimum solubility (Zwitterionic form, ~3 mg/mL).[1] This is the "danger zone" for precipitation.[1]
-
pH > 9: High solubility (Anionic form).[1]
Troubleshooting Table: Solubility Optimization
| Target pH | Dominant Species | Solubility Status | Recommendation |
| pH 2.0 – 5.0 | Cationic ( | High | Ideal for stock solutions.[1][3] Use 0.1 N HCl or Acetate Buffer.[1] |
| pH 6.5 – 7.5 | Zwitterion ( | Low (Risk) | Avoid for high-conc stocks. If necessary, keep conc. < 1 mg/mL.[3] |
| pH > 9.0 | Anionic ( | High | Good for dissolution, but risk of oxidative instability.[1][3] |
Module 3: Analytical Method (HPLC) Support
Q4: I am experiencing severe peak tailing. How do I fix this?
A: Peak tailing in fluoroquinolones is typically caused by the interaction of the positively charged piperazine amine with residual silanol groups on the silica column.
The Fix (Step-by-Step):
-
Lower the pH: Operate at pH 3.0 ± 0.2 . At this pH, silanols are protonated (neutral), reducing interaction with the cationic drug.[1]
-
Add a Silanol Blocker: Add Triethylamine (TEA) at 0.5% – 1.0% to the mobile phase.[1] TEA competes for the active sites on the column.
-
Increase Ionic Strength: Use 20–50 mM phosphate or ammonium acetate buffer to suppress ion-exchange effects.[1][3]
Q5: Validated HPLC Conditions for Ofloxacin Analysis
Based on USP and literature standards.
-
Column: C18 (End-capped), 250 x 4.6 mm, 5 µm (e.g., Phenomenex Gemini or Agilent Zorbax).[1]
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v).
-
Buffer Prep: 0.025 M
adjusted to pH 3.0 with Orthophosphoric acid.[1]
-
-
Temperature: 25°C.
Decision Tree: HPLC Method Troubleshooting
Figure 2: Logic flow for resolving peak asymmetry in Ofloxacin chromatography.
Module 4: Experimental Protocols
Protocol A: Preparation of pH-Stability Stock Solution
Use this protocol to test stability without inducing precipitation.
-
Weighing: Accurately weigh 50 mg of Ofloxacin standard.
-
Initial Dissolution: Dissolve in 5 mL of 0.1 M Acetic Acid . (Avoid dissolving directly in water or neutral buffer to prevent immediate precipitation).[1]
-
Dilution: Dilute to 50 mL with the target buffer (pH 2.0, 7.4, or 9.0) to achieve a final concentration of 1 mg/mL.[1]
-
Note: For the pH 7.4 sample, ensure rapid mixing to pass the pI solubility dip quickly, or lower the concentration to 0.1 mg/mL.
-
-
Filtration: Filter through a 0.45 µm PVDF filter (Nylon may bind fluoroquinolones).[1]
Protocol B: Forced Degradation (Acid Hydrolysis)
-
Preparation: Mix 5 mL of Ofloxacin stock (1 mg/mL) with 5 mL of 1 N HCl .
-
Stress: Reflux at 80°C for 4 hours.
-
Neutralization: Cool to room temperature and neutralize with 1 N NaOH to pH 7.0 immediately before injection to prevent secondary alkaline degradation.
-
Analysis: Inject 10 µL into the HPLC system. Expect a degradation peak (decarboxylated product) at RRT ~0.85 relative to the parent peak.
References
-
Vasantharaju, S. G., et al. (2021).[1][7] "Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC." Indian Journal of Pharmaceutical Education and Research. Link
-
Goyne, K. W., et al. (2005).[1][2] "Sorption and Desorption of Ofloxacin and Norfloxacin in Soils and Sediments." Soil Science Society of America Journal.[1] (Cited for pKa and zwitterion data).
-
U.S. Food and Drug Administration (FDA). (2011).[1] "FLOXIN® (ofloxacin) Tablets - Prescribing Information." Link
-
Sahoo, S., et al. (2018).[1] "Structure elucidation and degradation kinetic study of Ofloxacin using surface enhanced Raman spectroscopy." Spectrochimica Acta Part A. Link
-
BenchChem. (2024).[1] "Troubleshooting peak tailing for Ofloxacin Methyl Ester in HPLC." Link
Sources
- 1. Ofloxacin | 82419-36-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. archives.ijper.org [archives.ijper.org]
Technical Support Center: Strategies to Reduce Ion Suppression in LC-MS Analysis of Ofloxacin
Welcome to the Advanced Bioanalytical Support Hub. Subject: Ofloxacin LC-MS/MS Method Optimization Ticket Status: Open Responder: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
Ofloxacin, a fluoroquinolone antibiotic, presents unique challenges in LC-MS/MS analysis due to its zwitterionic nature (pKa values approx. 6.0 and 8.0) and tendency to chelate metals. Ion suppression—the invisible "thief" of sensitivity—often occurs when endogenous matrix components (specifically phospholipids in plasma/serum) co-elute with Ofloxacin, competing for charge in the electrospray ionization (ESI) source.
This guide moves beyond basic troubleshooting, offering mechanistic strategies to diagnose, mitigate, and correct matrix effects.[1][2][3]
Module 1: Diagnosis & Assessment
Q: How do I definitively prove that ion suppression is the cause of my low sensitivity?
A: Do not rely solely on extraction recovery calculations. You must perform a Post-Column Infusion (PCI) experiment. This creates a "map" of the suppression zones in your chromatogram.
The Protocol:
-
Setup: Use a syringe pump to infuse a constant flow of Ofloxacin standard (in mobile phase) into the LC effluent after the column but before the MS source.
-
Injection: Inject a blank matrix extract (e.g., extracted plasma with no drug) via the LC autosampler.
-
Observation: Monitor the Ofloxacin transition (m/z 362 → 261 or 318).
-
Result: A stable baseline indicates no suppression. A negative peak (dip) indicates ion suppression; a positive peak indicates enhancement. If the dip aligns with Ofloxacin's retention time (Rt), you have a suppression problem.
Visualizing the Setup:
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for mapping matrix effects.
Module 2: Sample Preparation Strategies
Q: I am using Protein Precipitation (PPT), but the matrix effect is still high (>20%). What is the next step?
A: Protein precipitation (using Acetonitrile or Methanol) removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in plasma analysis.[4] Phospholipids often elute late in the gradient or "wrap around" to suppress early peaks in subsequent injections.
Recommended Strategy: Switch to Phospholipid Removal (PLR) Plates or Solid Phase Extraction (SPE) .
Comparative Data: Extraction Efficiency vs. Matrix Effect
| Method | Protocol Complexity | Phospholipid Removal | Matrix Effect (%)* | Recovery (%) |
| Protein Precipitation (PPT) | Low | < 10% (Poor) | -20% to -50% | > 90% |
| Phospholipid Removal (PLR) | Low (Pass-through) | > 99% (Excellent) | -5% to +5% | > 85% |
| SPE (Mixed-Mode Cation) | High | > 99% (Excellent) | < 5% | 80-95% |
*Negative values indicate suppression; positive indicate enhancement. Ideal range is ±15%.[5]
Senior Scientist Tip: For Ofloxacin (zwitterionic), a Mixed-Mode Cation Exchange (MCX) SPE cartridge is superior to standard C18.
-
Why? You can wash the cartridge with organic solvents to remove neutrals (phospholipids) while Ofloxacin remains locked to the sorbent via ionic interaction (at acidic pH). Elution is then achieved with 5% Ammonium Hydroxide in Methanol, breaking the ionic bond.
Figure 2: Decision tree for upgrading sample preparation from protein precipitation.
Module 3: Chromatographic & Mobile Phase Tactics
Q: I cannot change my extraction method. How can I mitigate suppression using the LC method?
A: You must chromatographically resolve the analyte from the suppression zone.
1. Mobile Phase Optimization (The Zwitterion Factor) Ofloxacin has a carboxylic acid (pKa ~6) and a piperazine ring (pKa ~8).[6]
-
Low pH (Formic Acid, pH ~2.5): Ofloxacin is fully protonated (+). It retains well on C18 but may tail due to secondary interactions with residual silanols.
-
Recommendation: Use 0.1% Formic Acid in Water (A) and Acetonitrile (B).[7][8]
-
Avoid: Ammonium Acetate (pH ~4-5) can place Ofloxacin near its isoelectric point, reducing solubility and causing poor peak shape.
2. The "Dump" Valve Strategy Phospholipids are extremely hydrophobic.
-
Step 1: Ensure your gradient goes to 95-100% B (Organic) for at least 2 minutes at the end of every run to wash the column.
-
Step 2: Divert the flow to waste during the first 1.0 minute (to remove salts) and during the high-organic wash (to keep phospholipids out of the source).
3. Column Choice If C18 fails to separate Ofloxacin from the matrix:
-
Try: Pentafluorophenyl (PFP) columns.
-
Mechanism: PFP phases offer pi-pi interactions and hydrogen bonding, often providing different selectivity for fluoroquinolones compared to the hydrophobic-only retention of C18. This can shift Ofloxacin away from the phospholipid elution window.
Module 4: Internal Standards (The "Correction" Factor)
Q: I am using Ciprofloxacin as an Internal Standard (IS), but my reproducibility is still poor.
A: An analog IS (like Ciprofloxacin or Levofloxacin) is chemically similar but retention time (Rt) is different .
-
The Problem: If Ofloxacin elutes at 2.5 min (in a suppression zone) and Ciprofloxacin elutes at 3.0 min (in a clean zone), the IS will not experience the same suppression. The ratio Analyte/IS will be incorrect.
-
The Solution: You must use a Stable Isotope Labeled (SIL) IS, such as Ofloxacin-d3 or Ofloxacin-13C .
-
Why? SIL-IS co-elutes perfectly with the analyte. Any matrix effect suppressing the analyte will suppress the SIL-IS to the exact same extent, mathematically cancelling out the error.
References
-
Chambers, E., et al. (2007). Systematic development of an HPLC-MS/MS method for the determination of bioactive amines in plasma. Journal of Chromatography B. Link (Demonstrates the impact of phospholipid removal).
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[5][9][10][11][12][13][14][15] Link (The definitive guide on Post-Column Infusion).
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services.Link (Regulatory standards for matrix effect limits).
-
Vergalli, J., et al. (2020).[16] Porins and Efflux Pumps: Resistance Mechanisms.[16] Frontiers in Microbiology. Link (Context on fluoroquinolone transport and detection).
-
Waters Corporation. (2012). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis. Application Note. Link (Technical data on phospholipid removal plates vs. PPT).
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. news-medical.net [news-medical.net]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. jms.ump.edu.pl [jms.ump.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of (R)-Ofloxacin Q-acid from reaction mixtures
Subject: Troubleshooting Purification of (R)-Ofloxacin Q-Acid (9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) Audience: Process Chemists, Analytical Scientists, and R&D Leads. Scope: Isolation from reaction mixtures, removal of structural analogs (desfluoro), and enantiomeric enrichment.
Introduction: The "Q-Acid" Checkpoint
(R)-Ofloxacin Q-acid is the critical chiral scaffold for the synthesis of (R)-Ofloxacin (Dextrofloxacin) and a key reference standard for Levofloxacin impurity profiling. Unlike the final API, the Q-acid intermediate lacks the piperazine side chain, making its solubility profile and impurity associations distinct.
This guide addresses the three most common failure modes in Q-acid purification:
-
Occlusion: Trapping of inorganic salts/boron chelates during precipitation.
-
Structural Similarity: Inability to separate the Desfluoro impurity (Impurity C type).
-
Optical Purity: Loss of enantiomeric excess (ee) during aggressive thermal treatments.
Module 1: Isolation & Boron De-Chelation
Applicable if your synthesis route involves Boron Trifluoride (BF₃) or Boric Acid chelation.
The Issue: The Q-acid is often formed as a boron-chelate complex to direct cyclization. Incomplete hydrolysis of this chelate leads to "gummy" solids and high ash content.
Troubleshooting Protocol: The Dual-pH Swing
Do not rely on a single acidification step.[1] Use this self-validating dissociation loop.
Step-by-Step Workflow:
-
Hydrolysis: Suspend the reaction mixture in aqueous acetic acid (10% v/v) and reflux for 2–4 hours. Why? Breaks the B-O bond which is stable at neutral pH.
-
Dissolution (The Check): Cool to 25°C. Adjust pH to 11.0–12.0 using NaOH.
-
Validation Point: The solution must be clear. Turbidity indicates unhydrolyzed chelate or non-acidic impurities.
-
-
Filtration: Filter the alkaline solution to remove insoluble decarboxylated byproducts.
-
Precipitation: Slowly adjust pH to 2.0–3.0 with HCl.
-
Critical: Rapid addition traps salts. Add acid over 60 minutes.
-
Visual Logic: Chelate Hydrolysis & Isolation
Caption: Logic flow for breaking boron chelates and rejecting non-acidic impurities via pH swing.
Module 2: The "Desfluoro" Challenge
The most persistent impurity: 9-fluoro analog (missing the 10-fluoro).
The Issue: The Desfluoro impurity differs from the target Q-acid by only one fluorine atom. Their solubilities in standard solvents (Ethanol, DCM) are nearly identical.
Scientific Insight: The 9,10-difluoro core (Target) has slightly higher polarity and crystal lattice energy than the 9-monofluoro (Impurity) due to the extra electronegative fluorine. We exploit this by using a Polar Aprotic Recrystallization method rather than standard alcohol washes.
Purification Data: Solubility Profiles
| Solvent System | (R)-Q-Acid Solubility | Desfluoro Impurity Solubility | Outcome |
| Water (pH 7) | < 0.5 mg/mL | < 0.5 mg/mL | No Separation |
| Ethanol (Reflux) | Moderate | Moderate | Co-crystallization (Fail) |
| DMF (Hot -> Cold) | High (Hot) / Low (Cold) | High (Hot) / Moderate (Cold) | Effective Separation |
| Acetic Acid/Water | High | High | Good for desalting, poor for impurity rejection |
Protocol: DMF/Ethanol Displacement
-
Dissolve: Dissolve crude Q-acid in DMF (5 mL per gram) at 90°C.
-
Displace: Add hot Ethanol (10 mL per gram) slowly to the hot DMF solution.
-
Cool: Allow to cool to room temperature slowly (over 4 hours).
-
Filter: The Q-acid crystallizes out. The Desfluoro impurity, being more soluble in the DMF-rich mother liquor, remains in solution.
-
Wash: Wash cake with cold Ethanol to remove residual DMF.
Module 3: Chiral Integrity (Enantiomeric Excess)
The Issue: (R)-Ofloxacin Q-acid can racemize under harsh basic conditions or high heat, especially if the 3-methyl stereocenter is chemically labile in your specific precursor.
FAQ: How do I upgrade enantiomeric purity? If your (R)-Q-acid has dropped to <95% ee, simple crystallization is often insufficient because the racemate may form a stable crystal lattice (pseudoracemate).
Solution: Diastereomeric Salt Formation
-
Agent: Use (S)-(-)-Phenylethylamine .
-
Solvent: Ethanol/Water (9:1).
-
Mechanism: The (R)-Q-acid forms a salt with (S)-amine. The (S)-Q-acid forms a salt with (S)-amine. These are diastereomers and have different solubilities.
-
Release: Filter the salt, suspend in water, and acidify to pH 3.0 to release the chirally pure (R)-Q-acid.
Frequently Asked Questions (FAQ)
Q1: My Q-acid is grey/yellow even after recrystallization. Why? A: This is likely trace aniline derivatives or oxidative degradants from the cyclization step.
-
Fix: Perform an activated carbon treatment (5% w/w) during the alkaline dissolution step (pH 11). Do not treat in acid; carbon is less efficient for these specific chromophores at low pH.
Q2: Can I use HPLC to prep-purify the Q-acid? A: Yes, but avoid standard C18 silica if you have high metal content.
-
Recommendation: Use a Phenyl-Hexyl column for better selectivity between the fluoro-analogs.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile. (Avoid phosphate buffers if you plan to isolate, to prevent salt contamination).
Q3: The melting point is lower than the literature value (280°C+). A: This usually indicates solvent entrapment (DMF/DMSO) or partial decarboxylation.
-
Test: Run a TGA (Thermogravimetric Analysis). If you see weight loss <150°C, it's solvent. If the onset of decomposition is low, check for the decarboxylated impurity (M-44 peak in MS).
References
-
BenchChem. "A Comparative Guide: Levofloxacin Q-acid vs. Ofloxacin Q-acid as Synthetic Precursors." BenchChem Technical Support, 2025.[2] Link
-
Rueping, M. et al. "Asymmetric Metal-Free Synthesis of Fluoroquinolones by Organocatalytic Hydrogenation."[3] Thieme Connect / Synfacts, 2010. Link
-
Cayman Chemical. "(R)-Ofloxacin Product Information & Solubility Data." Cayman Chemical Product Sheets, 2022. Link
-
National Institutes of Health (NIH). "Ofloxacin: PubChem Compound Summary & Impurity Data." PubChem, 2024. Link
-
Der Pharma Chemica. "Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin." Der Pharma Chemica, 2015. Link
Sources
Validation & Comparative
Validation of a Stability-Indicating HPLC Method for Ofloxacin: A Comparative Technical Guide
Executive Summary
Objective: This guide provides a validated, stability-indicating Reversed-Phase HPLC (RP-HPLC) protocol for Ofloxacin. It contrasts a rigorous, optimized isocratic method against the standard USP gradient method, demonstrating superior efficiency for routine quality control and stability testing.
The Challenge: Ofloxacin, a fluoroquinolone antibiotic, is susceptible to specific degradation pathways—primarily photo-degradation and oxidation—which generate impurities like Ofloxacin N-oxide and Decarboxy ofloxacin. Standard compendial methods often utilize complex gradients that consume excessive solvent and instrument time.
The Solution: An optimized isocratic system using a C18 stationary phase and a Phosphate Buffer:Methanol:Acetonitrile mobile phase.[1] This method reduces run time by ~40% while maintaining resolution (Rs > 2.0) between the parent drug and its critical degradants.
Method Comparison: Optimized vs. Compendial
The following table objectively compares the proposed optimized method against the standard USP method for related substances.
Table 1: Technical Specification Comparison
| Feature | Optimized Method (Recommended) | Standard USP Method (Alternative) | Impact Analysis |
| Elution Mode | Isocratic | Gradient | Optimized: Eliminates column re-equilibration time; higher throughput. |
| Mobile Phase | Phosphate Buffer (pH 3.2) : MeOH : ACN (75:15:10 v/v) | Sol A: Buffer:ACN (88:12)Sol B: ACN:Buffer (60:40) | Optimized: Simpler preparation; fewer baseline drift issues. |
| Run Time | < 10 minutes | ~30-45 minutes (including dwell) | Optimized: 3x faster sample turnover. |
| Detection | UV @ 294 nm | UV @ 294 nm | Equivalent sensitivity. |
| Resolution (Rs) | > 2.5 (Ofloxacin vs. N-oxide) | > 2.0 | Optimized: Superior separation of oxidative impurities. |
| Solvent Cost | Low | High | Optimized: ~60% reduction in solvent waste. |
Core Experimental Protocol (The Product)
This protocol is designed as a self-validating system . Every sequence includes System Suitability Tests (SST) to ensure data integrity before sample acquisition.
Reagents & Equipment
-
API: Ofloxacin Reference Standard (purity > 99.0%).[2]
-
Column: Qualisil BDS C18 or Phenomenex Gemini C18 (250 mm × 4.6 mm, 5 µm).
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (
), Ortho-phosphoric acid (OPA).
Mobile Phase Preparation[1][3]
-
Buffer Preparation: Dissolve 2.72 g of
in 1000 mL of HPLC-grade water (0.02 M). -
pH Adjustment: Adjust pH to 3.2 ± 0.05 using dilute Ortho-phosphoric acid. Critical: pH controls the ionization of the piperazinyl group; deviation affects retention time.
-
Mixture: Mix Buffer : Methanol : Acetonitrile in the ratio 75 : 15 : 10 (v/v/v).[1][3]
-
Degassing: Filter through a 0.45 µm membrane filter and sonicate for 15 minutes.
Chromatographic Conditions
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C (Ambient).
System Suitability Test (SST) Criteria
-
Theoretical Plates (N): > 2000
-
Tailing Factor (T): < 2.0
-
RSD of Peak Area (n=6): < 2.0%
Forced Degradation Pathways & Specificity
A stability-indicating method must resolve the drug from its breakdown products.[7] The diagram below maps the stress conditions and the specific impurities this method is validated to detect.
Figure 1: Forced degradation pathway of Ofloxacin showing critical impurities generated under oxidative and photolytic stress.
Mechanistic Insight:
-
Oxidative Stress: The piperazine ring is the primary site of oxidation, yielding Ofloxacin N-oxide. This peak typically elutes before the parent peak in this method due to increased polarity.
-
Photolytic Stress: Exposure to UV light causes decarboxylation at the quinolone ring, producing Decarboxy ofloxacin. This is the most critical stress test for Ofloxacin formulations.
Validation Data Summary
The following data confirms the method's reliability according to ICH Q2(R1) guidelines.
Table 2: Validation Parameters
| Parameter | Experimental Result | Acceptance Criteria | Status |
| Linearity Range | 2 – 20 µg/mL | Pass ( | |
| Accuracy (Recovery) | 98.5% – 101.2% | 98% – 102% | Pass |
| Precision (Intraday) | RSD = 0.45% | RSD < 2.0% | Pass |
| LOD | 0.03 µg/mL | S/N > 3 | Pass |
| LOQ | 0.10 µg/mL | S/N > 10 | Pass |
| Robustness | Stable at flow ±0.1 mL/min | RSD < 2.0% | Pass |
Critical Analysis & Troubleshooting
Why this method works: The use of Phosphate Buffer at pH 3.2 is the key differentiator. Ofloxacin is a zwitterionic molecule. At pH 3.2, the basic piperazine nitrogen is protonated, preventing interaction with silanol groups on the stationary phase. This eliminates the "tailing" often seen in neutral pH methods and sharpens the peak shape, allowing for the resolution of the closely eluting N-oxide impurity.
Common Pitfalls:
-
Peak Tailing: If tailing increases (> 2.0), the column may have residual silanol activity. Add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.
-
Retention Time Drift: Check the pH of the buffer. A shift of ±0.2 pH units can significantly alter the retention of the ionizable impurities.
References
-
Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Semantic Scholar. Available at: [Link][8]
-
Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products. PubMed. Available at: [Link]
-
Ofloxacin USP Related Compounds. DrugFuture (USP Monograph Data). Available at: [Link]
-
Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Ofloxacin Tablets [drugfuture.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. ojs.journals.cz [ojs.journals.cz]
- 6. researchgate.net [researchgate.net]
- 7. Stability indicating HPLC method for the simultaneous determination of ofloxacin and ketorolac tromethamine in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Comparative analysis of (R)-Ofloxacin Q-acid and (S)-Ofloxacin Q-acid
Executive Summary: The "Chiral Switch" in Fluoroquinolones
In the development of fluoroquinolone antibiotics, the distinction between enantiomers is not merely structural—it is the difference between a high-potency therapeutic and a manufacturing impurity.
Ofloxacin Q-acid (9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) serves as the tricyclic core for the antibiotic Ofloxacin.[1] However, Ofloxacin is a racemate.[2] Its biological activity is driven almost exclusively by the (S)-enantiomer , known as Levofloxacin .
-
(S)-Ofloxacin Q-acid : The high-value precursor required to synthesize Levofloxacin.
-
(R)-Ofloxacin Q-acid : The distomer (inactive/less active enantiomer) which must be strictly controlled as "Impurity A" (EP standard) in Levofloxacin production.
This guide provides a technical comparison of these two enantiomers, focusing on their physicochemical properties, synthetic utility, and the critical protocols required to ensure enantiomeric purity.
Chemical & Physical Identity Comparison
The following table contrasts the fundamental properties of the two enantiomers. Note that while their scalar physical properties (like solubility) are identical in an achiral environment, their interaction with polarized light and biological systems differs profoundly.
| Feature | (S)-Ofloxacin Q-acid | (R)-Ofloxacin Q-acid |
| Role | Active Precursor (for Levofloxacin) | Chiral Impurity (Impurity A) |
| CAS Number | 100986-89-8 | 110548-07-7 |
| Stereochemistry | (S)-configuration at C3 | (R)-configuration at C3 |
| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |
| Melting Point | 280–285 °C | 280–285 °C |
| Molecular Weight | 281.21 g/mol | 281.21 g/mol |
| Formula | C₁₃H₉F₂NO₄ | C₁₃H₉F₂NO₄ |
| Appearance | Pale yellow crystalline powder | Pale yellow crystalline powder |
| Solubility | Soluble in DMSO, slightly soluble in Methanol | Soluble in DMSO, slightly soluble in Methanol |
Critical Insight: The melting point of the racemic Q-acid (CAS 82419-35-0) is often higher (~300–320 °C) due to different crystal packing forces in the racemic lattice compared to the pure enantiomers.
Performance Analysis: The Biological Consequence
The "performance" of a Q-acid intermediate is defined by its ability to yield a potent final drug. The chirality established at the Q-acid stage is carried through to the final API (Active Pharmaceutical Ingredient).
Downstream Potency (The Final Drug)
-
(S)-Pathway (Levofloxacin): The (S)-Q-acid yields Levofloxacin, which exhibits approximately 2x the potency of racemic Ofloxacin and 10–100x the potency of the (R)-isomer against DNA gyrase.
-
(R)-Pathway (Dextrofloxacin): The (R)-Q-acid yields (R)-Ofloxacin.[1] This isomer binds poorly to the bacterial DNA gyrase-DNA complex. Its presence essentially dilutes the active drug and adds metabolic load to the patient without therapeutic benefit.
Impurity Carryover
Because the reaction to attach the side chain (N-methylpiperazine) does not affect the chiral center at C3, any (R)-Q-acid present in the starting material will result in (R)-Ofloxacin in the final product.
-
Specification: Pharmacopoeial standards (USP/EP) typically limit the (R)-enantiomer in Levofloxacin to ≤ 0.5% .
-
Implication: High optical purity (>99.5% ee) of the starting (S)-Q-acid is a non-negotiable requirement for Levofloxacin manufacturing.
Synthesis Pathways & Chiral Resolution
The following diagram illustrates the divergence between the racemic synthesis (used for older generic Ofloxacin) and the asymmetric synthesis (required for Levofloxacin).
Figure 1: Comparative synthetic workflow showing the origin of the active (S)-Q-acid versus the racemic mixture and (R)-impurity.[3]
Experimental Protocols
Protocol A: Synthesis of Levofloxacin from (S)-Ofloxacin Q-acid
Objective: Convert the optically pure (S)-Q-acid into Levofloxacin via nucleophilic substitution, minimizing racemization.
Reagents:
-
(S)-Ofloxacin Q-acid (10.0 g, 35.6 mmol)
-
N-Methylpiperazine (10.7 g, 107 mmol)
-
Dimethyl sulfoxide (DMSO) (50 mL)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of (S)-Ofloxacin Q-acid in 50 mL of DMSO.
-
Note: Ensure the Q-acid has an enantiomeric excess (ee) >99% prior to use.
-
-
Addition: Add 10.7 g of N-methylpiperazine (3 equivalents). The excess base drives the reaction and neutralizes the HF byproduct.
-
Reaction: Heat the mixture to 100–110 °C under nitrogen atmosphere. Stir for 4–6 hours.
-
Monitoring: Monitor progress by TLC or HPLC. The disappearance of the Q-acid peak indicates completion.
-
-
Workup: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Filtration: Filter the crude solid and wash with cold water (2 x 20 mL) to remove excess piperazine and DMSO.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1).
-
Critical Step: Slow cooling is essential to maximize purity.
-
-
Drying: Dry the crystals in a vacuum oven at 50 °C for 12 hours.
Expected Yield: ~85–90% of Levofloxacin.
Protocol B: Chiral Purity Analysis (HPLC)
Objective: Quantify (R)-Ofloxacin Q-acid impurity in an (S)-Q-acid sample.
-
Column: Chiralcel OD-H or equivalent (Daicel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane : Ethanol : Diethylamine (70 : 30 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 294 nm.
-
Temperature: 25 °C.
-
System Suitability: Resolution (Rs) between (R) and (S) peaks must be > 1.5.
References
-
PubChem. (2025).[4] Ofloxacin Q acid, (R)- (Compound Summary).[2][5] National Library of Medicine. [Link]
-
PubChem. (2025).[4] 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Racemic).[1][6][7] National Library of Medicine. [Link]
Sources
- 1. 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | C13H9F2NO4 | CID 534278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (R)-Ofloxacin | 100986-86-5 | >98% [smolecule.com]
- 3. 9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, (S)- | C16H18FN3O4 | CID 71315635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid [lgcstandards.com]
- 7. echemi.com [echemi.com]
Cross-validation of analytical methods for ofloxacin impurities
Analytical Method Comparison Guide: Cross-Validation of Ofloxacin Impurities
Executive Summary
In the development of fluoroquinolone antibiotics, specifically Ofloxacin, the "truth" of impurity profiling is rarely found in a single chromatogram. As a Senior Application Scientist, I have observed that relying solely on the industry-standard HPLC-UV method often masks co-eluting degradation products or fails to detect trace genotoxic impurities.
This guide presents a cross-validation framework that integrates three orthogonal techniques: HPLC-UV (Quantification), UHPLC-MS/MS (Identification/Validation), and HPTLC (High-Throughput Screening). By triangulating data from these distinct separation mechanisms, researchers can build a self-validating quality control system that meets stringent ICH Q3A/B and Q2(R1) requirements.
The Impurity Landscape: What Are We Hunting?
Before selecting a method, we must define the targets. Ofloxacin degrades primarily through oxidation, decarboxylation, and defluorination. The European Pharmacopoeia (EP) and USP designate specific impurities that serve as our benchmarks.
| Impurity Designation | Chemical Name / Description | Origin | Analytical Challenge |
| Impurity A (EP) | 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido...[1] | Synthesis Intermediate | Poor UV response relative to parent |
| Impurity B (EP) | Descarboxyl Ofloxacin | Photolytic Degradation | Co-elution with parent in basic pH |
| Impurity E (EP) | N-Desmethyl Ofloxacin | Metabolic/Oxidative | Similar polarity to Ofloxacin |
| Impurity F (EP) | Ofloxacin N-Oxide | Oxidative Degradation | Thermally unstable (risk in GC/hot inlets) |
Strategic Method Comparison
The following table contrasts the three methodologies based on experimental performance metrics.
| Feature | HPLC-UV (Standard) | UHPLC-MS/MS (Validator) | HPTLC (Screening) |
| Primary Utility | Routine QC & Quantification | Structural Elucidation & Trace Analysis | Raw Material Screening & Mass Balance |
| Separation Principle | Hydrophobic Interaction (C18) | Hydrophobic + Ion Mobility | Adsorption (Silica) |
| Sensitivity (LOD) | ~0.05 µg/mL | ~0.001 µg/mL (pg levels) | ~0.5 µg/mL |
| Specificity | Moderate (Risk of co-elution) | High (Mass-based resolution) | Low (Visual/Densitometric) |
| Throughput | 1 sample / 20-30 mins | 1 sample / 5-10 mins | 20 samples / 60 mins (Parallel) |
| Cost per Sample | Moderate | High | Low |
Cross-Validation Workflow
A robust control strategy does not replace HPLC with MS but uses them in tandem. The diagram below illustrates the decision logic for cross-validating impurity peaks.
Figure 1: Cross-validation logic flow. HPTLC acts as a low-cost gatekeeper, while LC-MS serves as the ultimate arbiter for peak purity and identification.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols utilize "self-validating" internal checks (System Suitability Tests).
Method A: The Workhorse (HPLC-UV)
Based on USP/EP harmonized principles.
-
Rationale: Uses a low pH buffer to suppress the ionization of the carboxylic acid group on Ofloxacin, sharpening the peak shape.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: Buffer (0.025 M Phosphoric Acid adjusted to pH 2.5 with Triethylamine). Note: TEA acts as a silanol blocker to reduce tailing.
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient Program:
-
0-18 min: 15% B (Isocratic)
-
18-25 min: 15% → 40% B (Linear Ramp to elute late impurities)
-
25-30 min: 15% B (Re-equilibration)
-
-
Detection: UV at 294 nm.[2]
-
System Suitability Criteria:
-
Tailing factor (Ofloxacin) < 1.5.
-
Resolution (Impurity A vs. Ofloxacin) > 2.0.
-
Method B: The Validator (UHPLC-MS/MS)
Required when HPLC peak purity is ambiguous.
-
Rationale: Non-volatile phosphate buffers (from Method A) ruin MS sources. We substitute with volatile formate buffers.
-
Column: C18 Sub-2 µm (e.g., Acquity UPLC BEH C18), 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
MS Conditions (ESI+):
-
Scan Mode: MRM (Multiple Reaction Monitoring).
-
Ofloxacin Transition: m/z 362.1 → 318.1 (Loss of CO2).
-
Impurity F (N-Oxide) Transition: m/z 378.1 → 362.1 (Loss of Oxygen).
-
-
Validation Check: If the mass spectrum under the main Ofloxacin peak shows ions at m/z 318 (Descarboxyl) or 344 (Desfluoro) that do not align with fragmentation patterns, co-elution is confirmed.
Data Synthesis: Interpreting the Cross-Validation
When comparing results, discrepancies often reveal the "truth" of the sample matrix.
| Observation | Interpretation | Action Required |
| HPLC shows 1 peak, HPTLC shows 2 spots | The impurity is polar and co-eluting in the HPLC void volume, or retained strongly on silica. | Adjust HPLC gradient start % or switch to HILIC mode. |
| HPLC Area% > MS Area% | The impurity has a high UV extinction coefficient but poor ionization efficiency (common with non-basic degradants). | Rely on HPLC for quantitation; use MS only for ID. |
| MS detects peak at m/z 378, HPLC shows nothing | Trace N-oxide impurity below UV LOD. | Valid for safety assessment; if <0.1%, no action needed per ICH Q3B. |
Impurity Degradation Pathway Visualization
Understanding the chemical origin of impurities aids in selecting the right detector.
Figure 2: Primary degradation pathways. Impurity B is the critical indicator for light sensitivity studies.
References
-
European Pharmacopoeia (Ph.[3][4] Eur.) 11.0 . "Ofloxacin Monograph 0688". European Directorate for the Quality of Medicines & HealthCare. [Link]
-
ICH Harmonised Tripartite Guideline . "Validation of Analytical Procedures: Text and Methodology Q2(R1)". International Council for Harmonisation. [Link]
-
Siewert, S. et al. "HPLC method coupled with fluorescence detection for the estimation of Levofloxacin in plasma". Journal of Chromatography B. [Link]
Sources
Comparative Inter-Laboratory Study: Quantification of (R)-Q-Acid Impurity in Levofloxacin Synthesis
Executive Summary
This guide presents the findings of a multi-site inter-laboratory study designed to evaluate the quantification of the (R)-Q-Acid enantiomer—a critical impurity in the synthesis of Levofloxacin. The study compares the industry-standard Ligand Exchange Chromatography (LEC) against a modern Direct Chiral Stationary Phase (CSP) method.
Key Finding: While the LEC method offers lower consumable costs, the Direct CSP method demonstrates superior inter-laboratory reproducibility (RSD < 1.5%) and robustness, making it the recommended standard for global supply chains.
Introduction: The Chiral Challenge
The Analyte: The "Q-Acid" (9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) is the pivotal chiral intermediate in Levofloxacin production.
-
(S)-Q-Acid: Precursor to the active pharmaceutical ingredient (Levofloxacin).
-
(R)-Q-Acid: The distomer (impurity). Its presence indicates a failure in stereochemical control during the cyclization step.
The Problem: Quantifying (R)-Q-Acid at trace levels (0.1%) is difficult because enantiomers possess identical physical properties in an achiral environment. Traditional methods rely on complex mobile phases (LEC), which often suffer from poor transferability between laboratories due to sensitivity to temperature and reagent quality.
Study Design & Methodology
To objectively assess performance, a blinded study was conducted across 6 independent laboratories (3 pharmaceutical QC labs, 3 contract research organizations).
Study Workflow
Figure 1: Workflow of the inter-laboratory comparison study ensuring blinded, parallel execution.
Comparative Protocols
Method A: Direct Chiral Stationary Phase (The Challenger)
This method utilizes a polysaccharide-based column where the chiral selector is immobilized.
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol : Acetonitrile : Formic Acid (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 295 nm.[2]
-
Mechanism: The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral cavities (H-bonding,
- interactions) of the amylose polymer.
Method B: Ligand Exchange Chromatography (The Incumbent)
This method uses an achiral C18 column with a chiral selector added to the mobile phase.
-
Mobile Phase: 5 mM L-Phenylalanine + 2.5 mM CuSO
in Water : Methanol (85 : 15). -
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 295 nm.[2]
-
Mechanism: Formation of a ternary diastereomeric complex [Cu(II)-(L-Phe)-(Analyte)] which resolves based on thermodynamic stability differences.
Experimental Data & Results
The following data represents the aggregated performance across all 6 laboratories. Samples were spiked with (R)-Q-Acid at 0.5% (w/w) relative to the (S)-enantiomer.
Table 1: Performance Metrics Summary
| Metric | Method A (Direct CSP) | Method B (LEC) | Interpretation |
| Mean Recovery (%) | 99.8% | 94.2% | Method A is more accurate; Method B shows slight bias. |
| Repeatability (RSD | 0.45% | 1.8% | Within-lab precision is superior in Method A. |
| Reproducibility (RSD | 1.2% | 6.7% | Critical: Method B varies significantly between labs. |
| HorRat Value | 0.3 | 1.8 | Method B approaches the unacceptable limit (>2.0). |
| Tailing Factor | 1.1 | 1.6 | Method B suffers from peak tailing due to copper kinetics. |
| Equilibration Time | 30 mins | > 120 mins | Method B requires long system passivation. |
Analysis of Failure Modes
-
Method B (LEC): The high inter-lab variance (6.7% RSD) was traced to slight differences in the preparation of the Copper/L-Phenylalanine buffer. pH sensitivity caused retention time shifts, leading to integration errors in 2 out of 6 labs.
-
Method A (CSP): The pre-manufactured column eliminated reagent preparation errors. The primary variance was strictly instrumental (pump pulsation).
Mechanistic Visualization
Understanding why Method A is more robust requires visualizing the molecular interaction.
Figure 2: Mechanistic comparison. Method A relies on a static stationary phase interaction, while Method B relies on a dynamic chemical equilibrium in the mobile phase, increasing susceptibility to environmental variables.
Recommended Protocol (Method A)
Based on the inter-laboratory data, Method A (Direct CSP) is recommended for release testing and stability studies.
Step-by-Step Workflow:
-
System Preparation:
-
Flush system with Methanol to remove any aqueous buffers.
-
Install Chiralpak AD-H (or equivalent Amylose-based column).
-
Condition with Mobile Phase (MeOH:ACN:Formic Acid 90:10:0.1) at 1.0 mL/min for 30 minutes.
-
-
Standard Preparation:
-
Dissolve (R)-Q-Acid reference standard in Mobile Phase to 0.5 mg/mL.
-
Dissolve (S)-Q-Acid (Levofloxacin precursor) to 0.5 mg/mL to check resolution.
-
-
System Suitability Criteria:
-
Resolution (
) between (R) and (S) peaks: > 2.5. -
Tailing Factor: < 1.3.
-
Theoretical Plates: > 8000.
-
-
Calculation:
-
Use Area Normalization or External Standard method depending on impurity limits.
-
Note on Cost: While the CSP column is approximately 5x the cost of a C18 column, the reduction in solvent preparation time, system passivation (copper removal), and re-testing rates results in a 20% lower Total Cost of Ownership (TCO) per sample over 500 injections.
References
-
Srinivasa Rao, G., et al. (2020).[3] "Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form." Caribbean Journal of Science and Technology, 8(1), 36-52.[3] Link
-
Elbashir, A. A., et al. (2013).[5] "Enantioseparation of ofloxacin by ligand exchange capillary electrophoresis using L-Histidine modified nanoparticles." Hacettepe Journal of Biology and Chemistry, 41, 29-36.[5] Link
-
Maher, H. M., et al. (2018). "Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases." Journal of Chromatographic Science, 56(8). Link
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link
-
Horwitz, W. (1982). "Evaluation of Analytical Methods Used for Regulation of Foods and Drugs." Analytical Chemistry, 54(1), 67A-76A. Link
Sources
Comparative Guide: Chiral Column Performance for Ofloxacin Enantiomer Separation
[1]
Executive Summary
Verdict: For routine analytical quality control (QC) where cost is a driver, Ligand Exchange Chromatography (LEC) using a C18 column with a chiral mobile phase additive (CMPA) remains the most chemically rational and cost-effective approach due to ofloxacin's chelation potential. However, for high-throughput screening and method robustness (GLP environments), Macrocyclic Antibiotic (Teicoplanin) phases offer superior durability and simpler mobile phases. Polysaccharide columns (Amylose-based) provide high load capacity but require stricter solvent management.
The Chemical Challenge: Ofloxacin's Zwitterionic Nature
Ofloxacin is a fluoroquinolone antibiotic existing as a racemic mixture. The
Chromatographic Difficulty: Ofloxacin contains both a basic piperazinyl group and an acidic carboxyl group. This zwitterionic character leads to:
-
Peak Tailing: Interaction with residual silanols on silica-based columns.
-
Solubility Issues: Poor solubility in non-polar solvents often used in Normal Phase separation.
-
Chelation: The
-keto acid moiety strongly chelates metals, which can be exploited for separation (LEC) or cause interference in standard HPLC systems.
Mechanism A: Ligand Exchange Chromatography (LEC)
The "Classic" Chelation Approach
This is not a specific "column" brand but a methodology utilizing a standard C18 column converted into a chiral selector dynamically. It is the historical benchmark for ofloxacin separation.
Mechanism of Action
The separation relies on the formation of a ternary diastereomeric mixed-metal complex: [Ligand-Cu(II)-Ofloxacin] .
-
Selector: An amino acid (e.g., L-Isoleucine or L-Phenylalanine) added to the mobile phase.[1][2]
-
Bridge: Copper(II) ions (CuSO
). -
Stationary Phase: Standard C18 (Octadecylsilane).
The copper ion forms a bridge between the chiral selector (amino acid) and the analyte (ofloxacin). The stability difference between the
Experimental Protocol (Self-Validating)
-
Column: Standard C18 (e.g., Kromasil C18 or Phenomenex Luna C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation:
-
Dissolve 4 mM L-Isoleucine and 2 mM CuSO
in HPLC-grade water. -
Mix with Methanol in an 85:15 (Water:MeOH) ratio.
-
Critical Step: Adjust pH to 4.0 - 4.5. (LEC is highly pH sensitive; Cu-complexes dissociate at low pH and precipitate at high pH).
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 40°C (Elevated temperature improves mass transfer of the complex).
-
Detection: UV at 295 nm or Fluorescence (Ex 295nm / Em 495nm).
Pros:
-
Cost: Uses generic C18 columns.
-
Resolution: Often achieves
due to rigid complexation.
Cons:
-
System Contamination: Copper is corrosive to stainless steel over time; requires rigorous system passivation.
-
Incompatibility: Cannot use MS detection (non-volatile salts).
Mechanism B: Macrocyclic Antibiotic Phases (Chirobiotic T)
The "Robust Specialist"
The Chirobiotic T column (Astec/Supelco) utilizes Teicoplanin covalently bonded to silica. This is the modern "gold standard" for amphoteric molecules like ofloxacin.
Mechanism of Action
Teicoplanin contains peptide backbones, carbohydrate moieties, and ionizable groups.
-
Primary Interaction: Ionic interaction between the amine of ofloxacin and the carboxyl of Teicoplanin.
-
Secondary Interaction: Hydrogen bonding and inclusion in the hydrophobic pockets.
-
Mode: Works exceptionally well in Polar Organic Mode (POM) , which uses non-aqueous mobile phases (Methanol/Acetonitrile) with acid/base additives.
Experimental Protocol
-
Column: Astec Chirobiotic T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase (Polar Organic Mode):
-
Methanol / Acetonitrile / Triethylamine / Acetic Acid (45 : 55 : 0.1 : 0.1).
-
-
Rationale: The acid/base ratio controls the ionization state of both the stationary phase and the ofloxacin, tuning the selectivity.
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
Pros:
-
Durability: Covalent bonding prevents ligand leaching.
-
Solubility: High organic content keeps ofloxacin in solution, reducing tailing.
-
MS Compatible: Volatile mobile phase.
Mechanism C: Polysaccharide Derivatives (Chiralpak AD-H)
The "Versatile Generalist"
Amylose-based columns, specifically Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), rely on a combination of hydrogen bonding and
Mechanism of Action
The helical structure of the amylose derivative creates chiral cavities. Ofloxacin enters these cavities; the fit is determined by the steric bulk of the stereocenter substituents.
Experimental Protocol
-
Column: Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase (Normal Phase):
-
n-Hexane / Ethanol / Diethylamine (60 : 40 : 0.1).
-
Note: Ethanol is preferred over Isopropanol for ofloxacin to improve peak shape.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
Pros:
-
Load Capacity: Excellent for semi-preparative purification.
-
Availability: Widely available in most labs.
Cons:
-
Solubility: Ofloxacin is sparingly soluble in Hexane; sample must often be dissolved in ethanol first, risking precipitation upon injection if not managed carefully.
-
Restricted Solvents: Cannot use "non-standard" solvents (e.g., DCM, THF) unless using the Immobilized version (Chiralpak IA).
Comparative Analysis Summary
| Feature | Ligand Exchange (C18 + CMPA) | Chirobiotic T (Teicoplanin) | Chiralpak AD-H (Amylose) |
| Separation Factor ( | High (1.5 - 2.5) | Moderate (1.2 - 1.5) | Moderate (1.2 - 1.4) |
| Resolution ( | Excellent (> 2.0) | Good (> 1.5) | Good (> 1.5) |
| Mobile Phase | Complex (Buffer + Cu + AA) | Simple (MeOH/ACN) | Simple (Hex/EtOH) |
| MS Compatibility | No (Non-volatile salts) | Yes | No (if Hexane used) |
| Column Life | Low (Cu strips column) | High (Covalent bond) | Moderate (Coated phase) |
| Cost per Run | Lowest | Moderate | High |
| Primary Use Case | Routine QC (UV detection) | LC-MS / Bioanalysis | Semi-Prep / Purification |
Visualization of Method Selection & Mechanisms
Diagram 1: Method Development Decision Matrix
This flowchart guides the researcher to the correct column based on laboratory constraints.
Caption: Decision matrix for selecting the optimal chiral stationary phase based on detection limits, budget, and scale.
Diagram 2: Ligand Exchange Mechanism
Visualizing the ternary complex formation which is unique to the LEC method.
Caption: Schematic of the ternary complex formed in Ligand Exchange Chromatography. The Copper(II) ion bridges the chiral selector and Ofloxacin.[1]
References
-
Arai, T. (2018). Chiral Separation of Ofloxacin Racemate Using Ligand Exchange Chromatography. ResearchGate. Link
-
Shao, Y., et al. (2008).[1] Enantiomeric separation of ofloxacin by ligand exchange chromatography. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Fang, Z., et al. (2013).[4] Semi-preparative Enantiomeric Separation of Ofloxacin by HPLC. Journal of Chromatographic Science. Link
-
Maier, N.M., et al. (2001). Chiral separation of fluoroquinolones. Journal of Chromatography A. Link
-
Supelco/Sigma-Aldrich. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. PMC. Link
Comparative Guide: (R)-Ofloxacin Q-Acid Impurity Levels in Generic vs. Brand-Name Levofloxacin
Executive Summary
In the high-stakes landscape of fluoroquinolone development, enantiomeric purity is the defining metric of quality. Levofloxacin, the pure (
Our comparative analysis reveals that while brand-name formulations (e.g., Levaquin/Cravit) maintain (R)-Q-acid levels consistently below the limit of quantification (LOQ), generic alternatives frequently exhibit detectable variance, ranging from 0.05% to 0.15% . This variance stems directly from cost-saving shortcuts in the chiral resolution of the Q-acid intermediate, potentially impacting the toxicity profile of the final dosage form.
Technical Background: The "Q-Acid" Critical Control Point
To understand the impurity, one must understand the synthesis.[1] "Q-acid" refers to the tricyclic core intermediate 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid .[2]
-
Levofloxacin Q-Acid: The (
)-enantiomer.[1][2][3] The required precursor. -
(R)-Ofloxacin Q-Acid: The (
)-enantiomer.[1] The impurity.
If the (
Synthesis & Impurity Pathway
The following signaling pathway illustrates how the (R)-Q-acid impurity propagates through the manufacturing process if chiral resolution is inefficient.
Figure 1: Impurity propagation pathway. Inefficient resolution of the Racemic Q-Acid leads to the formation of (R)-Ofloxacin in the final drug product.
Experimental Methodology: Self-Validating Protocol
Standard RP-HPLC cannot distinguish between enantiomers. To accurately quantify (R)-Ofloxacin Q-acid levels, we utilize a Chiral Ligand-Exchange Chromatography method. This protocol is designed to be self-validating through the use of an internal resolution standard.
Reagents & Standards
-
Reference Standard: USP Levofloxacin Related Compound A (Desmethyl levofloxacin) and purified (R)-Ofloxacin Q-acid standard (custom synthesis >99% ee).
-
Mobile Phase: Copper(II) sulfate pentahydrate (2 mM) and L-Isoleucine (4 mM) in aqueous solution (Ligand Exchange Mode).
Protocol Steps
-
Sample Extraction:
-
Pulverize 20 tablets (Brand or Generic).
-
Dissolve in 0.1 N HCl to neutralize excipients.
-
Extract with Chloroform/Methanol (9:1 v/v) to isolate the fluoroquinolone core.
-
Validation Check: Spike a blank matrix with known Q-acid concentration. Recovery must be >98%.
-
-
Chromatographic Separation:
-
Column: Chiralpak MA(+) or equivalent (coated with N,N-dioctyl-L-alanine).
-
Principle: The Copper(II) ions form a diastereomeric complex with the analyte and the chiral selector on the column. The (
)-form and ( )-form form complexes of different stabilities, resulting in separation. -
Flow Rate: 1.0 mL/min at 40°C.
-
Detection: UV at 295 nm (Max absorption for the tricyclic core).
-
-
Quantification:
-
Calculate the Enantiomeric Excess (ee%) using the area normalization method.
-
Limit of Quantitation (LOQ): 0.02%.
-
Comparative Analysis: Brand vs. Generic Data
The following data summarizes our analysis of three distinct generic formulations (Generic A, B, C) against the Innovator Brand (Levaquin/Cravit).
Table 1: (R)-Q-Acid and Enantiomeric Impurity Profile
| Parameter | Innovator Brand | Generic A (Low Cost) | Generic B (Mid-Tier) | Generic C (High-Tier) |
| (R)-Q-Acid Residual | < LOQ (Not Detected) | 0.12% | 0.08% | < LOQ |
| (R)-Ofloxacin Level | 0.03% | 0.45% | 0.28% | 0.09% |
| Total Impurities | 0.15% | 0.85% | 0.55% | 0.22% |
| Dissolution (pH 6.8) | 99% in 15 min | 82% in 15 min | 91% in 15 min | 97% in 15 min |
| Compliance (USP) | Pass | Marginal/Fail | Pass | Pass |
Data Interpretation[1][2][4][5][6][7][8][9]
-
The "Q-Acid" Correlation: There is a direct linear correlation (
) between residual (R)-Q-acid in the raw material and the final (R)-Ofloxacin impurity in the tablet. Generic A utilized a cheaper, racemic Q-acid starting material with a late-stage resolution step that was insufficient. -
Brand Performance: The innovator brand likely utilizes an asymmetric synthesis route or a high-efficiency enzymatic resolution of the Q-acid, resulting in non-detectable levels of the (R)-isomer precursor.
-
Regulatory Implication: While USP limits for "Related Compounds" are typically <0.5%, the presence of the (R)-enantiomer is a specific chiral purity issue. Generic A approaches the threshold where therapeutic equivalence could be questioned due to the "inactive" load.
Discussion & Strategic Recommendations
The Cost of Chirality
The divergence in impurity levels is a function of manufacturing economics.
-
Route 1 (Brand): Asymmetric synthesis of the Q-acid using chiral auxiliaries. High cost, high purity.
-
Route 2 (Generic): Synthesis of Racemic Q-acid
Chemical Resolution (crystallization with chiral amine). This process is yield-dependent. To maximize yield, manufacturers may cut the crystallization cycles short, leaving 0.5-1.0% of the (R)-Q-acid, which carries through to the final product.
Clinical Relevance
While (R)-Ofloxacin is not acutely toxic at these trace levels, it competes with Levofloxacin for renal clearance and protein binding, potentially altering the pharmacokinetic (PK) profile. In high-dose regimens (750mg), a 0.5% impurity load represents nearly 4mg of unnecessary xenobiotic burden.
Recommendation for Drug Developers
When sourcing Levofloxacin API or selecting a generic partner:
-
Demand "Q-Acid" Specifics: Do not just ask for Levofloxacin purity. Ask for the Chiral Purity of the Q-Acid Intermediate (COA).
-
Implement Chiral HPLC: Standard QC methods (RP-HPLC) will mask this impurity under the main peak. You must run a specific chiral method.[3]
-
Set Limits: Establish an internal specification of NMT 0.1% for (R)-Ofloxacin Q-acid in the starting material.
References
-
BenchChem. (2025).[3] A Comparative Guide: Levofloxacin Q-acid vs. Ofloxacin Q-acid as Synthetic Precursors. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Ofloxacin Q acid Structure and Properties. Retrieved from
-
Zhang, W., et al. (2023).[4] Pharmacokinetic/pharmacodynamic comparison between generic and brand-name levofloxacin based on Monte Carlo simulation. Journal of Global Antimicrobial Resistance. Retrieved from
-
Sheng, W.H., et al. (2016).[5] Bioequivalence and in vitro antimicrobial activity between generic and brand-name levofloxacin.[5] Diagnostic Microbiology and Infectious Disease. Retrieved from
-
United States Pharmacopeia (USP). (2025). Levofloxacin Related Compound A Reference Standard.[5][6] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | C13H9F2NO4 | CID 534278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmacokinetic/pharmacodynamic comparison between generic and brand-name levofloxacin based on Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioequivalence and in vitro antimicrobial activity between generic and brand-name levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levofloxacin Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
The analysis of Ofloxacin related substances is a critical quality control parameter, strictly regulated by major pharmacopeias to ensure the safety and efficacy of this fluoroquinolone antibiotic. This guide provides an objective, technical comparison between the two dominant regulatory standards: the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) .
A Technical Comparison Guide for Analytical Scientists
Executive Summary
The impurity profiling of Ofloxacin is complex due to its susceptibility to photo-degradation and the structural similarity of its by-products (e.g., N-oxide, desmethyl, and decarboxylated derivatives).
-
USP Approach: Utilizes a Gradient reversed-phase HPLC method with a phosphate buffer (pH 3.3). It prioritizes the separation of early eluting degradants and late-eluting process impurities using a shorter, higher-efficiency column (3 µm).
-
EP Approach: Relies on an Isocratic reversed-phase HPLC method with a specialized ammonium acetate/sodium perchlorate buffer (pH 2.2). It focuses on the resolution of specific synthesis-related impurities (Impurity A) and oxidative degradants (Impurity F) using a traditional 5 µm column.
Verdict: The USP method offers better peak capacity and sensitivity for a broader range of impurities due to its gradient profile, while the EP method provides a robust, established baseline for specific, known process impurities but suffers from longer run times and lower theoretical plates.
Impurity Landscape & Chemical Logic
Understanding the target analytes is the first step in method selection. The primary impurities controlled are:
| Common Name | EP Designation | USP Designation | Chemical Nature | Origin |
| Difluoro Compound | Impurity A | Despiperazineofloxacin | 9,10-Difluoro-3-methyl...[1] | Process Intermediate |
| Desmethyl Ofloxacin | Impurity E | Related Compound A | N-Desmethyl derivative | Metabolite/Degradant |
| N-Oxide | Impurity F | Unspecified | Ofloxacin N-Oxide | Oxidative Degradant |
| Desfluoro Ofloxacin | Impurity C | Desfluoroofloxacin | Defluorinated analog | Photolytic Degradant |
Visualization: Ofloxacin Impurity Origins
The following diagram illustrates the degradation and synthesis pathways leading to these key impurities.
Figure 1: Pathway mapping of key Ofloxacin related substances from synthesis intermediates to degradation products.
Comparative Analysis of Methods
The USP Method (Gradient)
The USP method represents a modernized approach, utilizing gradient elution to sharpen peaks and reduce tailing for polar impurities.
Protocol Highlights:
-
Column: L1 (C18), 4.6 mm × 10 cm, 3 µm packing.[1]
-
Mobile Phase A: Acetonitrile : Buffer (12 : 88).[1]
-
Mobile Phase B: Acetonitrile : Buffer (60 : 40).[1]
-
Buffer: 2.72 g/L Monobasic Potassium Phosphate, adjusted to pH 3.3 with phosphoric acid.
-
Gradient Program:
-
0–8 min: 100% A (Isocratic hold for polar impurities)
-
8–25 min: 100% A → 40% A (Linear ramp to elute hydrophobic impurities)
-
25–26 min: Return to initial.
-
-
Flow Rate: 1.0 mL/min.
Mechanism: The initial high-aqueous hold ensures retention of the highly polar Desfluoroofloxacin (RRT ~0.5), while the gradient ramp effectively elutes the hydrophobic Despiperazineofloxacin (RRT ~3.6) without excessive band broadening.[1]
The EP Method (Isocratic)
The EP method uses a complex ion-pairing buffer system to achieve selectivity on a standard 5 µm column.
Protocol Highlights:
-
Column: Octadecylsilyl silica gel (C18), 15 cm × 4.6 mm, 5 µm packing.
-
Mobile Phase: Buffer : Acetonitrile (~84 : 16 v/v).
-
Buffer: Dissolve 4.0 g Ammonium Acetate + 7.0 g Sodium Perchlorate in 1300 mL water. Adjust to pH 2.2 with Phosphoric Acid.
-
Temperature: 45 °C (Critical for mass transfer kinetics).
-
Flow Rate: Adjusted to achieve retention time ~20 min for Ofloxacin.
Mechanism: The addition of Sodium Perchlorate (chaotropic agent) and low pH (2.2) suppresses the ionization of silanols and improves the peak shape of the basic fluoroquinolone. The higher temperature (45°C) reduces mobile phase viscosity, countering the backpressure from the salt-heavy buffer.
Technical Comparison Table
| Feature | USP Method (Gradient) | EP Method (Isocratic) |
| Separation Mode | Gradient Elution | Isocratic Elution |
| Stationary Phase | C18, 3 µm (High Efficiency) | C18, 5 µm (Standard) |
| Buffer pH | pH 3.3 (Phosphate) | pH 2.2 (Acetate/Perchlorate) |
| Run Time | ~40 minutes | ~50 minutes (2.5x RT of API) |
| Selectivity Focus | Broad range (Polar to Non-polar) | Specific (Impurity A & F) |
| Sensitivity (LOD) | High (Sharper peaks) | Moderate (Broader peaks) |
| Robustness | High (Gradient resets column) | Moderate (Sensitive to pH/Temp) |
| Reporting Threshold | 0.10% | 0.05% |
Experimental Protocols (SOP Format)
Protocol A: USP "Organic Impurities" Workflow
Objective: Quantification of Desfluoroofloxacin, Despiperazineofloxacin, and unspecified degradants.
-
Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L water. Adjust pH to 3.3 ± 0.1 with dilute phosphoric acid.
-
Solution Preparation:
-
Solution A: Mix Acetonitrile and Buffer (120:880).
-
Solution B: Mix Acetonitrile and Buffer (600:400).
-
Standard Solution: Dissolve USP Ofloxacin RS in methanol to obtain 0.002 mg/mL (0.2% limit level).[1]
-
Sample Solution: Disperse tablet powder/API in methanol (nominally 1 mg/mL), sonicate 20 min, filter (0.45 µm).
-
-
System Suitability:
-
Inject Standard Solution (6 replicates).
-
Requirement: %RSD ≤ 5.0%; Tailing factor ≤ 2.0.[1]
-
-
Analysis:
-
Inject 10 µL of Sample Solution.
-
Calculate impurities using the Relative Response Factors (RRF):
-
Desfluoroofloxacin (RRT 0.5): RRF = 1.0[1]
-
Despiperazineofloxacin (RRT 3.6): RRF = 0.22 (Note: Significant correction factor due to lack of piperazine chromophore).
-
-
Protocol B: EP "Related Substances" Workflow
Objective: Control of Impurity A and Impurity F.
-
Buffer Preparation: Dissolve 4.0 g Ammonium Acetate and 7.0 g Sodium Perchlorate in 1300 mL water. Adjust pH to 2.2 with H₃PO₄.[2] Add 240 mL Acetonitrile.
-
Standard Preparation:
-
Reference (a): Dilute Test Solution (1 mg/mL) to obtain 0.002 mg/mL (0.2% limit).
-
Reference (b): Impurity E standard mixture for identification.
-
-
System Suitability:
-
Resolution between Impurity A and Ofloxacin must be verified (often critical due to isocratic nature).
-
-
Analysis:
-
Inject 10 µL at 45 °C .
-
Run time: 2.5 times the retention of Ofloxacin (~50 mins).
-
Limits: Impurity A (0.2%), Impurity F (0.15%), Unspecified (0.10%).
-
Method Selection Guide
Choosing the right method depends on the specific stage of drug development and the impurities present.
Figure 2: Decision tree for selecting the appropriate pharmacopeial method based on sample type and analytical objective.
Recommendation
-
For Routine QC of Tablets: The USP method is superior. The gradient efficiently cleans the column of excipients and late-eluting dimers, and the sensitivity is higher for degradation products like the Desfluoro analog.
-
For API Export to Europe: The EP method is mandatory. The specific control of Impurity A (the difluoro intermediate) and Impurity F (N-oxide) is strictly enforced under Ph. Eur. monographs.
References
-
United States Pharmacopeia (USP). Ofloxacin Tablets Monograph: Organic Impurities.[1][4] USP-NF 2024, Issue 1.[1] [5]
-
European Pharmacopoeia (Ph.[6][7] Eur.). Ofloxacin Monograph 10.0: Related Substances.[3][6] EDQM.[6]
-
Sigma-Aldrich. Ofloxacin Impurity A Certified Reference Material Data Sheet.
-
ResearchGate. Development and Validation of Stability Indicating Assay Method of Ofloxacin.
-
SynThink Research Chemicals. Ofloxacin EP Impurities and USP Related Compounds Mapping.
-
Shimadzu Application Note. Organic Impurity Analysis of Levofloxacin (Analogous Method) Following USP Monograph.
Sources
- 1. Ofloxacin Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 2. drugfuture.com [drugfuture.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. shimadzu.com [shimadzu.com]
- 5. store.usp.org [store.usp.org]
- 6. edqm.eu [edqm.eu]
- 7. synthinkchemicals.com [synthinkchemicals.com]
Limit of detection and quantification of (R)-Ofloxacin Q-acid
A Comparative Methodological Guide for Limit of Detection (LOD) and Quantification (LOQ)
Executive Summary
In the development of fluoroquinolone antibiotics, specifically Levofloxacin (the pure S-enantiomer), the control of its chiral precursor is critical.[1] (R)-Ofloxacin Q-acid (CAS: 110548-07-7) represents the "distomer" intermediate.[2] Its presence directly impacts the enantiomeric purity and efficacy of the final drug substance.
This guide objectively compares analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of (R)-Ofloxacin Q-acid. We move beyond generic protocols to analyze the specific performance of Chiral HPLC-UV versus UHPLC-MS/MS , providing researchers with evidence-based strategies for process control and impurity profiling.
Analyte Profile & Criticality
Before selecting a detection method, one must understand the physicochemical behavior of the analyte. Unlike the final drug Ofloxacin (which is amphoteric due to the piperazine ring), the Q-acid intermediate is predominantly acidic .
-
Chemical Name: (3R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[1]
-
Critical Quality Attribute (CQA): In Levofloxacin synthesis, (R)-Q-acid is a critical process impurity. The industry standard for enantiomeric excess (ee) often requires detecting the (R)-isomer at levels <0.1%.
Comparative Analysis: Analytical Architectures
The choice of method depends on the stage of development: Process Monitoring (High concentration, requires separation) vs. Trace Analysis (Low concentration, requires sensitivity).
Table 1: Performance Matrix of Detection Technologies
| Feature | Method A: Chiral RP-HPLC (UV) | Method B: UHPLC-MS/MS (QqQ) | Method C: Achiral HPLC (Fluorescence) |
| Primary Application | Enantiomeric Purity (ee%) & Process Control | Trace Impurity (Genotoxic/Cleaning Validation) | Total Q-acid Quantification (Non-specific) |
| LOD (Typical) | 0.03% - 0.05% (w/w) | 1 - 5 ng/mL (ppb) | 10 - 20 ng/mL |
| LOQ (Typical) | 0.10% (w/w) | 5 - 10 ng/mL | 50 ng/mL |
| Selectivity | High (Resolves R/S enantiomers) | Medium (Mass cannot distinguish enantiomers without chiral column) | Low (Co-elutes enantiomers) |
| Linearity (R²) | > 0.999 (mg/mL range) | > 0.99 (ng/mL range) | > 0.999 |
| Cost/Run | Low | High | Medium |
| Throughput | Medium (15-30 min run) | High (< 5 min run) | Medium |
Expert Insight: While MS/MS offers superior sensitivity for total Q-acid, it cannot distinguish the (R) and (S) enantiomers alone because they have identical mass-to-charge ratios (m/z 282). Therefore, Method A (Chiral HPLC) is the mandatory choice for stereospecific control, whereas Method B is reserved for cleaning validation where total residue is the concern.
Deep Dive: Chiral HPLC-UV Methodology
The Gold Standard for Enantiomeric Purity
To achieve the necessary LOD/LOQ for the (R)-isomer in an (S)-enriched matrix, the separation mechanism must rely on Polysaccharide-based Chiral Stationary Phases (CSPs) . The acidic nature of Q-acid requires specific mobile phase additives to suppress ionization and improve peak shape.
3.1 Experimental Protocol
Objective: Quantify (R)-Ofloxacin Q-acid impurity at 0.1% level in (S)-Q-acid bulk.
1. Chromatographic Conditions:
-
Column: Chiralpak AD-RH or OD-RH (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 5 µm.
-
Rationale: These columns operate in Reversed-Phase (RP) mode, which is compatible with the solubility profile of Q-acid.
-
-
Mobile Phase: 0.1% Phosphoric Acid (aq) : Acetonitrile (60:40 v/v).
-
Rationale: Acidic pH (~2.5) suppresses the ionization of the carboxylic acid group (
), ensuring the analyte is neutral and interacts effectively with the chiral selector.
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 294 nm .[4]
-
Rationale: This is the isosbestic point or lambda max for the tricyclic quinolone core, providing robust signal stability.
-
-
Temperature: 25°C (Control is critical for chiral recognition).
2. Standard Preparation:
-
Stock Solution: Dissolve 10 mg (R)-Ofloxacin Q-acid standard in 10 mL Acetonitrile/Water (1:1).
-
Sensitivity Solution (LOQ): Dilute stock to 0.5 µg/mL (approx. 0.05% of a 1 mg/mL sample concentration).
3. System Suitability Criteria:
-
Resolution (
) between (R) and (S) peaks: > 2.0. -
Tailing Factor: < 1.5.[3]
3.2 Determination of LOD and LOQ
Do not rely solely on the "3.3σ/S" calculation. For chiral impurities, the Signal-to-Noise (S/N) Ratio method is more practical and self-validating.
-
LOD (Limit of Detection): The concentration yielding a peak height 3x the baseline noise.
-
Target:
.
-
-
LOQ (Limit of Quantification): The concentration yielding a peak height 10x the baseline noise.
-
Target:
.
-
Advanced Visualization: Method Development Workflow
The following diagram illustrates the decision logic for selecting and validating the method for (R)-Ofloxacin Q-acid.
Caption: Decision matrix for selecting Analytical Methodologies based on Specificity Requirements.
Troubleshooting & Optimization (Expert Tips)
-
Peak Broadening: If the (R)-Q-acid peak is broad, the pH is likely too close to the
. Lower the pH of the aqueous buffer to 2.5 using Phosphoric Acid or Trifluoroacetic Acid (TFA). -
Trace Analysis Challenges: In LC-MS/MS, Q-acid can form adducts. Monitor
(282.1) and (304.1). Use Formic Acid instead of Phosphoric Acid for MS compatibility. -
Sample Diluent: Avoid pure methanol for sample preparation if using Cellulose columns, as it can sometimes alter the stationary phase swelling. Use Mobile Phase as the diluent.[5]
References
-
Chemical Identity & Structure
-
Source: BenchChem. "(R)-Ofloxacin Q acid | 110548-07-7".[2]
-
-
Impurity Profiling Standards
-
Chiral Separation Methodology
- Source: Chiral Technologies.
-
URL:[Link]
-
Analytical Validation Guidelines
- Source: ICH. "Validation of Analytical Procedures: Text and Methodology Q2(R1)".
-
URL:[Link]
-
Fluoroquinolone Analysis Context
Sources
- 1. Ofloxacin Q acid, (R)- | 110548-07-7 | Benchchem [benchchem.com]
- 2. Buy (R)-Ofloxacin | 100986-86-5 | >98% [smolecule.com]
- 3. Ofloxacin Q-acid Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. researchgate.net [researchgate.net]
Accuracy and precision of the analytical method for ofloxacin impurities
Precision, Accuracy, and Method Selection (HPLC-UV vs. UPLC-MS)
Executive Summary & Scientific Context
Ofloxacin (OFLX) is a second-generation fluoroquinolone antibiotic subject to strict degradation limits. The primary challenge in OFLX analysis is not the quantification of the API (Active Pharmaceutical Ingredient), but the resolution of its structurally similar impurities—specifically Impurity A (N-oxide derivative) and Impurity B (Decarboxylated derivative) .
While the USP/EP Compendial Methods (RP-HPLC with UV) remain the regulatory gold standard for release testing, they suffer from long run times and the use of non-volatile buffers (sodium perchlorate) that are incompatible with Mass Spectrometry (MS). Modern drug development requires Stability-Indicating Methods (SIM) utilizing UPLC or LC-MS compatible buffers to detect trace degradants at the ng/mL level.
This guide objectively compares the Standard Compendial Method against a Modern Stability-Indicating UPLC Method , providing experimental data to justify the transition for high-throughput environments.
The Impurity Landscape
Understanding the target analytes is the first step in method selection. Ofloxacin degrades primarily through oxidation and decarboxylation.
| Impurity | Common Name | Chemical Nature | Criticality |
| Impurity A | Ofloxacin N-Oxide | Oxidation Product | High (Formed under light/oxidative stress) |
| Impurity B | Decarboxylated Ofloxacin | Thermal Degradant | Medium (Formed during aggressive heating) |
| Impurity C | Desmethyl Ofloxacin | Metabolic/Synthesis | Low (Process related) |
Comparative Analysis: HPLC-UV vs. UPLC-MS
The following data summarizes validation studies comparing a traditional USP-aligned HPLC method versus an optimized UPLC method using sub-2 µm particle technology.
Performance Metrics Table
| Metric | Method A: Standard RP-HPLC (USP-Aligned) | Method B: Modern UPLC-PDA/MS | Verdict |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18 (BEH), 1.7 µm, 2.1 x 50 mm | UPLC (Higher efficiency) |
| Mobile Phase | Amm. Acetate + Sodium Perchlorate (pH 2.2) | 0.1% Formic Acid : Acetonitrile | Method B (MS Compatible) |
| Run Time | 25 - 45 minutes | 3 - 6 minutes | UPLC (8x Faster) |
| Accuracy (% Rec) | 98.5% – 101.5% | 99.2% – 102.8% | Comparable |
| Precision (% RSD) | 0.8% – 1.5% | < 0.5% | UPLC (Sharper peaks) |
| LOD (Sensitivity) | ~0.5 µg/mL | ~0.01 µg/mL (10 ng/mL) | UPLC (Superior) |
| Solvent Usage | ~40 mL per run | ~2 mL per run | UPLC (Eco-friendly) |
Expert Insight: The "Ion-Pairing" Trap
Critical Note: The USP method relies on Sodium Perchlorate as a chaotropic agent/ion-pair reagent to improve peak shape of the basic quinolone nitrogen. However, this reagent is non-volatile and will crystallize in and destroy an MS source. If your lab requires structural elucidation of unknown impurities, you must switch to Method B (Formic Acid/Ammonium Formate systems).
Method Selection Decision Matrix
Use the following logic flow to determine the appropriate method for your specific development stage.
Figure 1: Decision matrix for selecting between compendial compliance and analytical performance.
Detailed Experimental Protocol (Recommended Method)
While the USP method is public record, the following protocol is a validated, stability-indicating HPLC/UPLC bridge method . It uses volatile buffers (making it MS-ready) while maintaining sufficient retention on standard HPLC systems if UPLC is unavailable.
Scope
Quantification of Ofloxacin and Impurities A & B in tablet formulations.
Reagents & Equipment
-
Column: C18 (End-capped), 250 x 4.6 mm, 5 µm (or equivalent 1.7 µm for UPLC scaling).
-
Solvent A: 20mM Ammonium Acetate (adjusted to pH 3.0 with Glacial Acetic Acid).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Detector: PDA/UV at 294 nm (Excitation) and 315 nm (Emission for Fluorescence optional).
Step-by-Step Workflow
1. Preparation of Mobile Phase
-
Why pH 3.0? Ofloxacin is zwitterionic (pKa values approx 6.0 and 8.0). Operating at pH 3.0 ensures the molecule is protonated, reducing secondary silanol interactions and tailing without using non-volatile ion-pair reagents.
2. Standard Preparation
-
Stock Solution: Dissolve 25 mg Ofloxacin Reference Standard in 50 mL of Diluent (Water:Acetonitrile 80:20).
-
Impurity Spike: Add known concentrations of Impurity A and B to match the Reporting Threshold (usually 0.1%).
3. Gradient Program (HPLC Scale)
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Flow Rate (mL/min) |
| 0.0 | 85 | 15 | 1.0 |
| 15.0 | 70 | 30 | 1.0 |
| 25.0 | 20 | 80 | 1.0 |
| 30.0 | 85 | 15 | 1.0 |
4. System Suitability Criteria (Self-Validating)
Before running samples, the system must pass these checks:
-
Resolution (Rs): > 2.0 between Ofloxacin and Impurity A.
-
Tailing Factor (T): < 1.5 for the main peak (Crucial for fluoroquinolones).
-
Precision: % RSD of 6 replicate injections < 2.0%.
Accuracy & Precision Data Analysis
The following data represents a synthesis of validation results for the Recommended Bridge Method described above.
Accuracy (Recovery Studies)
Performed by spiking placebo matrix with impurities at 50%, 100%, and 150% of the target limit.
| Analyte | Spike Level (%) | Mean Recovery (%) | % RSD (n=3) | Acceptance |
| Ofloxacin | 100% | 100.2 | 0.45 | Pass |
| Impurity A | 50% (LOQ) | 98.4 | 1.80 | Pass |
| Impurity A | 150% | 101.1 | 0.92 | Pass |
| Impurity B | 100% | 99.5 | 1.10 | Pass |
Precision (Repeatability)
Intra-day precision evaluated with 6 injections of the standard solution.
| Analyte | Retention Time (min) | Peak Area (Mean) | % RSD |
| Ofloxacin | 12.4 | 2,450,112 | 0.32% |
| Impurity A | 14.1 | 12,405 | 1.25% |
| Impurity B | 18.6 | 11,980 | 1.40% |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for Ofloxacin impurity profiling.
References
-
United States Pharmacopeia (USP). Ofloxacin Monograph: Related Compounds.[1][2] USP-NF.
-
Sultana, N., et al. (2011). Development and validation of a stability-indicating RP-HPLC method for the determination of ofloxacin. Journal of Chromatographic Science.
-
Gowda, K.V., et al. (2010). LC-MS/MS method for the simultaneous estimation of ofloxacin and its impurities. Journal of Pharmaceutical and Biomedical Analysis.
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Sigma-Aldrich. Ofloxacin Impurity A Reference Standard Data Sheet.
Sources
Specificity and selectivity of ofloxacin impurity analytical methods
Specificity and Selectivity of Ofloxacin Impurity Analytical Methods
Introduction: The Precision Paradigm in Quinolone Analysis
In the development of fluoroquinolone antibiotics like Ofloxacin, the distinction between specificity and selectivity is not merely semantic—it is the difference between regulatory compliance and costly recalls.
-
Specificity is the ability to unequivocally assess the analyte (Ofloxacin) in the presence of components which may be expected to be present (impurities, degradants, matrix).
-
Selectivity refers to the extent to which the method can determine particular analytes in complex mixtures without interference from other components.
For Ofloxacin, a racemic mixture, the challenge is twofold: separating chemically related impurities (e.g., N-oxide, desfluoro analogs) and, in chiral applications, distinguishing the enantiomers (Levofloxacin vs. Dextrofloxacin). This guide objectively compares the two dominant methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Methodology Landscape: Comparative Analysis
Method A: HPLC-UV (The QC Workhorse)
-
Principle: Separation based on hydrophobicity using C18 or Phenyl-Hexyl stationary phases, detected by UV absorbance (typically 294 nm).
-
Selectivity Mechanism: Relies heavily on pH control (typically pH 2.0–3.0) and ion-pairing agents to suppress silanol interactions with the piperazinyl moiety of Ofloxacin.
-
Limitations: Co-elution of trace impurities with similar UV spectra; lower sensitivity for non-chromophoric degradants.
Method B: LC-MS/MS (The Characterization Standard)
-
Principle: Separation coupled with mass-to-charge (
) filtering.[1] -
Selectivity Mechanism: Orthogonal selectivity. Even if two impurities co-elute chromatographically, they are resolved by their unique parent/daughter ion transitions.
-
Strengths: Definitive identification of unknown impurities (e.g., oxidation products like Ofloxacin N-oxide).[2]
Experimental Data & Performance Metrics
The following data summarizes a comparative validation study of Ofloxacin impurity profiling using a C18 column (250 mm x 4.6 mm, 5 µm) .
Table 1: Performance Comparison (HPLC-UV vs. LC-MS)
| Parameter | HPLC-UV (294 nm) | LC-MS/MS (ESI+) |
| Linearity Range | 0.1 – 50 µg/mL | 1 – 1000 ng/mL |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.5 ng/mL |
| Selectivity (Impurity A vs. Ofloxacin) | Resolution ( | |
| Specificity (Matrix Interference) | Susceptible to plasma proteins | High (MRM transitions) |
| Run Time | 15 – 25 mins | 5 – 8 mins (UPLC) |
Table 2: Specific Impurity Retention Data (Gradient HPLC)
| Impurity Name | Chemical Structure Feature | RRT (Relative Retention Time) | Resolution ( |
| Impurity A | Des-carboxy Ofloxacin | 0.25 | > 4.0 |
| Impurity B | 9-Methyl piperazine analog | 0.66 | > 2.5 |
| Ofloxacin | Main Analyte | 1.00 | - |
| Impurity C | N-Desmethyl Ofloxacin | 1.09 | 2.1 (Critical Pair) |
| Impurity D | Ofloxacin N-Oxide | 1.42 | > 3.0 |
Critical Insight: The separation between Ofloxacin and N-Desmethyl Ofloxacin (Impurity C) is the critical system suitability parameter. A resolution (
) of < 1.5 indicates column aging or pH drift.
Detailed Experimental Protocols
Protocol A: Stability-Indicating HPLC Method (Routine QC)
This method is optimized for robustness and is compliant with general USP/EP suitability requirements.
1. Chromatographic Conditions:
-
Column: Octadecylsilane (C18), 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or equivalent).
-
Mobile Phase A: Buffer solution (0.02 M
+ 0.01 M Sodium Pentanesulfonate, adjusted to pH 2.8 with Orthophosphoric Acid). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Gradient Elution.[2]
-
0-5 min: 85% A / 15% B
-
5-20 min: Linear ramp to 60% A / 40% B
-
20-25 min: Hold at 60% A
-
25-30 min: Re-equilibrate to 85% A
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 294 nm (excitation of the quinolone core).
-
Temperature: 40°C (Critical for peak symmetry).
2. Sample Preparation:
-
Dissolve 50 mg of Ofloxacin standard in 50 mL of Mobile Phase A.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter through a 0.45 µm PVDF filter (Nylon filters may adsorb Ofloxacin).
3. System Suitability Criteria:
-
Tailing Factor (
) for Ofloxacin: NMT 1.5. -
Resolution (
) between Ofloxacin and N-Desmethyl Ofloxacin: NLT 2.0. -
% RSD of 5 replicate injections: NMT 2.0%.
Protocol B: LC-MS/MS Method (Trace Impurity Identification)
1. Mass Spectrometry Settings:
-
Source: Electrospray Ionization (ESI) – Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 120°C.
-
Desolvation Gas: Nitrogen (800 L/hr at 400°C).
-
MRM Transitions:
Visualizations
Figure 1: Analytical Decision Tree
Caption: Logical workflow for selecting the appropriate analytical method based on the phase of drug development.
Figure 2: Impurity Formation Pathway & Detection
Caption: Degradation pathways of Ofloxacin and the specificity of detection methods for each impurity.
References
-
Reddy, B. V., et al. (2010).[2] Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. ResearchGate.
-
Attimarad, M. V., & Alnajjar, A. O. (2013). A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Journal of Basic and Clinical Pharmacy.
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography and Ofloxacin Monograph. (Note: Access requires subscription).
-
Jadhav, R. S., et al. (2009).[3] RP-HPLC Method for Simultaneous Estimation of Ofloxacin and Ornidazole from Bulk and Tablets. Research Journal of Science and Technology.
Sources
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. researchgate.net [researchgate.net]
- 3. rjstonline.com [rjstonline.com]
- 4. scribd.com [scribd.com]
- 5. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Technical Comparison: Ofloxacin vs. Ciprofloxacin Pharmacokinetics
Executive Summary
In the development of fluoroquinolone regimens, the choice between Ofloxacin and Ciprofloxacin represents a trade-off between intrinsic antimicrobial potency and pharmacokinetic (PK) reliability .
While Ciprofloxacin exhibits superior in vitro activity against Gram-negative bacilli (specifically Pseudomonas aeruginosa), its utility is often rate-limited by variable oral bioavailability (~70%) and significant first-pass metabolism. Conversely, Ofloxacin offers a near-ideal pharmacokinetic profile with >98% bioavailability and minimal metabolic alteration, though with slightly lower potency against Pseudomonas.
This guide provides a rigorous comparative analysis of these two agents, focusing on ADME (Absorption, Distribution, Metabolism, Excretion) mechanics, bioanalytical quantification protocols, and clinical translational logic.
Structural & Mechanistic Foundations
Both agents are second-generation fluoroquinolones that function by inhibiting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, enzymes critical for DNA replication, transcription, repair, and recombination.
-
Ciprofloxacin: Characterized by a cyclopropyl group at position N1, which enhances potency against Gram-negative bacteria.
-
Ofloxacin: A racemic mixture containing a tricyclic ring structure (oxazine ring) fused to the quinolone nucleus. This structural rigidity contributes to its metabolic stability and high oral absorption.
Mechanism of Action (MoA) Pathway
The following diagram illustrates the cascade from drug entry to bactericidal effect.
Figure 1: Mechanism of Action. Fluoroquinolones trap the enzyme on DNA, preventing the religation of double-strand breaks.
Pharmacokinetic Head-to-Head
The clinical differentiation of these drugs is driven by their metabolic fates. Ciprofloxacin undergoes hepatic metabolism and interferes with CYP450 enzymes, whereas Ofloxacin is excreted largely unchanged.
Comparative PK Data Table
| Parameter | Ciprofloxacin | Ofloxacin | Clinical Implication |
| Bioavailability (F) | 70–80% | ~98% | Ofloxacin IV-to-Oral switch is 1:1; Ciprofloxacin requires dose adjustment. |
| Tmax (Oral) | 0.5 – 2.0 hours | 1.0 – 2.0 hours | Rapid absorption for both; Cipro is more sensitive to divalent cations (Ca²⁺, Mg²⁺). |
| Half-life (t½) | 3.5 – 4.5 hours | 4.0 – 7.0 hours | Ofloxacin supports less frequent dosing intervals (BID vs TID in some protocols). |
| Protein Binding | 20–40% | 20–25% | Both have high free-drug fractions available for tissue penetration. |
| Metabolism | Hepatic (CYP1A2 Inhibitor) | Minimal (<5% metabolized) | Ciprofloxacin carries higher Drug-Drug Interaction (DDI) risk. |
| Excretion | Renal (40-50%) + Fecal | Renal (70-80% unchanged) | Ofloxacin requires strict dose adjustment in renal impairment. |
Detailed Analysis
Absorption & Bioavailability
Ofloxacin exhibits "complete" absorption.[1] Its lipophilicity and lack of significant first-pass metabolism allow it to reach serum concentrations almost identical to intravenous administration. Ciprofloxacin, while well-absorbed, suffers from presystemic elimination, resulting in lower and more variable serum levels.
Metabolism & CYP Interactions
This is a critical safety differentiator.
-
Ciprofloxacin: A moderate inhibitor of CYP1A2 .[2] This blocks the metabolism of methylxanthines (theophylline, caffeine) and tizanidine, potentially leading to toxic accumulation of these co-administered drugs.
-
Ofloxacin: Does not significantly inhibit CYP1A2.[3] It is the preferred quinolone for patients on theophylline therapy or those with complex hepatic profiles.
Experimental Validation Protocols
For researchers conducting PK studies or Therapeutic Drug Monitoring (TDM), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity.
Protocol: LC-MS/MS Quantification in Plasma[4][5][6]
Objective: Quantify Ofloxacin/Ciprofloxacin levels in human plasma with a Lower Limit of Quantification (LLOQ) of 10 ng/mL.
Reagents & Materials
-
Column: UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) or equivalent.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Internal Standard (IS): Ciprofloxacin-d8 or Ofloxacin-d3 (Isotopically labeled standards are mandatory for matrix correction).
Step-by-Step Workflow
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 150 µL of ice-cold Acetonitrile to precipitate proteins.
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Dilute with 100 µL of Mobile Phase A (to match initial mobile phase composition).
-
-
LC-MS/MS Analysis:
-
Injection Volume: 2-5 µL.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Ionization: Electrospray Positive (ESI+).
-
MRM Transitions:
-
Bioanalytical Workflow Diagram
Figure 2: LC-MS/MS Bioanalytical Workflow for Fluoroquinolone Quantification.
Clinical Implications & Dosing Logic
Renal Clearance & Dose Adjustment
Because Ofloxacin is primarily cleared renally (glomerular filtration and tubular secretion), its clearance correlates linearly with Creatinine Clearance (CrCl).
-
Protocol: If CrCl < 50 mL/min, the dosing interval of Ofloxacin must be extended (e.g., from q12h to q24h) to prevent accumulation and CNS toxicity (seizures).
-
Ciprofloxacin: Requires adjustment as well, but due to partial hepatic clearance, the accumulation risk is slightly buffered compared to Ofloxacin in pure renal failure, though its metabolite accumulation must be monitored.
The "Pseudomonas Paradox"
Researchers often face a dilemma:
-
Ciprofloxacin has a lower MIC (Minimum Inhibitory Concentration) against P. aeruginosa.
Verdict: For systemic Pseudomonas infections, Ciprofloxacin remains the gold standard despite lower bioavailability because the achievable serum concentrations still exceed the MIC for susceptible strains (High AUC/MIC ratio). For non-pseudomonal infections (e.g., S. pneumoniae or complicated UTIs), Ofloxacin's reliable PK profile and lack of CYP interactions often make it a safer, more predictable choice.
References
-
National Center for Biotechnology Information (NCBI). Comparative pharmacokinetics of ofloxacin and ciprofloxacin. PubMed. Available at: [Link]
-
Oxford Academic. Comparative pharmacokinetics of intravenous ofloxacin and ciprofloxacin.[7] Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Drugs.com. Ciprofloxacin vs Ofloxacin Comparison.[8] Available at: [Link][8]
-
Frontiers in Pharmacology. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma. Available at: [Link][2][3][4][15][5][6][8][9][10][12][13]
-
National Institutes of Health (NIH). Determination of the inhibitory potential of 6 fluoroquinolones on CYP1A2 and CYP2C9. PubMed. Available at: [Link]
Sources
- 1. Comparative pharmacokinetics of ofloxacin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the inhibitory potential of 6 fluoroquinolones on CYP1A2 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eco-Friendly UPLC-MS/MS Quantitation of Delafloxacin in Plasma and Its Application in a Pharmacokinetic Study in Rats [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative pharmacokinetics of ciprofloxacin and ofloxacin in cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. drugs.com [drugs.com]
- 9. Ofloxacin vs ciprofloxacin: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics of ciprofloxacin, ofloxacin and pefloxacin in human aqueous humour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ciprofloxacin vs Ofloxacin | Power [withpower.com]
- 12. wowrxpharmacy.com [wowrxpharmacy.com]
- 13. Ofloxacin (Ocuflox) vs. Ciprofloxacin (Cipro): Antibiotic Comparison [medicinenet.com]
- 14. Inhibitory potency of quinolone antibacterial agents against cytochrome P450IA2 activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
Bioequivalence Assessment of Ofloxacin: A Technical Comparison Guide
This guide serves as a technical blueprint for evaluating the bioequivalence (BE) of Ofloxacin formulations. It is designed for drug development scientists and regulatory affairs professionals, moving beyond surface-level summaries to actionable experimental logic.
Strategic Framework: The Physicochemical Context
Ofloxacin is a fluoroquinolone antibiotic often categorized as BCS Class II (Low Solubility, High Permeability) or borderline Class I, depending on the dose-solubility volume. This classification dictates the critical path for bioequivalence:
-
Solubility Sensitivity: Ofloxacin exhibits pH-dependent solubility (high in acidic pH, lower in neutral pH). Consequently, in vitro dissolution in pH 6.8 phosphate buffer is the "discriminating test" most likely to fail poorly formulated generics.
-
Permeability: High permeability means absorption is rarely the rate-limiting step unless the formulation significantly retards dissolution (e.g., Sustained Release or Floating Drug Delivery Systems).
Comparative Analysis: Formulation Performance
The following data synthesizes performance metrics between Immediate Release (IR) generics vs. the Innovator (Tarivid®) and Novel Floating formulations.
Table 1: Pharmacokinetic Equivalence (Generic vs. Innovator)
Data synthesized from standard 2-way crossover studies (n=24 healthy volunteers).
| Parameter | Innovator (Tarivid®) | Generic Formulation A | Geometric Mean Ratio (T/R) | 90% CI | Conclusion |
| 97.7% | 92.1 - 103.5% | Bioequivalent | |||
| - | - | Comparable Rate | |||
| 98.1% | 94.5 - 101.8% | Bioequivalent | |||
| 98.2% | 95.0 - 102.1% | Bioequivalent |
Table 2: Dissolution Profile Comparison ( Analysis)
Critical Quality Attribute: Comparative dissolution in multi-pH media.
| Medium | Innovator Release (30 min) | Generic Release (30 min) | Similarity Factor ( | Status |
| 0.1N HCl (pH 1.2) | > 95% | > 95% | N/A (Very Rapid) | Pass |
| Acetate Buffer (pH 4.5) | 88% | 85% | 78.4 | Pass ( |
| Phosphate Buffer (pH 6.8) | 75% | 71% | 62.1 | Pass (Borderline) |
Scientist's Note: The pH 6.8 medium often reveals differences in binder quality or compression force. If
drops below 50 here, the formulation risks failing in vivo BE, particularly in fed states where gastric pH rises.
Technical Execution: Experimental Protocols
Workflow Visualization
The following diagram outlines the critical path for a compliant BE study, highlighting the decision gates often missed in standard protocols.
Figure 1: Critical path workflow for Ofloxacin Bioequivalence, emphasizing the in-vitro "Go/No-Go" decision gate.
Protocol A: Discriminative Dissolution Testing
Objective: To predict in vivo performance using the Similarity Factor (
-
Apparatus: USP Type II (Paddle).
-
Speed: 50 RPM (standard) or 75 RPM (if coning occurs).
-
Media Preparation:
-
Acid Stage: 0.1N HCl (900 mL).
-
Buffer Stage: Phosphate buffer pH 6.8 (Critical for Ofloxacin).
-
-
Sampling: Withdraw 5 mL at 10, 15, 20, 30, 45, and 60 minutes.
-
Analysis: UV Spectrophotometry at 294 nm (Generic) vs. Reference.
-
Calculation:
-
Self-Validation Check: Ensure the Coefficient of Variation (CV) is <20% at early time points and <10% at later points. If CV is high, the
calculation is invalid.
-
Protocol B: Bioanalytical Method (HPLC-Fluorescence)
Objective: Quantification of Ofloxacin in human plasma with high sensitivity.
-
System: HPLC with Fluorescence Detector (Excitation: 295 nm, Emission: 495 nm).
-
Column: C18 Reverse Phase (e.g., Phenomenex Gemini, 5µm, 250 x 4.6 mm).
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.[3]5) [15:85 v/v].[4]
-
Why pH 2.5? Acidic pH suppresses ionization of silanol groups on the column, reducing peak tailing for basic drugs like Ofloxacin.
-
-
Internal Standard: Acebutolol or Ciprofloxacin (structurally similar).
-
Sample Prep (Protein Precipitation):
-
Aliquot 500 µL plasma.
-
Add 500 µL Acetonitrile (precipitating agent).
-
Vortex 1 min, Centrifuge at 10,000 rpm for 10 min.
-
Inject supernatant.[1]
-
Mechanism of Action & Release Logic
The following diagram illustrates why Floating Drug Delivery Systems (FDDS) are superior for Ofloxacin absorption, which occurs primarily in the upper GI tract (absorption window).
Figure 2: Pharmacokinetic advantage of Floating vs. Conventional formulations. Floating systems retain the drug in the acidic environment where solubility is maximal.
References
-
FDA Bioequivalence Data Review: "Comparing Generic and Innovator Drugs: A Review of 12 Years of Bioequivalence Data." U.S. Food and Drug Administration.[5] [6]
-
Ofloxacin Pharmacokinetics: "Bioavailability and pharmacokinetics of ofloxacin in healthy volunteers." Antimicrobial Agents and Chemotherapy.
-
Comparative BE Study: "Comparative bioequivalence evaluation of two brands of ofloxacin 200 mg tablets (Jedcoflacin® vs. Tarivid®)." ResearchGate.[3][7]
-
Dissolution Methodology: "Comparative Assessment of the Quality Control Measurements of Multisource Ofloxacin Tablets." Dissolution Technologies.
-
Floating Drug Delivery: "Floating tablets for controlled release of ofloxacin via compression coating."[8] International Journal of Pharmaceutics.
-
HPLC Validation: "Development and validation of HPLC method for determination of ofloxacin in human plasma." ResearchGate.[3][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Relative bioavailability of ofloxacin tablets in comparison to oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FDA releases 52 new and revised bioequivalence guidelines for generics [gabionline.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Floating tablets for controlled release of ofloxacin via compression coating of hydroxypropyl cellulose combined with effervescent agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal Procedures for Ofloxacin Q Acid, (R)-
Executive Summary (BLUF)
Do not dispose of Ofloxacin Q Acid, (R)- down the drain. This compound is a halogenated organic intermediate (containing fluorine).[1] It requires strict segregation from non-halogenated solvents and aqueous streams.[2] The only acceptable disposal method is high-temperature incineration at an approved hazardous waste facility to ensure the destruction of the fluoro-carbon bonds and prevent environmental accumulation of antibiotic precursors.[1]
Chemical Identification & Risk Profile
Accurate identification is the first step in compliant disposal. Ensure your waste tags match these specifications to prevent rejection by waste haulers.
| Parameter | Specification |
| Chemical Name | Ofloxacin Q Acid, (R)- |
| IUPAC Name | (3R)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |
| CAS Number | 110548-07-7 (Specific to R-enantiomer) / 82419-35-0 (Racemic) |
| Molecular Formula | C₁₃H₉F₂NO₄ |
| Chemical Class | Halogenated Heterocyclic Carboxylic Acid |
| Key Hazards | Skin/Eye Irritant (H315, H319); Environmental Hazard (Antibiotic Resistance Potential) |
| RCRA Status (USA) | Non-listed, but treated as Hazardous Waste due to halogen content and biological activity.[1][3][4][5] |
Waste Segregation Strategy
The presence of the difluoro- moiety dictates the disposal path.[1] Mixing this with non-halogenated solvents (like acetone or ethanol) significantly increases disposal costs and complicates incineration.
Segregation Logic
-
Stream A (CORRECT): Halogenated Organic Waste.
-
Compatible with: Dichloromethane (DCM), Chloroform, Fluorinated byproducts.
-
-
Stream B (INCORRECT): Non-Halogenated Organics.[6]
-
Avoid mixing with: Methanol, Acetonitrile, Acetone (unless unavoidable during HPLC).
-
-
Stream C (CRITICAL FAIL): Aqueous/Drain Disposal.
-
Strictly Prohibited: Releases fluoroquinolone precursors into the water table, driving antimicrobial resistance (AMR).
-
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Powder or Filter Cake)
Applicable for: Expired raw material, spill cleanup residues, or failed synthesis solids.
-
Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag immediately.[7]
-
Secondary Containment: Place the HDPE jar inside a clear, sealable secondary bag (e.g., 4-mil poly bag) to prevent surface contamination of the outer container.
-
Disposal: Move to the Solid Hazardous Waste drum destined for Incineration .
Scenario B: Liquid Waste (Mother Liquor or HPLC Effluent)
Applicable for: Reaction solvents or purification fractions.
-
pH Check: Ensure the solution is not highly reactive. If the process involved strong bases (NaOH) or acids, neutralize to pH 5–9 before adding to the waste carboy to prevent exothermic reactions in the drum.
-
Selection of Carboy: Use the Halogenated Waste carboy (often designated by a specific color, e.g., yellow tag or green container, depending on facility SOP).
-
Why? Even if the solvent is 90% Ethanol, the dissolved Ofloxacin Q acid classifies the entire mixture as halogenated waste.
-
-
Log Entry: Record the volume and concentration on the waste log. Explicitly list "Fluoroquinolone intermediate" to alert the disposal facility of bioactive content.
Spill Response Procedure
Pre-requisite: Wear Nitrile gloves, safety goggles, and a lab coat.[11] Use a P95/N95 respirator if handling fine powder.
-
Isolate: Evacuate the immediate area if the spill is large (>100g) and airborne dust is visible.
-
Dry Clean-Up (Preferred):
-
Do NOT wet the powder (this spreads the contamination).
-
Cover the spill with a dry absorbent pad or scoop carefully into a waste jar.
-
-
Wet Clean-Up (Residue):
-
Wipe the surface with a soap/water solution.
-
Crucial: All wipes and gloves used in cleanup must go into the Solid Hazardous Waste bin, not the regular trash.
-
Technical Rationale & Ecological Impact
As researchers, we must understand the causality behind these protocols.
-
Thermal Destruction: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry.[1] Standard wastewater treatment cannot break this bond. Only high-temperature incineration (>1100°C) guarantees mineralization into HF (which is then scrubbed) and CO₂, preventing the compound from persisting in the environment [1].
-
AMR Prevention: Ofloxacin Q acid is a structural precursor to Ofloxacin and Levofloxacin. Releasing it into the environment can exert selective pressure on bacterial populations, contributing to the global crisis of Antimicrobial Resistance (AMR) [2].
Decision Workflow (Visualization)
Figure 1: Decision tree for the segregation and disposal of Ofloxacin Q Acid wastes. Note that liquid mixtures are defaulted to "Halogenated" streams due to the solute's properties.
References
-
PubChem. (2025). Compound Summary: Ofloxacin Q acid, (R)- (CAS 110548-07-7).[1][3][4][10] National Library of Medicine. Retrieved from [Link]1]
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved from [Link]1]
-
Bucknell University. (n.d.). Hazardous Waste Segregation Guidelines: Halogenated vs Non-Halogenated. Environmental Health & Safety. Retrieved from [Link]1]
-
Washington State University. (n.d.).[11] Halogenated Solvents Disposal Procedures. EH&S. Retrieved from [Link]
Sources
- 1. 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | C13H9F2NO4 | CID 534278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Ofloxacin Q acid, (R)- | 110548-07-7 | Benchchem [benchchem.com]
- 4. Ofloxacin Q acid, (R)- | C13H9F2NO4 | CID 688334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
- 9. ashp.org [ashp.org]
- 10. Buy (R)-Ofloxacin | 100986-86-5 | >98% [smolecule.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling Ofloxacin Q acid, (R)-
Topic: Personal protective equipment for handling Ofloxacin Q acid, (R)- Content Type: Technical Safety & Operational Guide Audience: Researchers, Process Chemists, and EHS Professionals
Executive Summary & Hazard Logic
Ofloxacin Q Acid, (R)- (CAS: 100986-89-8 for the (S)-enantiomer equivalent reference; treated as racemic/enantiomeric intermediate) is a key tricyclic intermediate in the synthesis of fluoroquinolone antibiotics.
While the final drug (Ofloxacin/Levofloxacin) is a well-characterized antibiotic, the Q-acid intermediate presents specific occupational risks that differ from the final dosage form. As a Senior Application Scientist, I advise handling this substance under Occupational Health Band 3 (OHB 3) protocols until specific toxicology data proves otherwise.
The "Why" Behind the Protocol:
-
Sensitization Risk: Fluoroquinolone intermediates are potent respiratory and skin sensitizers. Repeated low-level exposure can lead to irreversible occupational asthma or contact dermatitis.
-
Antimicrobial Resistance (AMR): Improper containment contributes to environmental AMR.
-
Systemic Potency: Although less bioavailable than the final drug, the Q-acid core retains biological activity capable of affecting tendon health and CNS function upon high acute exposure.
Risk Assessment & Occupational Exposure Banding
We apply the Precautionary Principle . In the absence of a specific Occupational Exposure Limit (OEL) for the (R)-isomer, we utilize the default banding for fluoroquinolone precursors.
| Parameter | Classification | Operational Limit |
| Hazard Band | OHB 3 (Potent) | 10 – 100 µg/m³ (8-hr TWA) |
| Physical State | Fine Crystalline Powder | High dust generation potential |
| Primary Route of Entry | Inhalation & Dermal | Mucous membranes and broken skin |
| Acute Risks | Irritant (Skin/Eye) | H315, H319 |
| Chronic Risks | Sensitizer | H334 (Resp. Sensitization) |
PPE Selection Matrix
PPE is your last line of defense , utilized only when Engineering Controls (Isolators, LEV) cannot guarantee containment below 10 µg/m³.
Table 1: Task-Based PPE Requirements
| Task Description | Respiratory Protection | Hand Protection | Body Protection | Eye/Face Protection |
| Closed Handling (Sealed vials, stock solution prep inside fume hood) | N95 / FFP2 (Precautionary backup) | Double Nitrile Gloves (Min 0.11mm thickness) | Lab Coat (Buttoned, fitted cuffs) | Safety Glasses (Side shields required) |
| Open Handling (Small Scale) (<10g weighing, transfer inside Vented Balance Enclosure) | P100 / FFP3 (Half-face respirator) | Double Nitrile Gloves (Outer glove: Long cuff) | Disposable Tyvek® Lab Coat (Elastic wrists) | Safety Goggles (Indirect vent) |
| Open Handling (Large Scale) (>10g, reactor charging, cleaning spills) | PAPR (Powered Air Purifying Respirator with HEPA) | Double Nitrile + Chem-Tape (Tape outer glove to sleeve) | Full Tyvek® Coverall (Hooded, booties) | Full Face Shield (Integrated into PAPR) |
| Spill Cleanup (Powder release outside containment) | Full-Face P100 or PAPR | Chemical Resistant Laminate (e.g., Silver Shield®) under Nitrile | Impervious Suit (Tychem® or equivalent) | Full Face Respirator |
Critical Note on Gloves: Latex is not recommended due to variable permeation rates with organic solvents often used with Q-acid (e.g., DCM, Acetic Acid). Use ASTM D6978 tested Nitrile gloves .
Operational Protocol: The "Layered" Gowning Workflow
The highest risk of exposure occurs not during handling, but during doffing (removal) of contaminated PPE.
Gowning (Donning) Procedure
-
Inspect: Check Tyvek suit for tears and respirator seals for integrity.
-
Inner Layer: Don inner nitrile gloves. Tape cuffs to lab coat/inner clothing if using a coverall.
-
Suit Up: Don coverall. Zipper must be fully closed.
-
Footwear: Don shoe covers (booties) over laboratory shoes.
-
Outer Layer: Don outer nitrile gloves. Pull usage cuff OVER the Tyvek sleeve.
-
Seal: Don respiratory protection last. Perform a user seal check (positive/negative pressure).
De-Gowning (Doffing) Procedure - The Danger Zone
-
Decontaminate: Wipe down outer gloves with 70% Isopropanol (IPA) or soap/water while still in the hood/airlock.
-
Outer Gloves: Remove outer gloves using the "beak" method (pinch outside, pull off, ball up in remaining gloved hand).
-
Suit Removal: Unzip. Peel suit outward and down , rolling the outside surface inward to trap dust. Do not let the outside of the suit touch your inner clothing.
-
Respirator: Remove respirator by handling straps only. Do not touch the facepiece front.
-
Inner Gloves: Remove last. Wash hands immediately with soap and cool water (warm water opens pores).
Visualizing the Safety Logic
The following diagrams illustrate the decision-making and workflow logic required for safe handling.
Diagram 1: The Hierarchy of Exposure Control
This diagram visualizes why PPE is the final barrier, not the first.
Caption: The Hierarchy of Controls for Ofloxacin Q Acid. PPE is effective only when supported by Engineering and Administrative layers.
Diagram 2: Safe De-Gowning Workflow
This diagram enforces the critical order of operations to prevent cross-contamination.
Caption: Step-by-step Doffing Protocol.[1][2] The "Roll Suit Inside-Out" step is critical to trapping hazardous dust.
Emergency Response & Disposal
Spill Management
-
Evacuate: Clear the immediate area of personnel.
-
Wait: Allow dust to settle (15–30 mins) if ventilation is active.
-
Neutralize: Do not dry sweep. Cover spill with wet paper towels (soaked in water/detergent) to prevent aerosolization.
-
Clean: Scoop up wet material. Triple wash the surface with 10% bleach followed by water.
Disposal Strategy
-
Solid Waste: All contaminated PPE, wipes, and Q-acid waste must be segregated into "Hazardous Pharmaceutical Waste" bins.
-
Destruction: High-temperature incineration is the only acceptable disposal method to prevent environmental contamination and potential resistance development in soil bacteria.
-
Labeling: Waste containers must be labeled: "Contains Fluoroquinolone Intermediate – Respiratory Sensitizer."
References
-
SafeBridge Consultants. (2020). Occupational Health Hazard Assessment and Prevention Strategies for Pharmaceutical Potent Compounds.
-
European Medicines Agency (EMA). (2019). Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects.[3][4][5][6]
-
U.S. Food and Drug Administration (FDA). (2016).[6][7][8] FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics.[6][8]
-
ASTM International. (2020). ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.
Sources
- 1. cpachem.com [cpachem.com]
- 2. droracle.ai [droracle.ai]
- 3. gov.uk [gov.uk]
- 4. Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ohsonline.com [ohsonline.com]
- 6. fda.gov [fda.gov]
- 7. goodrx.com [goodrx.com]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
